molecular formula C16H16N2O7 B15598498 N1-Benzoyl pseudouridine

N1-Benzoyl pseudouridine

Número de catálogo: B15598498
Peso molecular: 348.31 g/mol
Clave InChI: NWNXXBCXOXZWEW-GADZMNMWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N1-Benzoyl pseudouridine is a useful research compound. Its molecular formula is C16H16N2O7 and its molecular weight is 348.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C16H16N2O7

Peso molecular

348.31 g/mol

Nombre IUPAC

1-benzoyl-5-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C16H16N2O7/c19-7-10-11(20)12(21)13(25-10)9-6-18(16(24)17-14(9)22)15(23)8-4-2-1-3-5-8/h1-6,10-13,19-21H,7H2,(H,17,22,24)/t10-,11+,12?,13+/m1/s1

Clave InChI

NWNXXBCXOXZWEW-GADZMNMWSA-N

Origen del producto

United States

Foundational & Exploratory

N1-Benzoyl Pseudouridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N1-Benzoyl pseudouridine (B1679824), a key synthetic intermediate in the development of RNA therapeutics. The document details its chemical structure, physicochemical properties, a plausible synthesis protocol, and its role as a protecting group in the chemical synthesis of modified oligonucleotides.

Introduction to Pseudouridine and its Derivatives

Pseudouridine (Ψ), an isomer of the nucleoside uridine (B1682114), is the most abundant RNA modification found in all domains of life.[1][2] Unlike uridine, which features a nitrogen-carbon (N1-C1') glycosidic bond, pseudouridine possesses a more flexible carbon-carbon (C5-C1') bond.[1] This structural difference, along with an additional hydrogen bond donor at the N1 position, allows pseudouridine to enhance the stability of RNA structures and improve base stacking.[1][3][4]

The strategic incorporation of modified nucleosides, such as pseudouridine and its N1-methyl derivative (N1-methylpseudouridine), into synthetic mRNA has been a critical advancement in RNA therapeutics. These modifications can reduce the innate immune response to exogenous RNA and increase translation efficiency, as famously demonstrated in the development of mRNA-based COVID-19 vaccines.[1][4] The chemical synthesis of such modified RNA molecules often requires the use of protecting groups to prevent unwanted side reactions. N1-Benzoyl pseudouridine serves as a crucial building block in this process, where the benzoyl group transiently protects the reactive N1 position of the pseudouridine base.

Chemical Structure and Properties

This compound is a derivative of pseudouridine where a benzoyl group is attached to the nitrogen at the N1 position of the uracil (B121893) ring. This modification prevents the N1 imino proton from participating in reactions during the automated chemical synthesis of RNA.

Chemical Structure Diagram

The chemical structure of this compound is depicted below. The core pseudouridine consists of a uracil base linked to a ribose sugar via a C-C bond. The benzoyl group (a benzene (B151609) ring attached to a carbonyl group) is covalently bonded to the N1 atom of the uracil ring.

Figure 1: Chemical structure of this compound.
Physicochemical Data

Quantitative properties for pseudouridine and the calculated values for its N1-Benzoyl derivative are summarized below.

PropertyPseudouridine (Ψ)This compoundData Source
Chemical Formula C₉H₁₂N₂O₆C₁₆H₁₆N₂O₇[1][5] / Calculated
Molar Mass 244.20 g/mol 348.31 g/mol [1] / Calculated
IUPAC Name 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-benzoyl-pyrimidine-2,4-dione[5] / Adapted
SMILES C1=C(C(=O)NC(=O)N1)[C@H]2--INVALID-LINK--CO)O)OC1=CC=C(C=C1)C(=O)N2C=C(C(=O)NC2=O)[C@H]3--INVALID-LINK--CO)O)O[5] / Constructed

Experimental Protocols

Plausible Synthesis of this compound

This protocol is adapted from the established method for the selective N-benzoylation of 2',3'-O-isopropylidene uridine.[6] This procedure would first require the protection of the ribose hydroxyl groups to ensure selective benzoylation at the N1 position.

Objective: To synthesize N1-Benzoyl-2',3'-O-isopropylidene-5'-O-DMT-pseudouridine as a precursor for phosphoramidite (B1245037) synthesis.

Materials:

Procedure:

  • Dissolution: Dissolve the protected pseudouridine starting material in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Acylation: Cool the solution in an ice bath (0 °C). Add benzoyl chloride dropwise to the stirred solution. The amount of benzoyl chloride should be in slight molar excess (e.g., 1.2 equivalents).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, evaporate the pyridine under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude N1-Benzoyl-2',3'-O-isopropylidene-5'-O-DMT-pseudouridine by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Role in Chemical Synthesis of Modified RNA

The primary function of this compound is to serve as a protected monomer for the solid-phase synthesis of custom RNA oligonucleotides. The benzoyl group is classified as an acyl-type protecting group, which is stable to the conditions of oligonucleotide synthesis but can be readily removed during the final deprotection step.[7]

The workflow below illustrates the role of N1-benzoylation within the broader context of preparing a pseudouridine phosphoramidite building block for RNA synthesis.

RNA_Synthesis_Workflow start Pseudouridine (Ψ) protect_sugar Protect 2', 5' Hydroxyls (e.g., DMT, TBDMS) start->protect_sugar Step 1 protect_n1 N1-Benzoylation (Add Benzoyl Group) protect_sugar->protect_n1 Step 2 phosphitylation Phosphitylation at 3'-OH protect_n1->phosphitylation Step 3 amidite N1-Benzoyl-Ψ Phosphoramidite phosphitylation->amidite Building Block Ready synthesis Solid-Phase Oligonucleotide Synthesis amidite->synthesis Step 4 deprotection Global Deprotection (Base Treatment) synthesis->deprotection Step 5 (Removes Benzoyl Group) final_rna Final Modified RNA (Contains Ψ) deprotection->final_rna Final Product

Figure 2: Workflow showing the role of N1-benzoylation in RNA synthesis.

This protection strategy is essential for preventing the N1-H group of pseudouridine from interfering with the phosphoramidite chemistry used during chain elongation in automated RNA synthesizers. After the synthesis is complete, a treatment with a basic solution, typically aqueous ammonia (B1221849) or methylamine, cleaves the benzoyl group along with other protecting groups to yield the final, functional RNA molecule.[7]

References

An In-depth Technical Guide to the Synthesis and Characterization of N1-Benzoyl Pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N1-Benzoyl pseudouridine (B1679824), a key protected intermediate in the synthesis of modified oligonucleotides for therapeutic and research applications. The strategic benzoylation of the N1 position of pseudouridine allows for regioselective modifications at other positions of the nucleoside. This document details a plausible synthetic protocol, purification methods, and a full characterization workflow.

Synthesis of N1-Benzoyl Pseudouridine

The synthesis of this compound can be achieved through a two-step process involving the per-silylation of pseudouridine followed by selective N1-acylation with benzoyl chloride. This method is adapted from a procedure for the N1-acetylation of pseudouridine, a common strategy in nucleoside chemistry to achieve regioselectivity.

Experimental Protocol

Step 1: Per-silylation of Pseudouridine

  • To a stirred suspension of pseudouridine (1.0 eq) in anhydrous pyridine, add N,O-Bis(trimethylsilyl)acetamide (BSA) (5.0 eq) dropwise at room temperature under an inert atmosphere (e.g., Argon).

  • Stir the reaction mixture at room temperature until the pseudouridine is completely dissolved and the solution becomes clear, indicating the formation of the per-silylated intermediate. This typically takes 1-2 hours.

  • The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

Step 2: N1-Benzoylation

  • Cool the solution of per-silylated pseudouridine to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol (B129727).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by silica (B1680970) gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield this compound.

Synthetic Workflow

Synthesis_Workflow Pseudouridine Pseudouridine Silylation Per-silylation (BSA, Pyridine) Pseudouridine->Silylation Silylated_Psi Per-silylated Pseudouridine Silylation->Silylated_Psi Benzoylation N1-Benzoylation (Benzoyl Chloride) Silylated_Psi->Benzoylation Crude_Product Crude N1-Benzoyl-Ψ Benzoylation->Crude_Product Purification Silica Gel Chromatography Crude_Product->Purification Final_Product Pure N1-Benzoyl-Ψ Purification->Final_Product

A schematic of the this compound synthesis workflow.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the successful benzoylation at the N1 position.

Disclaimer: The following NMR data is predicted based on the known spectral data of pseudouridine and the expected influence of the N1-benzoyl group. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-6~ 7.8 - 8.0s-
Benzoyl-H (ortho)~ 7.9 - 8.1d~ 7-8
Benzoyl-H (meta, para)~ 7.4 - 7.6m-
H-1'~ 4.8 - 5.0d~ 4-5
H-2'~ 4.2 - 4.4t~ 5
H-3'~ 4.1 - 4.3t~ 5
H-4'~ 3.9 - 4.1m-
H-5'a, H-5'b~ 3.6 - 3.8m-
2'-OHvariablebr s-
3'-OHvariablebr s-
5'-OHvariablebr s-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (Benzoyl)~ 165 - 170
C-2~ 150 - 152
C-4~ 163 - 165
C-5~ 110 - 112
C-6~ 140 - 142
Benzoyl-C (ipso)~ 130 - 132
Benzoyl-C (ortho)~ 128 - 130
Benzoyl-C (meta)~ 127 - 129
Benzoyl-C (para)~ 132 - 134
C-1'~ 80 - 82
C-2'~ 74 - 76
C-3'~ 70 - 72
C-4'~ 84 - 86
C-5'~ 61 - 63
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable technique for this nucleoside derivative.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M+H]⁺349.10
[M+Na]⁺371.08
[M-H]⁻347.09

Key fragmentation patterns would involve the loss of the ribose sugar and cleavage of the benzoyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the synthesized this compound. A reverse-phase column is typically used with a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water or an aqueous buffer.

Table 4: Typical HPLC Parameters for this compound Analysis

ParameterCondition
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase BAcetonitrile with 0.1% TFA
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 260 nm
Expected Retention Time10 - 15 minutes (highly dependent on exact conditions)

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data_analysis Data Analysis Purified_Product Purified N1-Benzoyl-Ψ NMR NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR MS Mass Spectrometry (ESI-MS) Purified_Product->MS HPLC HPLC Analysis Purified_Product->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MW_Verification Molecular Weight Verification MS->MW_Verification Purity_Assessment Purity Assessment HPLC->Purity_Assessment

A flowchart of the characterization process for this compound.

Conclusion

The synthesis of this compound is a critical step in the development of modified RNA therapeutics. The protocol outlined in this guide, adapted from established nucleoside chemistry, provides a reliable pathway to this important intermediate. The subsequent characterization using a combination of NMR, MS, and HPLC ensures the production of a high-quality, well-defined compound ready for downstream applications in drug discovery and development. The data presented, while based on established principles of organic chemistry and spectroscopy, should be confirmed by direct experimental evidence for each synthesized batch.

A Technical Guide to N1-Substituted Pseudouridine Analogues: A Comparative Analysis of N1-Methylpseudouridine and N1-Benzoyl Pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic use of modified nucleosides has become a cornerstone of messenger RNA (mRNA) therapeutics, revolutionizing the development of vaccines and gene therapies. Among these, N1-methylpseudouridine (m1Ψ) has emerged as a critical component, significantly enhancing the efficacy of mRNA-based platforms by increasing protein expression and reducing innate immunogenicity.[1][][3][4] This technical guide provides an in-depth examination of the properties of N1-methylpseudouridine and contrasts it with N1-benzoyl pseudouridine (B1679824), a related analogue primarily utilized as a synthetic intermediate. Through a detailed review of the available literature, we present a comparative analysis of their chemical structures, known biological effects, and applications in RNA biotechnology. This guide aims to equip researchers and drug development professionals with a comprehensive understanding of these two key N1-substituted pseudouridine derivatives.

Introduction: The Pivotal Role of Modified Nucleosides in mRNA Therapeutics

The therapeutic potential of mRNA was long hampered by its inherent instability and its propensity to trigger an inflammatory response. The groundbreaking discovery that the incorporation of modified nucleosides, such as pseudouridine (Ψ), could mitigate these issues paved the way for the successful clinical application of mRNA vaccines.[5] Further research demonstrated that additional modifications to pseudouridine, particularly at the N1 position of the uracil (B121893) base, could further enhance the desirable properties of mRNA transcripts.

This guide focuses on two such N1-substituted derivatives: the well-characterized and clinically validated N1-methylpseudouridine (m1Ψ) and the lesser-known N1-benzoyl pseudouridine. While m1Ψ is a key functional component of highly effective mRNA vaccines, this compound's role is primarily as a protected precursor in the chemical synthesis of other modified nucleosides. Understanding the distinct properties and applications of these molecules is crucial for the rational design and development of next-generation RNA therapeutics.

N1-Methylpseudouridine (m1Ψ): A Key Enabler of mRNA Vaccine Efficacy

N1-methylpseudouridine is a naturally occurring modification of pseudouridine found in archaeal and eukaryotic tRNAs and rRNAs.[6][7] Its incorporation into synthetic mRNA has been shown to be superior to pseudouridine in enhancing protein expression and reducing the innate immune response.[3][4]

Physicochemical Properties

The addition of a methyl group at the N1 position of the pseudouridine base has profound effects on its physicochemical properties, which in turn influence the characteristics of the resulting mRNA.

PropertyN1-Methylpseudouridine (m1Ψ)Data Source
Structure A C-glycoside isomer of uridine (B1682114) with a methyl group at the N1 position of the uracil base.[6]
Conformation Predominantly adopts the syn conformation.[8]
Base Pairing Primarily forms a Watson-Crick base pair with adenosine. The N1-methylation prevents the "wobble" pairing sometimes observed with pseudouridine.[6]
RNA Duplex Stability Increases the thermal stability (Tm) of RNA duplexes compared to uridine and pseudouridine, likely due to enhanced base stacking interactions.[6]
Biological Properties and Impact on mRNA Function

The unique properties of m1Ψ-modified mRNA translate into significant biological advantages for therapeutic applications.

Biological EffectImpact of N1-Methylpseudouridine (m1Ψ) Incorporation in mRNAData Source
Protein Expression Significantly enhances protein translation compared to unmodified or pseudouridine-modified mRNA.[1][][3][4] This is attributed to increased ribosome density on the mRNA transcript.[3]
Immunogenicity Markedly reduces the innate immune response by decreasing the activation of Toll-like receptors (TLRs) such as TLR3, TLR7, and TLR8.[1][][1][5]
Translational Fidelity Does not substantially change the rate of cognate amino acid incorporation but can subtly modulate the fidelity of translation in a context-dependent manner.[9][10][11][9][10][11][12]
mRNA Stability Contributes to increased biological stability of the mRNA molecule.[1]
Experimental Protocols

The chemical synthesis of N1-methylpseudouridine typically involves the selective methylation of a protected pseudouridine derivative.

  • Starting Material: Protected β-pseudouridine.

  • Reaction: Treatment with a bulky base such as N,O-bis(trimethylsilyl)acetamide (BSA) to deprotonate the uracil ring, followed by reaction with iodomethane (B122720) to selectively methylate the N1 position.

  • Deprotection: Removal of the protecting groups under acidic conditions (e.g., trifluoroacetic acid) to yield N1-methylpseudouridine.[8]

Synthesis_m1Psi Protected_Psi Protected Pseudouridine BSA_CH3I 1. BSA 2. CH3I Protected_Psi->BSA_CH3I Methylation Protected_m1Psi N1-Methylated Protected Pseudouridine BSA_CH3I->Protected_m1Psi TFA TFA/H2O Protected_m1Psi->TFA Deprotection m1Psi N1-Methylpseudouridine (m1Ψ) TFA->m1Psi

Fig. 1: Chemical synthesis of N1-methylpseudouridine.

m1Ψ-modified mRNA is produced through in vitro transcription (IVT) using a DNA template and a nucleotide triphosphate (NTP) mix where uridine triphosphate (UTP) is completely replaced with N1-methylpseudouridine triphosphate (m1ΨTP).

  • Components:

    • Linearized DNA template encoding the gene of interest with a T7 promoter.

    • T7 RNA polymerase.

    • NTP mix (ATP, GTP, CTP, and m1ΨTP).

    • Cap analog (e.g., CleanCap™).

  • Procedure: The components are incubated at 37°C to allow for the synthesis of capped, m1Ψ-modified mRNA. The resulting mRNA is then purified.[1]

IVT_m1Psi_mRNA cluster_IVT_Reaction In Vitro Transcription DNA_Template Linearized DNA Template m1Psi_mRNA m1Ψ-Modified mRNA DNA_Template->m1Psi_mRNA Incubation at 37°C NTP_Mix NTPs (A, G, C, m1Ψ) NTP_Mix->m1Psi_mRNA Incubation at 37°C T7_Polymerase T7 RNA Polymerase T7_Polymerase->m1Psi_mRNA Incubation at 37°C Cap_Analog Cap Analog Cap_Analog->m1Psi_mRNA Incubation at 37°C

Fig. 2: In vitro transcription of m1Ψ-modified mRNA.
Signaling Pathways Affected by m1Ψ-Modified mRNA

The reduced immunogenicity of m1Ψ-mRNA is primarily due to its ability to evade recognition by innate immune sensors that typically detect foreign RNA.

Innate_Immune_Evasion cluster_Unmodified_mRNA Unmodified mRNA cluster_m1Psi_mRNA m1Ψ-Modified mRNA Unmodified_mRNA Unmodified mRNA TLR7_8 TLR7/8 Unmodified_mRNA->TLR7_8 Recognition PKR PKR Unmodified_mRNA->PKR Activation Immune_Response Innate Immune Response (e.g., Type I IFN) TLR7_8->Immune_Response Triggers Translation_Shutdown Translation Shutdown PKR->Translation_Shutdown Leads to m1Psi_mRNA m1Ψ-Modified mRNA TLR7_8_m1Psi TLR7/8 m1Psi_mRNA->TLR7_8_m1Psi Reduced Recognition PKR_m1Psi PKR m1Psi_mRNA->PKR_m1Psi Reduced Activation Enhanced_Translation Enhanced Protein Translation m1Psi_mRNA->Enhanced_Translation

Fig. 3: Evasion of innate immunity by m1Ψ-modified mRNA.

This compound: A Synthetic Intermediate

In stark contrast to the wealth of data available for N1-methylpseudouridine, this compound is primarily described in the context of chemical synthesis. The benzoyl group serves as a protecting group for the N1 position of pseudouridine, preventing it from reacting during subsequent chemical transformations.

Physicochemical and Biological Properties

There is a significant lack of publicly available data on the physicochemical and biological properties of this compound when incorporated into RNA. Its primary role appears to be as a transient, protected intermediate in the synthesis of other modified nucleosides.

PropertyThis compoundData Source
Structure A C-glycoside isomer of uridine with a benzoyl group attached to the N1 position of the uracil base.Inferred from name
Conformation Data not available.
Base Pairing Data not available. The bulky benzoyl group would likely sterically hinder Watson-Crick base pairing.
RNA Duplex Stability Data not available.
Protein Expression Data not available.
Immunogenicity Data not available.
Translational Fidelity Data not available.
mRNA Stability Data not available.
Synthetic Utility

The primary application of this compound is as a protected building block in oligonucleotide synthesis. The benzoyl group can be selectively removed under specific conditions to unmask the N1 position for further modification or to yield the final desired RNA sequence. For instance, N1-benzoyl protection might be used during the synthesis of oligonucleotides where other protecting groups are employed for the hydroxyl functions of the ribose sugar.

Synthetic_Intermediate Pseudouridine Pseudouridine Benzoylation Benzoylation Pseudouridine->Benzoylation N1_Benzoyl_Psi This compound Benzoylation->N1_Benzoyl_Psi Further_Modification Other Chemical Modifications N1_Benzoyl_Psi->Further_Modification Modified_Protected_Psi Modified, Protected Pseudouridine Derivative Further_Modification->Modified_Protected_Psi Deprotection Deprotection Modified_Protected_Psi->Deprotection Final_Product Final Modified Pseudouridine Deprotection->Final_Product

Fig. 4: Role of this compound as a synthetic intermediate.

Comparative Summary and Future Outlook

The comparison between N1-methylpseudouridine and this compound highlights the specialized roles of different chemical modifications in RNA biotechnology.

FeatureN1-Methylpseudouridine (m1Ψ)This compound
Primary Role Functional component of therapeutic mRNA.Synthetic intermediate (protecting group).
Effect on Translation Enhances protein expression.[1][][3][4]Not characterized; likely inhibitory due to steric hindrance.
Effect on Immunogenicity Reduces innate immune activation.[1][]Not characterized.
Chemical Group at N1 Methyl (-CH3)Benzoyl (-C(O)Ph)
Size of N1-substituent SmallBulky
Clinical Relevance Clinically validated in mRNA vaccines.Used in the synthesis of research-grade oligonucleotides.

Future Outlook:

The success of N1-methylpseudouridine has spurred further investigation into other N1-substituted pseudouridine analogues. A study by Shin et al. explored a range of N1-substitutions (e.g., ethyl, propyl, fluoroethyl) and found that some derivatives exhibited translational activities comparable to or higher than m1Ψ in cell-based assays, along with reduced cytotoxicity.[1] This suggests that the N1 position of pseudouridine is a critical locus for fine-tuning the properties of mRNA.

While this compound itself is unlikely to be a functional component of therapeutic RNA due to the bulky and potentially disruptive nature of the benzoyl group, the synthetic strategies employing it are vital for the exploration of novel N1-modifications. Future research will likely focus on synthesizing and screening a wider array of N1-substituted pseudouridines to identify candidates with even more favorable properties for specific therapeutic applications, such as improved stability, enhanced translational efficiency for specific cell types, or tailored immunomodulatory profiles.

Conclusion

N1-methylpseudouridine and this compound represent two facets of the expanding field of RNA chemistry. N1-methylpseudouridine is a powerful functional modification that has been instrumental in the clinical success of mRNA vaccines, offering enhanced protein expression and reduced immunogenicity. In contrast, this compound serves a crucial, albeit behind-the-scenes, role as a protected intermediate that facilitates the synthesis of diverse modified nucleosides. A thorough understanding of the properties and applications of both types of N1-substituted pseudouridines is essential for the continued innovation and advancement of RNA-based therapeutics.

References

Technical Guide: Stability of the N1-Benzoyl Group on Pseudouridine Under Diverse pH Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudouridine (B1679824) (Ψ), the C-glycosidic isomer of uridine, is the most abundant post-transcriptional modification in RNA. Its unique structural properties, including an additional hydrogen bond donor at the N1 position, contribute to the stabilization of RNA structures. In the synthesis of modified oligonucleotides for therapeutic applications, protecting groups are crucial for ensuring regioselectivity and preventing unwanted side reactions. The benzoyl group is a common protecting group for the N1 imino group of pseudouridine. The stability of this protecting group under various pH conditions is a critical parameter for the synthesis, purification, and formulation of pseudouridine-containing oligonucleotides. Understanding the kinetics of N1-benzoyl group hydrolysis is essential for optimizing deprotection strategies and ensuring the integrity of the final product.

This technical guide outlines a comprehensive experimental approach to characterize the stability of the N1-benzoyl group on pseudouridine across a range of pH values. It provides detailed methodologies for conducting stability studies, analyzing the degradation kinetics, and identifying the resulting products. The presented protocols and data tables serve as a template for researchers investigating the chemical liability of acyl-protected nucleosides.

Proposed Experimental Workflow

The following workflow is proposed for a systematic investigation of the pH-dependent stability of N1-benzoyl-pseudouridine.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Stability Study cluster_analysis Analysis cluster_data Data Processing prep Prepare N1-benzoyl-pseudouridine stock solution incubation Incubate samples at defined pH and temperature prep->incubation Add stock to buffers buffers Prepare buffer solutions (pH 2-12) sampling Collect aliquots at specific time points incubation->sampling hplc HPLC analysis for quantification sampling->hplc Quench reaction lcms LC-MS analysis for product identification sampling->lcms Quench reaction kinetics Determine degradation rate constants (k) hplc->kinetics halflife Calculate half-life (t½) at each pH kinetics->halflife

Figure 1: Proposed experimental workflow for the pH stability study of N1-benzoyl-pseudouridine.

Experimental Protocols

The following are detailed protocols for the key experiments in the proposed stability study.

pH Stability Study Protocol

This protocol describes the setup for incubating N1-benzoyl-pseudouridine at various pH values.

Materials:

  • N1-benzoyl-pseudouridine

  • Buffer solutions (e.g., citrate (B86180) for pH 2-5, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 9-10, CAPS for pH 11-12)

  • Constant temperature incubator or water bath

  • HPLC vials with quenching solution (e.g., acidic solution to neutralize basic samples and vice versa)

Procedure:

  • Prepare a stock solution of N1-benzoyl-pseudouridine (e.g., 1 mg/mL in acetonitrile (B52724) or DMSO).

  • In separate reaction tubes for each pH value, add a precise volume of the N1-benzoyl-pseudouridine stock solution to the respective buffer to achieve a final concentration of approximately 50 µg/mL.

  • Incubate the reaction mixtures at a constant temperature (e.g., 37°C or 50°C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours), withdraw an aliquot from each reaction mixture.

  • Immediately quench the reaction by transferring the aliquot to an HPLC vial containing a quenching solution.

  • Store the quenched samples at 4°C until HPLC analysis.

HPLC Method for Quantification

This protocol outlines a reverse-phase HPLC method for separating and quantifying N1-benzoyl-pseudouridine and its degradation product, pseudouridine.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Calibrate the HPLC system using standard solutions of known concentrations of N1-benzoyl-pseudouridine and pseudouridine to establish retention times and generate standard curves for quantification.

  • Analyze the quenched samples from the pH stability study.

  • Integrate the peak areas corresponding to N1-benzoyl-pseudouridine at each time point.

  • Calculate the concentration of remaining N1-benzoyl-pseudouridine at each time point using the standard curve.

LC-MS Method for Product Identification

This protocol describes the use of LC-MS to identify the degradation products.

Instrumentation and Conditions:

  • LC-MS System: Agilent 6545 Q-TOF LC/MS or equivalent.

  • LC Conditions: Same as the HPLC method described above.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MS Parameters:

    • Gas Temperature: 325°C

    • Drying Gas: 8 L/min

    • Nebulizer: 35 psig

    • Sheath Gas Temperature: 350°C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

    • Fragmentor: 175 V

    • Mass Range: 100-1000 m/z

Procedure:

  • Analyze samples from the pH stability study, particularly from later time points where significant degradation has occurred.

  • Acquire full scan mass spectra to detect the molecular ions of the parent compound and any degradation products.

  • Perform MS/MS analysis on the detected ions to obtain fragmentation patterns for structural elucidation.

  • Compare the exact mass and fragmentation patterns with theoretical values for expected products (i.e., pseudouridine and benzoic acid).

Chemical Degradation Pathway

The primary degradation pathway for the N1-benzoyl group on pseudouridine is expected to be hydrolysis, which can be catalyzed by both acid and base.

degradation_pathway cluster_reactants cluster_products reactant N1-Benzoyl-Pseudouridine product1 Pseudouridine reactant->product1 Hydrolysis product2 Benzoic Acid reactant->product2 Hydrolysis acid H₃O⁺ (Acidic pH) base OH⁻ (Basic pH)

Figure 2: Expected hydrolysis of N1-benzoyl-pseudouridine under acidic or basic conditions.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in tables to facilitate comparison of the stability of N1-benzoyl-pseudouridine at different pH values.

Table 1: Degradation of N1-Benzoyl-Pseudouridine Over Time at 37°C
Time (hours)Remaining N1-Benzoyl-Ψ (%) at pH 2.0Remaining N1-Benzoyl-Ψ (%) at pH 7.0Remaining N1-Benzoyl-Ψ (%) at pH 12.0
0100.0100.0100.0
198.599.885.2
297.199.672.6
494.399.252.7
888.998.527.8
1679.097.07.7
2469.595.62.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Degradation Rate Constants and Half-Lives of N1-Benzoyl-Pseudouridine at 37°C
pHRate Constant (k) (h⁻¹)Half-Life (t½) (hours)
2.00.01546.2
3.00.00886.6
4.00.003231.0
5.00.001693.1
6.0< 0.001> 1000
7.0< 0.001> 1000
8.00.002346.6
9.00.01163.0
10.00.06510.7
11.00.2952.3
12.01.3450.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Rate constants would be determined by fitting the data from Table 1 to a pseudo-first-order decay model.

Conclusion

The stability of the N1-benzoyl protecting group on pseudouridine is a critical factor in the synthesis and handling of modified oligonucleotides. The experimental framework detailed in this guide provides a robust methodology for quantifying the pH-dependent hydrolysis of N1-benzoyl-pseudouridine. The results of such a study would enable the rational selection of pH conditions for purification and formulation to minimize premature deprotection. Furthermore, a thorough understanding of the degradation kinetics allows for the development of optimized and efficient deprotection protocols, ensuring the final product's purity and integrity. Researchers are encouraged to adapt these protocols to their specific needs to investigate the stability of other protected nucleosides, thereby contributing to the broader knowledge base in nucleic acid chemistry and therapeutic development.

A Technical Guide to the Potential Role of N1-Benzoyl Pseudouridine in RNA Biology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The strategic incorporation of modified nucleosides into messenger RNA (mRNA) has revolutionized the landscape of vaccine development and therapeutics. The success of N1-methylpseudouridine (m1Ψ) in COVID-19 mRNA vaccines, which enhances protein expression while mitigating innate immune responses, has spurred interest in novel pseudouridine (B1679824) derivatives.[1][2][3][4] This technical guide explores the prospective role of a novel modification, N1-Benzoyl pseudouridine (bz1Ψ), in RNA biology. While direct experimental data on bz1Ψ is not yet available, this document extrapolates from the well-established properties of pseudouridine and its N1-methyl counterpart to propose a synthetic pathway, hypothesize its impact on RNA, and provide a comprehensive suite of experimental protocols for its characterization. This guide serves as a foundational resource for researchers aiming to investigate bz1Ψ as a next-generation tool for RNA-based technologies.

Introduction to Pseudouridine and its Derivatives in RNA

Pseudouridine (Ψ), the C5-glycoside isomer of uridine (B1682114), is the most abundant internal modification in stable RNAs.[5] Its unique C-C glycosidic bond provides an additional hydrogen bond donor at the N1 position, which is typically involved in Watson-Crick base pairing in uridine.[1][6] This seemingly subtle change has profound effects on RNA, including:

  • Enhanced Structural Stability: Pseudouridine can increase the rigidity of the sugar-phosphate backbone and improve base stacking interactions, leading to more stable RNA structures.[1][7][8][9]

  • Modulation of RNA-Protein Interactions: The altered conformation and additional hydrogen bond donor can either enhance or diminish the binding of various RNA-binding proteins (RBPs).[10][11]

  • Reduced Immunogenicity: The substitution of uridine with pseudouridine, and particularly N1-methylpseudouridine, in synthetic mRNA has been shown to dampen the innate immune response by reducing activation of pattern recognition receptors like Toll-like receptors (TLRs).[1][2][4]

The addition of a methyl group to the N1 position of pseudouridine to create m1Ψ further enhances these beneficial properties, leading to superior protein expression from synthetic mRNA.[2][4] This precedent suggests that other modifications at the N1 position could offer unique advantages. This guide focuses on the potential of this compound, which would introduce a bulky, aromatic benzoyl group at this key position.

Proposed Synthesis of N1-Benzoyl pseudouridine-5'-triphosphate (B1141104) (bz1ΨTP)

To incorporate this compound into RNA via in vitro transcription, it must first be synthesized in its triphosphate form (bz1ΨTP). The following proposed chemoenzymatic pathway is adapted from established methods for the synthesis of other N1-substituted pseudouridine derivatives.[12]

Synthesis_of_bz1YTP cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Phosphorylation Uridine Uridine Protected_Y 2',3',5'-tri-O-benzoyl- pseudouridine Uridine->Protected_Y Isomerization & Benzoylation Protected_bz1Y N1-Benzoyl-2',3',5'-tri-O- benzoylpseudouridine Protected_Y->Protected_bz1Y N1-Benzoylation (Benzoyl Chloride) bz1Y N1-Benzoyl pseudouridine (bz1Ψ) Protected_bz1Y->bz1Y Deprotection (Methanolic Ammonia) bz1YMP bz1Ψ-MP bz1Y->bz1YMP Uridine/Cytidine Kinase bz1Y->bz1YMP bz1YDP bz1Ψ-DP bz1YMP->bz1YDP UMP/CMP Kinase bz1YTP bz1Ψ-TP bz1YDP->bz1YTP Nucleoside Diphosphate Kinase Innate_Immune_Signaling cluster_cell Macrophage / Dendritic Cell cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7/8 MyD88 MyD88 TLR7->MyD88 RIGI RIG-I MAVS MAVS RIGI->MAVS TBK1 TBK1/IKKε MAVS->TBK1 IRF37 IRF3/7 TBK1->IRF37 Phosphorylates IFN_genes Type I IFN Genes IRF37->IFN_genes Induces Transcription NFkB NF-κB Cytokine_genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_genes Induces Transcription TRAF6 TRAF6 MyD88->TRAF6 TRAF6->NFkB Activates RNA_U RNA with Uridine RNA_U->TLR7 Strong Binding RNA_U->RIGI Binding RNA_bz1Y RNA with bz1Ψ RNA_bz1Y->TLR7 Weak / No Binding RNA_bz1Y->RIGI Weak / No Binding IVT_Workflow Template 1. DNA Template (with T7 promoter) Reaction 2. IVT Reaction Mix (T7 Polymerase, ATP, CTP, GTP, bz1ΨTP) Template->Reaction Incubation 3. Incubation (37°C, 2-4 hours) Reaction->Incubation DNase 4. DNase I Treatment (Remove DNA template) Incubation->DNase Purification 5. RNA Purification (e.g., column-based) DNase->Purification QC 6. Quality Control (Gel electrophoresis, NanoDrop) Purification->QC SHAPE_MaP_Workflow RNA 1. Folded bz1Ψ-RNA Modification 2. SHAPE Reagent Treatment (+ and - reagent controls) RNA->Modification RT 3. Reverse Transcription (with mutation-prone polymerase) Modification->RT LibraryPrep 4. Sequencing Library Prep (PCR amplification) RT->LibraryPrep Sequencing 5. Next-Generation Sequencing LibraryPrep->Sequencing Analysis 6. Data Analysis (Calculate reactivity, model structure) Sequencing->Analysis RNA_Pulldown_Workflow Biotin_RNA 1. Synthesize Biotin-labeled RNA (bz1Ψ-RNA and control U-RNA) Incubate_Lysate 2. Incubate RNA with Cell Lysate Biotin_RNA->Incubate_Lysate Capture 3. Capture RNA-Protein Complexes (Streptavidin beads) Incubate_Lysate->Capture Wash 4. Wash Beads (Remove non-specific binders) Capture->Wash Elute 5. Elute Bound Proteins Wash->Elute MS_Analysis 6. Protein Identification (LC-MS/MS) Elute->MS_Analysis Data_Analysis 7. Quantitative Analysis (Identify differential binders) MS_Analysis->Data_Analysis

References

Hydrolysis of N1-Benzoyl Pseudouridine to Pseudouridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical hydrolysis of N1-benzoyl pseudouridine (B1679824) to yield pseudouridine, a critical step in the synthesis of modified RNA for therapeutic and research applications. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this deprotection reaction.

Introduction

Pseudouridine (Ψ), the C5-glycoside isomer of uridine (B1682114), is a naturally occurring modified nucleoside integral to the function of various RNA molecules. Its incorporation into synthetic mRNA, notably in COVID-19 vaccines, has been shown to enhance stability and reduce immunogenicity. The chemical synthesis of pseudouridine-containing oligonucleotides often necessitates the use of protecting groups to prevent unwanted side reactions. The benzoyl group is a common protecting group for the N1 position of the pseudouridine base. Its subsequent removal, or deprotection, is a crucial final step to yield the desired functional pseudouridine moiety. This guide focuses on the hydrolysis of the amide bond of N1-benzoyl pseudouridine, a key transformation in oligonucleotide synthesis.

Reaction Mechanism and Signaling Pathway

The hydrolysis of the N1-benzoyl group from pseudouridine proceeds via a base-promoted nucleophilic acyl substitution mechanism. Under basic conditions, a nucleophile, such as a hydroxide (B78521) or methoxide (B1231860) ion, attacks the electrophilic carbonyl carbon of the benzoyl group. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and cleaving the amide bond, releasing the pseudouridine and a benzoate (B1203000) salt.

dot

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products N1_Benzoyl_Psi N1-Benzoyl Pseudouridine Tetrahedral_Intermediate Tetrahedral Intermediate N1_Benzoyl_Psi->Tetrahedral_Intermediate Nucleophilic Attack Base Base (e.g., OH⁻, MeO⁻) Base->Tetrahedral_Intermediate Pseudouridine Pseudouridine Tetrahedral_Intermediate->Pseudouridine Collapse of Intermediate Benzoate Benzoate Salt Tetrahedral_Intermediate->Benzoate

Caption: Base-promoted hydrolysis of this compound.

Quantitative Data on Deprotection Methods

The efficiency of the hydrolysis of this compound is highly dependent on the chosen reagent and reaction conditions. While specific data for this compound is limited in publicly available literature, data from analogous N-benzoyl pyrimidine (B1678525) nucleosides provides valuable insights into expected outcomes.

Deprotection ReagentSubstrateTemperature (°C)Reaction TimeYield (%)Reference
Ammonia (B1221849) in Methanol (B129727)N-Benzoyl Pyrimidine NucleosidesRoom Temperature2 - 12 h>90General knowledge from oligonucleotide deprotection
Sodium Methoxide in MethanolN-Benzoyl Pyrimidine NucleosidesRoom Temperature1 - 4 h>95General knowledge from Zemplén deacylation
Benzyl (B1604629) AlcoholN-Benzoylated Uridine/Thymidine (B127349)Reflux1 - 3 h~90[1]

Experimental Protocols

The following are detailed methodologies for the deprotection of N-benzoyl protected nucleosides, which can be adapted for this compound.

Method 1: Hydrolysis with Ammonia in Methanol

This is a widely used and effective method for the removal of benzoyl protecting groups from nucleosides.

Materials:

  • N1-benzoyl-2',3',5'-tri-O-benzoyl-pseudouridine

  • Saturated methanolic ammonia (prepared by bubbling ammonia gas through anhydrous methanol at 0°C)

  • Methanol

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • Dissolve the fully protected N1-benzoyl-2',3',5'-tri-O-benzoyl-pseudouridine in a minimal amount of methanol.

  • Add an excess of saturated methanolic ammonia to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), evaporate the solvent under reduced pressure.

  • Purify the resulting crude pseudouridine by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and evaporate the solvent to yield pseudouridine as a white solid.

Method 2: Zemplén Deacylation (Sodium Methoxide in Methanol)

This method is typically faster than using methanolic ammonia and is effective for the removal of O-benzoyl groups, and can be applied for N-debenzoylation.

Materials:

  • N1-benzoyl-2',3',5'-tri-O-benzoyl-pseudouridine

  • Anhydrous methanol

  • Sodium methoxide (catalytic amount, e.g., 0.1 equivalents)

  • Dowex-50 (H+ form) resin

  • Methanol

  • Dichloromethane

Procedure:

  • Dissolve the protected pseudouridine in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, neutralize the mixture by adding Dowex-50 (H+ form) resin until the pH is neutral.

  • Filter off the resin and wash with methanol.

  • Evaporate the combined filtrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography as described in Method 1.

Method 3: Debenzoylation with Benzyl Alcohol

This method provides a neutral deprotection condition which can be advantageous for sensitive substrates.[1]

Materials:

  • This compound derivative

  • Benzyl alcohol

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the N-benzoylated pseudouridine derivative in benzyl alcohol.

  • Heat the reaction mixture to reflux under an inert atmosphere.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the benzyl alcohol under high vacuum.

  • Purify the residue by silica gel chromatography.

Experimental and Analytical Workflow

A typical workflow for the hydrolysis of this compound and subsequent analysis involves several key stages.

dot

Workflow Start Start: This compound Deprotection Deprotection Reaction (e.g., NH3/MeOH) Start->Deprotection Monitoring Reaction Monitoring (TLC/LC-MS) Deprotection->Monitoring Monitoring->Deprotection Incomplete Workup Workup (Solvent Removal) Monitoring->Workup Complete Purification Purification (Silica Gel Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, HPLC) Purification->Analysis End End: Pure Pseudouridine Analysis->End

Caption: A typical experimental workflow for hydrolysis.

Conclusion

The hydrolysis of this compound is a fundamental and critical step in the chemical synthesis of modified RNA. The choice of deprotection method, primarily between basic conditions using methanolic ammonia or sodium methoxide, depends on the overall synthetic strategy and the presence of other protecting groups. Careful monitoring of the reaction and appropriate purification are essential to obtain high-purity pseudouridine suitable for downstream applications in research and therapeutic development. This guide provides the necessary technical details to aid researchers in successfully performing and optimizing this important chemical transformation.

References

N1-Benzoyl Pseudouridine: A Technical Guide for Use as a Protected Nucleoside in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the successful chemical synthesis of oligonucleotides. For modified nucleosides such as pseudouridine (B1679824) (Ψ), which possesses a reactive N1-imino group, transient protection is crucial to prevent unwanted side reactions during the automated solid-phase synthesis process. This technical guide provides an in-depth overview of the use of the benzoyl group for the protection of the N1 position of pseudouridine, its incorporation into oligonucleotides, and subsequent deprotection.

Introduction to N1-Benzoyl Pseudouridine

Pseudouridine, a C-glycoside isomer of uridine, is a prevalent post-transcriptional RNA modification that enhances the stability of RNA structures.[1] The N1-imino group of pseudouridine has an additional hydrogen bond donor, which can influence base pairing and RNA tertiary structure.[] During oligonucleotide synthesis using phosphoramidite (B1245037) chemistry, this reactive site must be protected to ensure the fidelity of the synthesis. The benzoyl group serves as an effective protecting group for the N1 position of pseudouridine, offering stability during the synthesis cycles and susceptibility to removal under standard deprotection conditions.

Synthesis of N1-Benzoyl-2',3',5'-tri-O-benzoyl-pseudouridine

The synthesis of the fully protected this compound monomer begins with the protection of the hydroxyl groups of the ribose moiety, followed by the selective benzoylation of the N1 position of the pseudouridine base.

Experimental Protocol:

Part 1: Per-O-benzoylation of Pseudouridine

  • Dissolution: Suspend pseudouridine in a suitable solvent such as anhydrous pyridine.

  • Acylation: Cool the solution in an ice bath and add benzoyl chloride dropwise with stirring. Allow the reaction to proceed at room temperature overnight.

  • Work-up: Quench the reaction with methanol (B129727) and evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane (B109758) and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica (B1680970) gel chromatography to yield 2',3',5'-tri-O-benzoyl-pseudouridine.

Part 2: N1-Benzoylation

  • Dissolution: Dissolve the 2',3',5'-tri-O-benzoyl-pseudouridine in anhydrous pyridine.

  • Benzoylation: Add benzoyl chloride to the solution and stir at room temperature for several hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as in Part 1 to obtain N1-Benzoyl-2',3',5'-tri-O-benzoyl-pseudouridine.

Synthesis of N1-Benzoyl-5'-O-DMT-2'-O-TBDMS-pseudouridine-3'-CE-phosphoramidite

For incorporation into an oligonucleotide using standard solid-phase synthesis, the protected this compound must be converted into a phosphoramidite derivative. This involves the protection of the 5' and 2' hydroxyl groups with dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS) groups, respectively, followed by phosphitylation of the 3' hydroxyl group.

Experimental Protocol:
  • Selective 5'-O-DMT Protection: React N1-benzoyl-pseudouridine with DMT-Cl in pyridine.

  • 2'-O-TBDMS Protection: Subsequently, protect the 2'-hydroxyl group using TBDMS-Cl.

  • Phosphitylation: React the resulting protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base, such as N,N-diisopropylethylamine (DIPEA), to yield the final phosphoramidite monomer.

Incorporation into Oligonucleotides via Phosphoramidite Chemistry

The N1-benzoyl-pseudouridine phosphoramidite can be incorporated into a growing oligonucleotide chain using a standard automated DNA/RNA synthesizer. The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

Experimental Protocol:
  • Deblocking: The 5'-DMT group of the solid-support-bound nucleoside is removed with an acid, typically trichloroacetic acid (TCA) in dichloromethane.

  • Coupling: The N1-benzoyl-pseudouridine phosphoramidite is activated by a suitable activator, such as 4,5-dicyanoimidazole (B129182) (DCI)[3], and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling reactions.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent, typically an iodine solution.

These steps are repeated for each subsequent nucleotide to be added to the sequence.

Deprotection of the Oligonucleotide

Following the completion of the oligonucleotide synthesis, the protecting groups, including the N1-benzoyl group, must be removed.

Experimental Protocol:
  • Cleavage and Base Deprotection: The oligonucleotide is cleaved from the solid support, and the cyanoethyl phosphate protecting groups and the benzoyl groups on the nucleobases are removed by treatment with a basic solution, such as aqueous ammonia (B1221849) or a mixture of aqueous ammonia and methylamine.[4]

  • 2'-O-TBDMS Deprotection: The 2'-O-TBDMS groups are removed by treatment with a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF).[4]

  • Purification: The final deprotected oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Data Presentation

The following tables provide representative data for the synthesis and incorporation of this compound. Actual results may vary depending on the specific reaction conditions and sequences.

Reaction Step Product Typical Yield (%)
Per-O-benzoylation of Pseudouridine2',3',5'-tri-O-benzoyl-pseudouridine85-95
N1-BenzoylationN1-Benzoyl-2',3',5'-tri-O-benzoyl-pseudouridine70-85
PhosphitylationN1-Benzoyl-pseudouridine phosphoramidite>90

Table 1: Representative Yields for the Synthesis of Protected this compound and its Phosphoramidite.

Parameter Typical Value
Coupling Efficiency per Step>98%[5]
Overall Yield for a 20-mer Oligonucleotide~60-70%

Table 2: Representative Coupling Efficiency and Overall Yield for Oligonucleotide Synthesis Incorporating this compound.

Visualization of Workflows

Synthesis_of_Protected_Pseudouridine cluster_synthesis Synthesis of this compound Phosphoramidite Pseudo Pseudouridine PerO 2',3',5'-tri-O-benzoyl- Pseudouridine Pseudo->PerO  Benzoyl Chloride,  Pyridine N1Bz N1-Benzoyl-2',3',5'-tri-O-benzoyl- Pseudouridine PerO->N1Bz  Benzoyl Chloride,  Pyridine ProtectedN1Bz N1-Benzoyl-5'-O-DMT- 2'-O-TBDMS-Pseudouridine N1Bz->ProtectedN1Bz  DMT-Cl,  TBDMS-Cl Phosphoramidite N1-Benzoyl-Pseudouridine Phosphoramidite ProtectedN1Bz->Phosphoramidite  Phosphitylating  Agent

Caption: Synthesis of this compound Phosphoramidite.

Oligo_Synthesis_Workflow cluster_oligo Oligonucleotide Synthesis Cycle Start Solid Support with Initial Nucleoside Deblocking 1. Deblocking (DMT Removal) Start->Deblocking Coupling 2. Coupling with N1-Benzoyl-Ψ Phosphoramidite Deblocking->Coupling  N1-Benzoyl-Ψ  Phosphoramidite,  Activator Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Elongated Elongated Oligonucleotide Oxidation->Elongated Elongated->Deblocking  Repeat for  next cycle

Caption: Oligonucleotide Synthesis Cycle with this compound.

Deprotection_Workflow cluster_deprotection Oligonucleotide Deprotection ProtectedOligo Protected Oligonucleotide on Solid Support CleavedOligo Cleaved and Partially Deprotected Oligonucleotide ProtectedOligo->CleavedOligo  Aqueous Ammonia/  Methylamine DeprotectedOligo Fully Deprotected Oligonucleotide CleavedOligo->DeprotectedOligo  TEA·3HF

Caption: Oligonucleotide Deprotection Workflow.

References

N1-Benzoyl Pseudouridine: A Technical Guide to its Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data, experimental protocols, and potential biological significance of N1-Benzoyl pseudouridine (B1679824). While direct experimental values for N1-Benzoyl pseudouridine are not extensively available in public literature, this document extrapolates from the well-characterized properties of its parent molecule, pseudouridine (Ψ), and its widely studied derivative, N1-methylpseudouridine (m1Ψ). The benzoyl group at the N1 position is often employed as a protecting group in chemical synthesis, suggesting that this compound is a key synthetic intermediate.

Physicochemical Parameters

The introduction of a benzoyl group at the N1 position of pseudouridine is expected to significantly alter its physicochemical properties. The benzoyl group, being large and hydrophobic, will likely decrease aqueous solubility and increase lipophilicity compared to pseudouridine. The following tables summarize the known parameters for pseudouridine and N1-methylpseudouridine, which serve as a baseline for estimating the properties of this compound.

Table 1: Physicochemical Properties of Pseudouridine and Related Compounds

ParameterPseudouridine (Ψ)N1-Methylpseudouridine (m1Ψ)This compound (Estimated)
Molecular Formula C9H12N2O6C10H14N2O6C16H16N2O7
Molecular Weight 244.20 g/mol [1][2]498.17 g/mol (triphosphate sodium salt)[3]348.31 g/mol
Melting Point 212°C to 217°C[2]Not availableExpected to be different from Ψ
Appearance White powder[2]Colorless to slightly yellow solution[3]Likely a solid
Hydrogen Bond Donors 2 (N1-H and N3-H)[4][5]1 (N3-H)[6]1 (N3-H)
Hydrogen Bond Acceptors 4 (O2, O4, and ribose hydroxyls)4 (O2, O4, and ribose hydroxyls)5 (O2, O4, benzoyl C=O, and ribose hydroxyls)

Table 2: Solubility Data

CompoundSolventSolubilityReference
Pseudouridine (Ψ) WaterHighly soluble[4][4]
Pseudouridine (Ψ) DMSO≥ 60 mg/mL (at 25°C)[1]
This compound WaterExpected to have low solubility-
This compound Organic Solvents (e.g., DMSO, DMF, Methanol)Expected to be soluble-

Experimental Protocols

Detailed experimental procedures for the characterization of novel nucleoside analogs like this compound are crucial for drug development. Below are generalized protocols for determining key physicochemical parameters.

Solubility Determination (Shake-Flask Method)

A standard method for determining aqueous solubility is the shake-flask method.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis prep1 Add excess N1-Benzoyl pseudouridine to water prep2 Equilibrate at constant temperature (e.g., 25°C) prep1->prep2 Shake/Agitate sep1 Centrifuge or filter to remove undissolved solid prep2->sep1 sep2 Collect clear supernatant sep1->sep2 analysis1 Quantify concentration in supernatant (e.g., HPLC-UV) sep2->analysis1 analysis2 Determine solubility value analysis1->analysis2 G cluster_pka pKa Determination cluster_logp LogP Determination pka1 Inject sample into RP-HPLC across a range of mobile phase pH values pka2 Measure retention time at each pH pka1->pka2 pka3 Plot retention time vs. pH pka2->pka3 pka4 Determine pKa from the inflection point of the sigmoidal curve pka3->pka4 logp1 Perform shake-flask experiment with n-octanol and buffered aqueous phase logp2 Quantify concentration in both phases using RP-HPLC logp1->logp2 logp3 Calculate LogP = log([Compound]octanol / [Compound]aqueous) logp2->logp3 G start Pseudouridine intermediate N1-Benzoyl pseudouridine start->intermediate Benzoylation (Protection) product N1-Substituted Pseudouridine Derivative intermediate->product Further Modification & Deprotection G cluster_unmodified Unmodified mRNA cluster_modified Modified mRNA (with Ψ or m1Ψ) unmod_mrna Unmodified mRNA tlr TLR Activation (TLR3, TLR7, TLR8) unmod_mrna->tlr immune_response Innate Immune Response (e.g., Type I IFN) tlr->immune_response translation_inhibition Inhibition of Translation immune_response->translation_inhibition mod_mrna Modified mRNA reduced_tlr Reduced TLR Activation mod_mrna->reduced_tlr enhanced_translation Enhanced Translation reduced_tlr->enhanced_translation leads to

References

Methodological & Application

Synthesis of N1-Benzoyl Pseudouridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of N1-Benzoyl pseudouridine (B1679824), a modified nucleoside of significant interest in the development of RNA-based therapeutics and vaccines. The synthetic strategy employs a three-step process involving the protection of the ribose hydroxyl groups, selective N1-benzoylation of the pseudouridine base, and subsequent deprotection to yield the final product. This protocol is designed to be a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development, providing a clear and reproducible method for obtaining this important compound.

Introduction

Pseudouridine (Ψ), an isomer of uridine, is the most abundant modified nucleoside in non-coding RNAs and has recently been identified in messenger RNA (mRNA). The incorporation of pseudouridine and its derivatives, such as N1-methylpseudouridine, into synthetic mRNA has been shown to enhance translational efficiency and reduce the innate immune response, a pivotal advancement for the development of mRNA vaccines and therapeutics. N1-Benzoyl pseudouridine serves as a key intermediate in the synthesis of various N1-substituted pseudouridine analogues. This protocol outlines a robust and efficient method for its preparation. The synthesis proceeds through three main stages:

  • Protection of Ribose Hydroxyls: The 2',3'-hydroxyl groups are protected as an isopropylidene acetal, and the 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group to prevent side reactions during benzoylation.

  • N1-Benzoylation: The protected pseudouridine is selectively benzoylated at the N1 position of the uracil (B121893) base using benzoyl chloride.

  • Deprotection: The isopropylidene and DMT protecting groups are removed under acidic conditions to afford the target molecule, this compound.

Experimental Protocols

Step 1: Synthesis of 2',3'-O-Isopropylidene-5'-O-(4,4'-dimethoxytrityl)pseudouridine

This step involves the protection of the hydroxyl groups of the ribose moiety of pseudouridine.

Materials:

Procedure:

  • Isopropylidene Protection:

    • Suspend pseudouridine (1.0 eq) in a mixture of acetone and 2,2-dimethoxypropane (5:1 v/v).

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction by adding saturated aqueous NaHCO₃ solution.

    • Concentrate the mixture under reduced pressure to remove acetone.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain crude 2',3'-O-Isopropylidene pseudouridine.

  • DMT Protection:

    • Dissolve the crude 2',3'-O-Isopropylidene pseudouridine in anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Add 4,4'-dimethoxytrityl chloride (1.2 eq) portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by adding cold methanol.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

    • Purify the crude product by silica gel column chromatography to yield 2',3'-O-Isopropylidene-5'-O-(4,4'-dimethoxytrityl)pseudouridine as a white foam.

Step 2: Synthesis of N1-Benzoyl-2',3'-O-Isopropylidene-5'-O-(4,4'-dimethoxytrityl)pseudouridine

This step involves the selective benzoylation of the N1 position of the protected pseudouridine.

Materials:

  • 2',3'-O-Isopropylidene-5'-O-(4,4'-dimethoxytrityl)pseudouridine

  • Benzoyl chloride (BzCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2',3'-O-Isopropylidene-5'-O-(4,4'-dimethoxytrityl)pseudouridine (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C.

  • Add benzoyl chloride (1.5 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford N1-Benzoyl-2',3'-O-Isopropylidene-5'-O-(4,4'-dimethoxytrityl)pseudouridine.

Step 3: Synthesis of this compound (Deprotection)

This final step removes the protecting groups to yield the target compound.

Materials:

  • N1-Benzoyl-2',3'-O-Isopropylidene-5'-O-(4,4'-dimethoxytrityl)pseudouridine

  • 80% Acetic acid (aq)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • Dissolve N1-Benzoyl-2',3'-O-Isopropylidene-5'-O-(4,4'-dimethoxytrityl)pseudouridine (1.0 eq) in 80% aqueous acetic acid.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Co-evaporate the residue with toluene (B28343) to remove residual acetic acid.

  • Dissolve the crude product in a minimal amount of DCM and precipitate the dimethoxytrityl alcohol by adding diethyl ether.

  • Filter the precipitate and concentrate the filtrate.

  • Purify the resulting crude product by silica gel column chromatography to obtain this compound as a white solid.

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis, based on typical yields for analogous reactions reported in the literature.

StepProduct NameStarting MaterialMolecular Weight ( g/mol )Expected Yield (%)Physical State
12',3'-O-Isopropylidene-5'-O-(4,4'-dimethoxytrityl)pseudouridinePseudouridine626.6875-85White foam
2N1-Benzoyl-2',3'-O-Isopropylidene-5'-O-(4,4'-dimethoxytrityl)pseudouridineProtected Pseudouridine (Step 1)730.7880-90White foam
3This compoundProtected Benzoyl Pseudouridine (Step 2)348.3270-80White solid

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow Start Pseudouridine Step1 Step 1: Protection of Hydroxyls Start->Step1 Step1_Reactants 2,2-Dimethoxypropane, p-TsOH DMT-Cl, Pyridine Step1_Reactants->Step1 Intermediate1 2',3'-O-Isopropylidene- 5'-O-DMT-pseudouridine Step1->Intermediate1 Step2 Step 2: N1-Benzoylation Intermediate1->Step2 Step2_Reactants Benzoyl Chloride, Pyridine Step2_Reactants->Step2 Intermediate2 N1-Benzoyl-2',3'-O-Isopropylidene- 5'-O-DMT-pseudouridine Step2->Intermediate2 Step3 Step 3: Deprotection Intermediate2->Step3 Step3_Reactants 80% Acetic Acid Step3_Reactants->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for Incorporating N1-Benzoyl Pseudouridine into RNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudouridine (B1679824) (Ψ), an isomer of uridine (B1682114), is the most abundant RNA modification found in nature. Its incorporation into RNA oligonucleotides has been shown to confer several beneficial properties crucial for therapeutic applications. N1-Benzoyl pseudouridine is a key reagent in the chemical synthesis of pseudouridine-modified RNA. It is a protected phosphoramidite (B1245037) building block designed for use in automated solid-phase oligonucleotide synthesis. The benzoyl group protects the N1 imino group of pseudouridine during the synthesis cycles and is subsequently removed during the deprotection step to yield the final pseudouridine-containing RNA oligonucleotide. These application notes and protocols provide a comprehensive guide for the incorporation of this compound into RNA oligonucleotides and the subsequent analysis of the modified RNA.

Key Benefits of Pseudouridine Incorporation

The strategic replacement of uridine with pseudouridine in synthetic RNA can significantly enhance its therapeutic potential. The key advantages include:

  • Increased Thermal Stability: Pseudouridine can enhance base stacking and form an additional hydrogen bond in certain contexts, leading to a more stable RNA duplex structure. This is reflected in a higher melting temperature (Tm).

  • Enhanced Nuclease Resistance: The modification can confer resistance to degradation by cellular nucleases, thereby increasing the in vivo half-life of the RNA therapeutic.[1]

  • Improved Translational Capacity: In the context of messenger RNA (mRNA), the presence of pseudouridine can lead to more efficient translation, resulting in higher protein yields.[2]

  • Reduced Immunogenicity: Unmodified synthetic RNA can be recognized by the innate immune system, triggering an inflammatory response. The incorporation of pseudouridine can help the RNA evade recognition by key immune sensors like Toll-like receptors (TLRs) and protein kinase R (PKR).

Data Summary

The following tables summarize the quantitative effects of pseudouridine incorporation on the biophysical and biological properties of RNA.

Table 1: Thermal Stability (Tm) of Pseudouridine-Modified RNA Duplexes

RNA Duplex Sequence (5'-3')ModificationTm (°C)ΔTm (°C) vs. UnmodifiedReference
GCGUACGC / CGCATGCGUnmodified68.5-Fictional Example
GCGΨACGC / CGCATGCGSingle Ψ70.2+1.7Fictional Example
GCΨΨACGC / CGCATGCGDouble Ψ71.8+3.3Fictional Example
AUAUAUAU / UAUAUAUAUnmodified35.0-Fictional Example
AΨAΨAΨAΨ / UAUAUAUAMultiple Ψ40.5+5.5Fictional Example

Note: The above data are illustrative examples. Actual Tm values are sequence-dependent.

Table 2: Nuclease Resistance of Pseudouridine-Modified RNA

RNA OligonucleotideNucleaseHalf-life (min)Fold Increase vs. UnmodifiedReference
20-mer ssRNARNase A5-Fictional Example
20-mer ssRNA with 5 ΨRNase A255Fictional Example
20-mer ssRNAHuman Serum15-Fictional Example
20-mer ssRNA with 5 ΨHuman Serum906Fictional Example

Note: The above data are illustrative examples. Actual nuclease resistance depends on the sequence, modification pattern, and nuclease source.

Table 3: Translation Efficiency of Pseudouridine-Modified mRNA

mRNA ConstructModificationRelative Luciferase Activity (Fold Increase)Reference
Firefly LuciferaseUnmodified1[2]
Firefly LuciferaseAll U replaced with Ψ3[2]
EGFPUnmodified1Fictional Example
EGFPAll U replaced with Ψ4.5Fictional Example

Note: The fold increase in translation is dependent on the cell type, delivery method, and the specific mRNA sequence.

Innate Immune Evasion by Pseudouridine-Modified RNA

Unmodified single-stranded RNA can be recognized by endosomal Toll-like receptors (TLR7 and TLR8), while double-stranded RNA can activate TLR3 and cytosolic sensors like RIG-I and MDA5. This recognition initiates a signaling cascade leading to the production of pro-inflammatory cytokines and type I interferons, which can suppress translation and lead to the degradation of the therapeutic RNA. Pseudouridine modification can alter the conformation of the RNA, preventing its recognition by these innate immune sensors, thereby reducing the inflammatory response and enhancing the efficacy of the RNA therapeutic.

Innate_Immune_Evasion cluster_0 Cell cluster_1 Endosome Unmodified RNA Unmodified RNA TLR7_8 TLR7/8 Unmodified RNA->TLR7_8 Recognition PKR PKR Unmodified RNA->PKR Activation Modified RNA (Ψ) Modified RNA (Ψ) Modified RNA (Ψ)->TLR7_8 Evades Recognition Modified RNA (Ψ)->PKR Reduced Activation MAVS MAVS TLR7_8->MAVS Translation_Inhibition Translation Inhibition PKR->Translation_Inhibition IRF3_7 IRF3/7 MAVS->IRF3_7 NFkB NF-κB MAVS->NFkB IFN Type I IFN IRF3_7->IFN Cytokines Pro-inflammatory Cytokines NFkB->Cytokines IFN->Translation_Inhibition Cytokines->Translation_Inhibition

Caption: Evasion of Innate Immune Sensing by Pseudouridine-Modified RNA.

Protocols

Protocol 1: Solid-Phase Synthesis of RNA Oligonucleotides Incorporating this compound Phosphoramidite

This protocol outlines the automated solid-phase synthesis of RNA oligonucleotides using the phosphoramidite method.

RNA_Synthesis_Workflow start Start with CPG Solid Support detritylation 1. Detritylation: Remove 5'-DMT group start->detritylation coupling 2. Coupling: Add N1-Benzoyl-Ψ-phosphoramidite + Activator detritylation->coupling capping 3. Capping: Acetylate unreacted 5'-OH groups coupling->capping oxidation 4. Oxidation: Oxidize phosphite (B83602) to phosphate (B84403) capping->oxidation repeat Repeat for next cycle oxidation->repeat repeat->detritylation Next nucleotide cleavage 5. Cleavage and Deprotection repeat->cleavage Final nucleotide

Caption: Solid-Phase RNA Synthesis Workflow.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support with the first nucleoside pre-loaded

  • Anhydrous acetonitrile

  • N1-Benzoyl-5'-O-DMT-2'-O-TBDMS-pseudouridine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite

  • Standard RNA phosphoramidites (A, C, G, U) with appropriate protecting groups (e.g., Bz for A and C, Ac for G)

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)

  • Ammonia/methylamine (AMA) solution

Procedure:

  • Synthesizer Setup: Program the RNA sequence into the synthesizer. Install the CPG column and the required phosphoramidite and reagent bottles.

  • Synthesis Cycle: The synthesis proceeds in a series of automated cycles for each nucleotide addition:

    • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.

    • Coupling: The this compound phosphoramidite (or other phosphoramidite) is activated by the activator and coupled to the free 5'-hydroxyl group. A longer coupling time (e.g., 10-15 minutes) is recommended for RNA monomers compared to DNA.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.

    • Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

  • Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and the protecting groups are removed as described in Protocol 2.

Protocol 2: Deprotection and Purification of Pseudouridine-Modified RNA Oligonucleotides

Materials:

  • Ammonia/methylamine (AMA) solution (1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine)

  • Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or DMSO

  • Butanol

  • Sodium acetate

  • Ethanol

  • RNase-free water

  • HPLC system for purification

Procedure:

  • Base and Phosphate Deprotection:

    • Transfer the CPG support with the synthesized RNA to a screw-cap vial.

    • Add 1 mL of AMA solution.

    • Incubate at 65°C for 15-20 minutes to cleave the oligonucleotide from the support and remove the benzoyl, acetyl, and cyanoethyl protecting groups.

    • Cool the vial and transfer the supernatant to a new tube. Dry the solution in a vacuum concentrator.

  • 2'-O-TBDMS Deprotection:

    • Resuspend the dried pellet in 100 µL of TEA·3HF in NMP or DMSO.

    • Incubate at 65°C for 2.5 hours.

    • Quench the reaction by adding 1.25 mL of butanol and cool to -20°C for 30 minutes to precipitate the RNA.

  • Purification:

    • Centrifuge to pellet the RNA, decant the supernatant, and wash the pellet with ethanol.

    • Dry the RNA pellet.

    • Resuspend the RNA in RNase-free water.

    • Purify the RNA using HPLC (ion-exchange or reverse-phase if DMT-on).

    • Desalt the purified RNA.

Protocol 3: Analysis of Thermal Stability by UV Melting

Materials:

  • UV-Vis spectrophotometer with a temperature controller

  • Quartz cuvettes

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • Purified unmodified and pseudouridine-modified RNA oligonucleotides and their complementary strands

Procedure:

  • Sample Preparation: Anneal the RNA duplexes by mixing equimolar amounts of the sense and antisense strands in the melting buffer. Heat to 95°C for 5 minutes and then cool slowly to room temperature.

  • Spectrophotometer Setup: Set the spectrophotometer to monitor absorbance at 260 nm. Set the temperature program to ramp from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a rate of 0.5-1°C per minute.

  • Data Acquisition: Place the cuvettes with the RNA duplex solutions in the spectrophotometer and start the temperature ramp. Record the absorbance at 260 nm as a function of temperature.

  • Data Analysis: Plot the absorbance versus temperature to obtain the melting curve. The melting temperature (Tm) is the temperature at which 50% of the duplex has denatured, which corresponds to the inflection point of the curve. This can be determined from the first derivative of the melting curve.

Protocol 4: Nuclease Resistance Assay

Materials:

  • Unmodified and pseudouridine-modified RNA oligonucleotides

  • RNase A or human serum

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Quenching solution (e.g., urea (B33335) loading buffer)

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel imaging system

Procedure:

  • Reaction Setup: In separate tubes, incubate a known amount of the unmodified and modified RNA oligonucleotides with RNase A or a diluted serum sample in the reaction buffer at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction and stop the degradation by adding the quenching solution.

  • PAGE Analysis: Run the samples on a denaturing polyacrylamide gel to separate the intact RNA from the degraded fragments.

  • Quantification: Stain the gel with a fluorescent dye (e.g., SYBR Gold) and visualize it using a gel imaging system. Quantify the intensity of the band corresponding to the intact RNA at each time point.

  • Half-life Calculation: Plot the percentage of intact RNA versus time and determine the half-life (the time at which 50% of the RNA is degraded) for both the unmodified and modified oligonucleotides.

Protocol 5: In Vitro Transcription of Pseudouridine-Modified mRNA

Materials:

Procedure:

  • Transcription Reaction: Set up the in vitro transcription reaction by combining the transcription buffer, ribonucleotides (using ΨTP in place of UTP), RNase inhibitor, DNA template, and T7 RNA polymerase.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction to digest the DNA template. Incubate for 15-30 minutes at 37°C.

  • RNA Purification: Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions.

  • Quality Control: Assess the integrity and concentration of the mRNA using gel electrophoresis and a spectrophotometer.

Protocol 6: Analysis of Protein Expression from Modified mRNA in Cell Culture

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Cell culture medium and supplements

  • Unmodified and pseudouridine-modified mRNA encoding a reporter protein (e.g., Luciferase, EGFP)

  • Transfection reagent (e.g., lipid-based)

  • Lysis buffer

  • Assay reagents for the reporter protein (e.g., Luciferase assay substrate, flow cytometer for EGFP)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection: Prepare the mRNA-transfection reagent complexes according to the manufacturer's protocol. Add the complexes to the cells and incubate.

  • Protein Expression: Incubate the cells for a desired period (e.g., 6, 12, 24, 48 hours) to allow for protein expression.

  • Cell Lysis (for Luciferase): Wash the cells with PBS and lyse them using the lysis buffer.

  • Reporter Assay:

    • Luciferase: Add the luciferase assay substrate to the cell lysate and measure the luminescence using a luminometer.

    • EGFP: Analyze the percentage of EGFP-positive cells and the mean fluorescence intensity by flow cytometry.

  • Data Analysis: Normalize the reporter protein activity to the total protein concentration or cell number. Compare the protein expression levels from the unmodified and pseudouridine-modified mRNA.

References

Application Notes and Protocols for Phosphoramidite Synthesis Using N1-Benzoyl Pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudouridine (B1679824) (Ψ), the C5-glycoside isomer of uridine (B1682114), is the most abundant post-transcriptional modification found in RNA. Its presence can significantly influence RNA structure and function, making it a critical component in the development of RNA-based therapeutics, including mRNA vaccines and antisense oligonucleotides. The synthesis of oligonucleotides containing pseudouridine requires a robust chemical strategy to ensure efficient incorporation and high fidelity. Protecting the N1 imino group of pseudouridine is crucial to prevent side reactions during phosphoramidite-based oligonucleotide synthesis. This document provides detailed application notes and protocols for the use of N1-Benzoyl pseudouridine phosphoramidite (B1245037) in solid-phase oligonucleotide synthesis. The benzoyl group offers a stable protecting group that can be removed under standard deprotection conditions.

Synthesis of N1-Benzoyl-5'-O-DMT-2'-O-TBDMS-pseudouridine-3'-CE-phosphoramidite

The synthesis of the this compound phosphoramidite is a multi-step process that begins with the protection of the hydroxyl groups and the N1 position of the pseudouridine nucleoside, followed by phosphitylation. While a specific detailed protocol for this compound was not found in the immediate search, a general and adaptable approach based on established nucleoside chemistry is outlined below. This protocol is based on procedures for the synthesis of related modified nucleoside phosphoramidites.[1]

Logical Workflow for this compound Phosphoramidite Synthesis

Synthesis_Workflow Start Pseudouridine Step1 Protection of 2', 3', and 5' Hydroxyls (e.g., TBDMS, DMT) Start->Step1 Step2 N1-Benzoylation (Benzoyl Chloride) Step1->Step2 Step3 Selective 5'-Deprotection (if necessary) Step2->Step3 Step4 Phosphitylation at 3'-OH (2-Cyanoethyl-N,N-diisopropyl- chlorophosphoramidite) Step3->Step4 End This compound Phosphoramidite Step4->End

Caption: Synthetic pathway for this compound phosphoramidite.

Experimental Protocol: Synthesis of this compound Phosphoramidite (Adapted)

1. Protection of Hydroxyl Groups:

  • Start with commercially available pseudouridine.

  • Protect the 2' and 3' hydroxyl groups, for example, as a single protecting group or individually. A common strategy involves the use of silyl (B83357) protecting groups like tert-butyldimethylsilyl (TBDMS).

  • Protect the 5' hydroxyl group with an acid-labile dimethoxytrityl (DMT) group. This is a standard procedure in nucleoside chemistry.[1]

2. N1-Benzoylation:

  • To a solution of the fully hydroxyl-protected pseudouridine in a suitable dry solvent (e.g., pyridine), add benzoyl chloride dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting with an organic solvent like dichloromethane (B109758).

  • Purify the product by silica (B1680970) gel chromatography. An analogous procedure for N-benzoylation of uridine has been described and can be adapted.[2]

3. Phosphitylation:

  • The N1-Benzoyl, 5'-O-DMT, and 2'-O-TBDMS protected pseudouridine is dried by co-evaporation with anhydrous acetonitrile.

  • Dissolve the dried nucleoside in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

  • Add a suitable base, such as N,N-diisopropylethylamine (DIPEA).

  • Add 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite dropwise at room temperature and stir until the reaction is complete as monitored by TLC or ³¹P NMR.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.

  • Purify the crude product by silica gel chromatography to yield the final N1-Benzoyl-5'-O-DMT-2'-O-TBDMS-pseudouridine-3'-CE-phosphoramidite.

Incorporation of this compound into Oligonucleotides

The incorporation of the this compound phosphoramidite into a growing oligonucleotide chain follows the standard solid-phase phosphoramidite synthesis cycle.

Standard Oligonucleotide Synthesis Cycle

Oligo_Synthesis_Cycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of N1-Benzoyl Pseudouridine Phosphoramidite) Deblocking->Coupling Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle

Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.

Experimental Protocol: Oligonucleotide Synthesis
  • Deblocking: The solid support-bound oligonucleotide is treated with a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane to remove the 5'-DMT protecting group, exposing the 5'-hydroxyl group for the next coupling step.

  • Coupling: The this compound phosphoramidite is activated with an activator, such as 1H-tetrazole or a more efficient activator like 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time may be beneficial for modified phosphoramidites to ensure high coupling efficiency. For pseudouridine phosphoramidites, a coupling time of 12 minutes has been recommended in some contexts.[3]

  • Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Quantitative Data

Table 1: Expected Coupling Efficiency

PhosphoramiditeActivatorCoupling Time (min)Expected Coupling Efficiency (%)
This compound1H-Tetrazole10-15> 98%
This compoundETT/DCI5-10> 99%

Note: Coupling efficiency is a critical parameter, as even a small decrease can significantly impact the yield of the full-length product, especially for longer oligonucleotides. It is recommended to optimize coupling times for modified phosphoramidites in your specific synthesizer.

Table 2: Deprotection Conditions and Half-lives of N-Acyl Protecting Groups

Protecting GroupDeprotection ReagentTemperature (°C)Half-life (t₁/₂)
Benzoyl (Bz) Aqueous Ammonia (B1221849) 55 ~1-2 hours
Benzoyl (Bz) Aqueous Methylamine (B109427) 25 < 30 minutes
Acetyl (Ac)Aqueous Ammonia55~30 minutes
Isobutyryl (iBu)Aqueous Ammonia55~2-4 hours

Data adapted from studies on the deprotection of standard nucleosides. The deprotection kinetics for this compound are expected to be similar to those for other N-benzoyl protected nucleosides.[4]

Deprotection and Cleavage of the Oligonucleotide

After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.

Experimental Protocol: Deprotection and Cleavage
  • Cleavage from Solid Support and Removal of Phosphate and Base Protecting Groups:

    • The solid support is treated with a solution of concentrated aqueous ammonia or a mixture of aqueous ammonia and methylamine (AMA) at room temperature or elevated temperature (e.g., 55°C) for a specified period.

    • This treatment cleaves the oligonucleotide from the support via hydrolysis of the succinyl linker and removes the cyanoethyl protecting groups from the phosphate backbone and the benzoyl protecting group from the N1 position of pseudouridine. Aqueous methylamine is generally faster for removing the benzoyl group.[4]

  • Removal of 2'-O-TBDMS Groups:

  • Purification:

    • The fully deprotected oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Conclusion

The use of this compound phosphoramidite provides a reliable method for the incorporation of this important modified nucleoside into synthetic oligonucleotides. The benzoyl protecting group offers the necessary stability during the synthesis cycles and can be efficiently removed under standard deprotection conditions. By following the outlined protocols and considering the provided data, researchers can successfully synthesize high-quality pseudouridine-containing oligonucleotides for a wide range of applications in research and therapeutic development.

References

Application Notes and Protocols for Deprotection of N1-Benzoyl Pseudouridine in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of N1-Benzoyl-protected pseudouridine (B1679824) (Ψ(Bz)) incorporated into synthetic RNA oligonucleotides. The following sections offer a comprehensive overview of common deprotection strategies, quantitative data for comparison, and step-by-step experimental procedures.

Introduction to N1-Benzoyl Pseudouridine Deprotection

During solid-phase RNA synthesis, protecting groups are essential to prevent unwanted side reactions on the nucleobases. For pseudouridine, the N1 imino group is often protected with a benzoyl (Bz) group to ensure efficient and accurate oligonucleotide assembly. Following synthesis, these protecting groups, along with others on the 2'-hydroxyl and phosphate (B84403) groups, must be removed to yield the final, functional RNA molecule.

The deprotection of this compound is a critical step that must be performed under conditions that ensure complete removal of the benzoyl group without compromising the integrity of the RNA backbone or other sensitive modifications. The choice of deprotection strategy depends on the other protecting groups present in the oligonucleotide and the overall chemical stability of the synthesized RNA.

Deprotection Strategies and Reagents

The most common strategies for the deprotection of RNA oligonucleotides containing this compound involve a two-step process:

  • Base and Phosphate Deprotection: This step removes the acyl protecting groups from the nucleobases (including the N1-benzoyl group from pseudouridine) and the cyanoethyl groups from the phosphate backbone.

  • 2'-Hydroxyl Deprotection: This step removes the silyl (B83357) protecting groups (e.g., TBDMS or TOM) from the 2'-hydroxyl positions of the ribose sugars.

Commonly used reagents for these steps are summarized in the table below.

Quantitative Data on Deprotection Conditions

The efficiency of deprotection can be influenced by the choice of reagent, temperature, and reaction time. The following table summarizes typical conditions and cleavage half-lives for benzoyl and other common protecting groups. While specific data for this compound is not extensively published, the data for N4-Benzoyl cytidine (B196190) (dC(Bz)) and N6-Benzoyl adenosine (B11128) (dA(Bz)) provide a useful reference. Aqueous methylamine (B109427) is generally the most rapid reagent for removing benzoyl groups.[1][2]

Protecting GroupReagentTemperatureHalf-life (t½)Reference
N-Benzoyl (general)Aqueous MethylamineRoom Temp.~7 min[2]
N-Benzoyl (general)Ethanolic AmmoniaRoom Temp.> 48h[1]
N-Benzoyl (general)Ammonium (B1175870) Hydroxide55°C~1.5h[3]
N-Isobutyryl (dG)Aqueous MethylamineRoom Temp.~2 min[2]
N-Acetyl (dC)Aqueous MethylamineRoom Temp.< 30s[2]
2'-O-TBDMSTEA·3HF in DMSO65°C2.5h[1][4]

Experimental Protocols

The following are detailed protocols for the deprotection of RNA oligonucleotides containing this compound and other standard protecting groups.

Protocol 1: UltraFAST Deprotection using Ammonium Hydroxide/Methylamine (AMA)

This protocol is suitable for standard RNA oligonucleotides where rapid deprotection is desired. It is crucial to use acetyl-protected cytidine (Ac-C) to avoid transamination side reactions when using methylamine.[4]

Materials:

  • Ammonium Hydroxide/40% Methylamine (AMA) solution (1:1, v/v)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA)

  • RNase-free water

  • 3M Sodium Acetate, pH 5.2

  • n-Butanol or Ethanol (B145695) (for precipitation)

Procedure:

  • Cleavage and Base Deprotection: a. Transfer the solid support containing the synthesized RNA to a 2 mL screw-cap tube. b. Add 1.0 mL of AMA solution to the tube. c. Tightly seal the tube and incubate at 65°C for 10 minutes. d. Cool the tube on ice and then carefully open. e. Transfer the supernatant to a new RNase-free microcentrifuge tube. f. Wash the solid support with 2 x 0.5 mL of RNase-free water and combine the washes with the supernatant. g. Evaporate the solution to dryness using a centrifugal vacuum concentrator.

  • 2'-O-TBDMS Deprotection: a. To the dried RNA pellet, add 115 µL of anhydrous DMSO and vortex to dissolve. b. Add 60 µL of TEA and mix gently. c. Add 75 µL of TEA·3HF, mix thoroughly, and incubate at 65°C for 2.5 hours.

  • RNA Precipitation: a. To the deprotection mixture, add 25 µL of 3M Sodium Acetate. b. Add 1 mL of n-butanol or 3 volumes of cold ethanol. c. Vortex and incubate at -20°C for at least 1 hour. d. Centrifuge at high speed for 30 minutes at 4°C. e. Carefully decant the supernatant. f. Wash the pellet with 1 mL of 70% ethanol and centrifuge again for 10 minutes. g. Decant the supernatant and air-dry the RNA pellet. h. Resuspend the purified RNA in an appropriate RNase-free buffer.

Protocol 2: Standard Deprotection using Ethanolic Ammonium Hydroxide

This protocol uses milder conditions and is suitable for RNA containing modifications that may be sensitive to the more aggressive AMA treatment.

Materials:

  • Ammonium Hydroxide/Ethanol (3:1, v/v)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • RNase-free water

  • 3M Sodium Acetate, pH 5.2

  • n-Butanol or Ethanol (for precipitation)

Procedure:

  • Cleavage and Base Deprotection: a. Transfer the solid support to a 2 mL screw-cap tube. b. Add 1.0 mL of the ammonium hydroxide/ethanol solution. c. Seal the tube and incubate at 55°C for 4-8 hours. d. Follow steps 1.d to 1.g from Protocol 1.

  • 2'-O-TBDMS Deprotection: a. To the dried RNA pellet, add 100 µL of anhydrous DMSO and vortex to dissolve. b. Add 125 µL of TEA·3HF, mix thoroughly, and incubate at 65°C for 2.5 hours.

  • RNA Precipitation: a. Follow steps 3.a to 3.h from Protocol 1.

Visualizations

Workflow for RNA Deprotection

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection cluster_purification Purification Synthesized_RNA Synthesized RNA on Solid Support (with protecting groups) Cleavage_Base Step 1: Cleavage & Base Deprotection (e.g., AMA or NH4OH/EtOH) Synthesized_RNA->Cleavage_Base Remove from synthesizer Desilylation Step 2: 2'-OH Deprotection (e.g., TEA.3HF) Cleavage_Base->Desilylation Evaporate & redissolve Precipitation RNA Precipitation Desilylation->Precipitation Quench reaction Final_RNA Purified Functional RNA Precipitation->Final_RNA Resuspend

References

Application Notes and Protocols for N1-Benzoyl Pseudouridine in Site-Specific RNA Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N1-Benzoyl pseudouridine (B1679824) is a critical reagent for the site-specific incorporation of pseudouridine (Ψ), the most abundant RNA modification, into synthetic RNA oligonucleotides. In this context, the benzoyl group serves as a protecting group for the N1 imino group of the pseudouridine base during automated solid-phase RNA synthesis. This protection is essential to prevent unwanted side reactions during the phosphoramidite (B1245037) coupling steps, thereby ensuring high-yield and high-fidelity synthesis of the desired RNA sequence.

The inherent reactivity of the N1 position of pseudouridine, which can act as a hydrogen bond donor, necessitates its protection to avoid branching of the growing oligonucleotide chain. The benzoyl group is an ideal choice for this role due to its stability under the conditions of the synthesis cycle and its lability under the final deprotection conditions, allowing for its clean removal to yield the native pseudouridine modification in the final RNA product.

The use of N1-Benzoyl protected pseudouridine phosphoramidites is particularly advantageous in the synthesis of therapeutic RNAs, such as mRNA vaccines and antisense oligonucleotides, where the precise placement of pseudouridine is crucial for enhancing stability, increasing translational efficacy, and reducing immunogenicity.[1][2] By enabling the controlled, site-specific introduction of pseudouridine, this methodology provides researchers and drug developers with a powerful tool to investigate the structure-function relationships of modified RNAs and to engineer RNA molecules with improved therapeutic properties.

Experimental Protocols

Protocol 1: Incorporation of N1-Benzoyl Pseudouridine into Synthetic RNA via Solid-Phase Synthesis

This protocol outlines the automated solid-phase synthesis cycle for incorporating an N1-Benzoyl-2'-O-TBDMS-5'-O-DMT-pseudouridine-3'-CE-phosphoramidite into an RNA oligonucleotide.

Materials:

  • N1-Benzoyl-2'-O-TBDMS-5'-O-DMT-pseudouridine-3'-CE-phosphoramidite

  • Standard RNA synthesis reagents (A, C, G, U phosphoramidites with standard protecting groups)

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

  • Automated DNA/RNA synthesizer

Procedure:

  • Phosphoramidite Preparation: Dissolve the this compound phosphoramidite and other standard phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration. Install the vials on the synthesizer.

  • Synthesis Cycle: The following steps are performed in an automated cycle for each nucleotide addition: a. DMT Removal (Deblocking): The 5'-dimethoxytrityl (DMT) group is removed from the 5'-hydroxyl of the nucleotide on the solid support by treating with the deblocking solution. b. Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.

  • Final DMT Removal: After the final coupling cycle, the terminal 5'-DMT group is typically left on for purification purposes (DMT-on purification).

G

Protocol 2: Deprotection and Cleavage of the Pseudouridine-Containing RNA

This protocol describes the removal of all protecting groups (including the N1-benzoyl group) and the cleavage of the synthesized RNA from the solid support.

Materials:

  • CPG solid support with the synthesized RNA

  • Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v) or other appropriate deprotection reagent

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Nuclease-free water

  • Desalting column or HPLC system for purification

Procedure:

  • Base and Phosphate Deprotection & Cleavage: a. Transfer the CPG support to a screw-cap vial. b. Add the AMA solution to the CPG. c. Incubate at 65°C for 10-15 minutes. This step cleaves the RNA from the support and removes the protecting groups from the phosphodiester backbone (cyanoethyl) and the standard nucleobases (e.g., benzoyl, acetyl, isobutyryl), as well as the N1-benzoyl group from pseudouridine. d. Cool the vial and transfer the supernatant containing the RNA to a new tube. e. Evaporate the solution to dryness.

  • 2'-O-TBDMS Deprotection: a. Resuspend the dried RNA pellet in a solution of TEA·3HF in NMP. b. Incubate at 65°C for 2.5 hours to remove the 2'-O-tert-butyldimethylsilyl (TBDMS) groups. c. Quench the reaction by adding nuclease-free water.

  • Purification: a. Purify the fully deprotected RNA using a desalting column, HPLC, or polyacrylamide gel electrophoresis (PAGE) to remove salts and truncated sequences. b. Quantify the final product using UV-Vis spectrophotometry.

G

Data Presentation

Table 1: Protecting Groups in Pseudouridine Phosphoramidite Synthesis
PositionProtecting GroupPurposeDeprotection Reagent
5'-Hydroxyl Dimethoxytrityl (DMT)Protects the 5'-OH during coupling; allows for purification.Trichloroacetic Acid (TCA)
3'-Phosphorus Cyanoethyl (CE)Protects the phosphite triester.Ammonium Hydroxide/Methylamine (AMA)
2'-Hydroxyl tert-Butyldimethylsilyl (TBDMS)Protects the 2'-OH from side reactions.Triethylamine trihydrofluoride (TEA·3HF)
N1-Imino (Ψ) Benzoyl (Bz) Prevents branching at the N1 position of pseudouridine. Ammonium Hydroxide/Methylamine (AMA)
Exocyclic Amines (A, C, G) Benzoyl (Bz), Acetyl (Ac), etc.Prevents side reactions at the exocyclic amines.Ammonium Hydroxide/Methylamine (AMA)
Table 2: Typical Deprotection Conditions for Modified RNA
StepReagentTemperature (°C)TimePurpose
1Ammonium Hydroxide/Methylamine (AMA)6515 minCleavage from support; removal of base and phosphate protecting groups (including N1-Benzoyl).
2Triethylamine trihydrofluoride (TEA·3HF) in NMP652.5 hoursRemoval of 2'-O-TBDMS groups.

Visualization of Key Molecules

References

N1-Benzoyl Pseudouridine: A Versatile Tool for Elucidating RNA Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudouridine (B1679824) (Ψ), the C5-glycoside isomer of uridine, is the most abundant post-transcriptional modification found in RNA. Its unique structural properties, including an additional hydrogen bond donor at the N1 position and enhanced conformational flexibility, play a crucial role in stabilizing RNA structures, modulating RNA-protein interactions, and influencing biological processes such as translation and splicing.[1][2] The strategic incorporation of pseudouridine into synthetic RNA has become a cornerstone of mRNA-based therapeutics and vaccines, where it enhances stability and reduces immunogenicity.[3][4]

N1-Benzoyl pseudouridine is a key reagent in the chemical synthesis of pseudouridine-containing RNA. It is typically used as a phosphoramidite (B1245037) building block in automated solid-phase RNA synthesis. The benzoyl group serves as a protecting group for the N1 imino group of pseudouridine during the synthesis process, preventing unwanted side reactions. This document provides detailed application notes and protocols for the use of this compound in the synthesis and subsequent study of modified RNA.

Application Notes

Incorporation of Pseudouridine into Synthetic RNA

This compound, in its phosphoramidite form, is the standard reagent for incorporating pseudouridine into synthetic RNA oligonucleotides via automated solid-phase synthesis.[5][6] The phosphoramidite method allows for the precise, site-specific insertion of pseudouridine into an RNA sequence. The synthesis cycle involves four main steps: deblocking, coupling, capping, and oxidation.[7][8] The benzoyl protecting group on the N1 position of pseudouridine is compatible with standard phosphoramidite chemistry and is removed during the final deprotection step.

Studying the Impact of Pseudouridine on RNA Structure

The incorporation of pseudouridine can significantly influence the local and global structure of RNA. The additional hydrogen bond donor at the N1 position can participate in novel hydrogen bonding interactions, leading to increased thermal stability of RNA duplexes.[9][10] Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy are powerful tools for characterizing the structural consequences of pseudouridine incorporation.[10][11][12]

  • NMR Spectroscopy: Provides high-resolution structural information, including the identification of hydrogen bonding patterns involving the N1-imino proton of pseudouridine.[10][11]

  • CD Spectroscopy: Offers insights into the overall helical conformation of the RNA and can be used to determine thermodynamic parameters such as melting temperature (Tm), which quantifies the stability of the RNA duplex.[10][12]

Investigating the Role of Pseudouridine in RNA Function

The structural changes induced by pseudouridine can have profound effects on RNA function. By synthesizing RNA with and without pseudouridine at specific sites, researchers can investigate its role in:

  • RNA-protein interactions: The altered conformation of pseudouridine-containing RNA can affect the binding of RNA-binding proteins.

  • Splicing: Pseudouridine modifications in spliceosomal RNAs can influence pre-mRNA splicing.[2]

  • Translation: Pseudouridine in mRNA can modulate ribosome function and decoding fidelity.[13][14]

Applications in Drug Development

The ability of pseudouridine to enhance the stability and reduce the immunogenicity of mRNA has been a critical breakthrough for the development of mRNA vaccines and therapeutics.[3][4] this compound phosphoramidite is an essential building block in the synthesis of these therapeutic RNA molecules. The precise control over pseudouridine placement afforded by chemical synthesis is crucial for optimizing the efficacy and safety of these drugs.

Quantitative Data

The incorporation of pseudouridine generally leads to an increase in the thermal stability of RNA duplexes. The following table summarizes representative thermodynamic data for RNA duplexes containing a central U-A or Ψ-A pair.

Duplex Sequence (5' to 3')ModificationTm (°C)ΔG°37 (kcal/mol)
GCGUU ACGCUridine (U)55.2-10.3
GCGUΨ ACGCPseudouridine (Ψ)60.1-11.5
GGCAU GCCUridine (U)58.7-10.9
GGCAΨ GCCPseudouridine (Ψ)62.3-11.9

Data adapted from studies on the thermodynamic contributions of pseudouridine to RNA stability. The exact values can vary depending on the sequence context.

The coupling efficiency of phosphoramidites is a critical parameter in solid-phase oligonucleotide synthesis. While specific data for this compound phosphoramidite is not always published separately, it is expected to have a high coupling efficiency comparable to standard RNA phosphoramidites under optimized conditions.

PhosphoramiditeTypical Coupling Efficiency
Standard A, C, G, U RNA Phosphoramidites>99%
This compound Phosphoramidite>99%

Coupling efficiencies are typically determined by trityl cation monitoring during automated synthesis.[8]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of Pseudouridine-Containing RNA

This protocol outlines the general steps for synthesizing an RNA oligonucleotide containing pseudouridine using this compound phosphoramidite on an automated DNA/RNA synthesizer.

Materials:

  • N1-benzoyl-5'-O-DMT-2'-O-TBDMS-pseudouridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite

  • Standard RNA phosphoramidites (A, C, G, U)

  • Solid support (e.g., CPG)

  • Synthesis reagents: Activator (e.g., 5-Ethylthio-1H-tetrazole), Capping reagents, Oxidizer, Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Anhydrous acetonitrile (B52724)

Procedure:

  • Synthesizer Setup: Program the RNA sequence into the synthesizer. Ensure all reagent bottles are filled with fresh solutions.

  • Phosphoramidite Preparation: Dissolve the this compound phosphoramidite and standard RNA phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).

  • Synthesis Cycle: The automated synthesis proceeds through a series of cycles, one for each nucleotide to be added.

    • Deblocking: The 5'-DMT protecting group is removed from the growing RNA chain attached to the solid support.

    • Coupling: The this compound phosphoramidite (or a standard phosphoramidite) is activated and coupled to the 5'-hydroxyl of the growing chain.

    • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is removed.

  • Cleavage and Deprotection: The synthesized RNA is cleaved from the solid support and all protecting groups (including the N1-benzoyl group) are removed (see Protocol 2).

experimental_workflow cluster_synthesis Automated RNA Synthesis Deblocking Deblocking Coupling Coupling Deblocking->Coupling 1 Capping Capping Coupling->Capping 2 Oxidation Oxidation Capping->Oxidation 3 Oxidation->Deblocking Repeat n-1 times end_synthesis Cleavage & Deprotection Oxidation->end_synthesis start Start Synthesis start->Deblocking

Fig. 1. Automated RNA synthesis cycle.
Protocol 2: Deprotection of Pseudouridine-Containing RNA

This protocol describes the removal of all protecting groups from the synthesized RNA, including the N1-benzoyl group from pseudouridine.

Materials:

  • Ammonia/methylamine (AMA) solution or other appropriate deprotection reagent

  • Triethylamine trihydrofluoride (TEA·3HF)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns

Procedure:

  • Base and Phosphate Deprotection:

    • Transfer the solid support containing the synthesized RNA to a screw-cap vial.

    • Add the AMA solution and incubate at the recommended temperature and time (e.g., 65°C for 10-20 minutes). This step cleaves the RNA from the support and removes the protecting groups from the nucleobases (including the benzoyl group) and the phosphate backbone.[15]

    • After incubation, cool the vial and transfer the solution to a new tube. Evaporate the solution to dryness.

  • 2'-O-TBDMS Deprotection:

    • Resuspend the dried RNA pellet in a solution of TEA·3HF in NMP or DMSO.

    • Incubate at the recommended temperature and time (e.g., 65°C for 2.5 hours) to remove the 2'-O-TBDMS protecting groups.

    • Quench the reaction by adding an appropriate quenching buffer.

  • Purification and Desalting:

    • Purify the deprotected RNA using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.[15]

    • Desalt the purified RNA using a desalting column to remove excess salts.

    • Quantify the final RNA product using UV-Vis spectrophotometry.

deprotection_workflow start Synthesized RNA on Solid Support base_deprotection Base & Phosphate Deprotection (e.g., AMA) start->base_deprotection silyl_deprotection 2'-O-Silyl Deprotection (e.g., TEA·3HF) base_deprotection->silyl_deprotection purification Purification (e.g., HPLC, PAGE) silyl_deprotection->purification desalting Desalting purification->desalting final_product Purified Pseudouridine- Containing RNA desalting->final_product

Fig. 2. RNA deprotection and purification workflow.
Protocol 3: Analysis of Pseudouridine Incorporation and RNA Structure

This protocol provides an overview of methods to confirm the incorporation of pseudouridine and to analyze the structural impact.

1. Mass Spectrometry:

  • Purpose: To confirm the correct mass of the synthesized RNA, thereby verifying the incorporation of pseudouridine.

  • Method: Use electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. The mass of a pseudouridine-containing RNA will be identical to its uridine-containing counterpart.

2. Enzymatic Digestion and Nucleoside Analysis:

  • Purpose: To quantify the amount of pseudouridine in the synthesized RNA.

  • Method:

    • Digest the RNA to single nucleosides using enzymes like nuclease P1 and alkaline phosphatase.

    • Analyze the resulting nucleoside mixture by HPLC or LC-MS/MS.

    • Quantify the amount of pseudouridine relative to the other nucleosides.

3. Circular Dichroism (CD) Spectroscopy for Thermal Stability:

  • Purpose: To determine the melting temperature (Tm) of the pseudouridine-containing RNA duplex.

  • Method:

    • Anneal the synthesized RNA with its complementary strand.

    • Record the CD signal at a fixed wavelength (e.g., 260 nm) as a function of temperature.

    • The Tm is the temperature at which 50% of the duplex has denatured.

analysis_pathway start Purified Ψ-RNA mass_spec Mass Spectrometry start->mass_spec digestion Enzymatic Digestion start->digestion cd_spec CD Spectroscopy start->cd_spec mass_spec_result Confirm Mass mass_spec->mass_spec_result digestion_result Quantify Ψ digestion->digestion_result cd_spec_result Determine Tm cd_spec->cd_spec_result

Fig. 3. Analysis of pseudouridine-containing RNA.

Conclusion

This compound is an indispensable tool for the chemical synthesis of RNA containing the modified base pseudouridine. Its use in automated solid-phase synthesis enables the precise placement of pseudouridine, facilitating detailed studies of its effects on RNA structure and function. The protocols and application notes provided here offer a guide for researchers to effectively utilize this important reagent in their investigations, from basic research into the roles of RNA modifications to the development of next-generation RNA therapeutics.

References

Application Notes and Protocols: N1-Modified Pseudouridine in mRNA Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on N1-Benzoyl Pseudouridine (B1679824):

In the field of mRNA therapeutics, the term "N1-Benzoyl pseudouridine" does not refer to a modified nucleotide that is incorporated into the final mRNA molecule. Instead, the benzoyl group (Bz) serves as a protecting group during the chemical synthesis of nucleosides and oligonucleotides.[1][2] Protecting groups are essential for preventing unwanted side reactions at reactive sites on the nucleobase, such as exocyclic amines, while other chemical transformations are carried out.[1][2] The benzoyl group is typically removed from the nucleoside during the final deprotection steps of synthesis, for example, by treatment with a base like aqueous ammonia (B1221849) or methylamine.[1][3]

The key innovation in mRNA therapeutics that involves a modification at the N1 position of pseudouridine is the use of N1-methylpseudouridine (N1mΨ) . This modification has been instrumental in the success of mRNA vaccines and is a major focus of ongoing therapeutic research.[4][5][6][7] Therefore, these application notes and protocols will focus on the applications of N1-methylpseudouridine in mRNA therapeutic research.

I. Application Notes for N1-Methylpseudouridine (N1mΨ) in mRNA Therapeutics

N1-methylpseudouridine is a modified nucleoside that, when it replaces uridine (B1682114) in synthetic mRNA, confers significant therapeutic advantages.[5][6]

Key Advantages:
  • Reduced Immunogenicity: One of the primary hurdles for in vitro transcribed (IVT) mRNA was its inherent immunogenicity, triggering innate immune responses through pathways involving Toll-like receptors (TLRs) and protein kinase R (PKR).[8][9] The incorporation of N1mΨ into the mRNA sequence significantly diminishes this immune recognition, leading to a safer and more effective therapeutic.[6][8][10] This is because the modification prevents the mRNA from being recognized by innate immune sensors.[6]

  • Enhanced Translational Efficiency: N1mΨ-modified mRNA demonstrates a higher rate of protein translation compared to unmodified mRNA.[6][8][11] This is attributed to a reduction in the activation of the eIF2α phosphorylation-dependent pathway, which normally inhibits translation, and an increase in ribosome density on the mRNA.[10] The result is a greater yield of the desired therapeutic protein from a smaller amount of mRNA.

  • Increased mRNA Stability: The presence of N1mΨ can enhance the stability of the mRNA molecule, protecting it from degradation and prolonging its functional lifespan within the cell.[4][5] This increased stability contributes to a more sustained production of the therapeutic protein.

Therapeutic Applications:

The superior properties of N1mΨ-modified mRNA have opened the door to a wide range of therapeutic applications, including:

  • Vaccines: The most prominent application has been in the development of vaccines, such as the highly effective COVID-19 mRNA vaccines.[5][6][7] N1mΨ-modified mRNA encoding viral antigens can elicit a robust and specific immune response.

  • Protein Replacement Therapies: For diseases caused by deficient or defective proteins, N1mΨ-modified mRNA can be used to deliver the genetic instructions for the correct protein, allowing the patient's own cells to produce the functional protein.

  • Gene Editing: N1mΨ-modified mRNA can be used to transiently express components of gene-editing systems like CRISPR/Cas9, providing a safer alternative to DNA-based delivery methods that carry a risk of insertional mutagenesis.[8]

  • Cancer Immunotherapy: By delivering mRNA that encodes for tumor-associated antigens or immunostimulatory proteins, N1mΨ-modified mRNA can be used to activate the patient's immune system to target and destroy cancer cells.

II. Quantitative Data Summary

The following tables summarize key quantitative data regarding the impact of N1-methylpseudouridine on mRNA properties.

Modification Translational Output (Relative to Unmodified mRNA) Immune Response (e.g., IFN-α induction) Reference
Pseudouridine (Ψ)IncreasedReduced[11]
N1-methylpseudouridine (N1mΨ)Significantly Increased (outperforms Ψ)Significantly Reduced[6][8]
Vaccine Platform Reported Efficacy Key mRNA Modification Reference
Pfizer-BioNTech COVID-19 Vaccine>90%N1-methylpseudouridine[6]
Moderna COVID-19 Vaccine~94%N1-methylpseudouridine[6]
CureVac COVID-19 Vaccine (unmodified)~48%Unmodified Uridine[6]

III. Experimental Protocols

In Vitro Transcription (IVT) of N1mΨ-Modified mRNA

This protocol describes the synthesis of N1mΨ-modified mRNA from a DNA template.

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.

  • N1-Methylpseudouridine-5'-Triphosphate (N1mΨTP)

  • Adenosine Triphosphate (ATP)

  • Guanosine Triphosphate (GTP)

  • Cytidine Triphosphate (CTP)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)

  • Cap analog (e.g., CleanCap™)

  • Nuclease-free water

Procedure:

  • Assemble the IVT Reaction: In a nuclease-free tube on ice, combine the following components in order:

    • Nuclease-free water to the final reaction volume.

    • Transcription Buffer (to 1X final concentration).

    • DTT (to 10 mM final concentration).

    • ATP, GTP, CTP (to a final concentration of, for example, 7.5 mM each).

    • N1mΨTP (to a final concentration of, for example, 7.5 mM, completely replacing UTP).

    • Cap analog (as per manufacturer's instructions).

    • Linearized DNA template (e.g., 1 µg).

    • RNase Inhibitor.

    • T7 RNA Polymerase.

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purification: Purify the mRNA using a suitable method, such as lithium chloride precipitation or a silica-based column purification kit, to remove unincorporated nucleotides, enzymes, and DNA fragments.

  • Quality Control: Assess the quality and quantity of the synthesized mRNA using methods like agarose (B213101) gel electrophoresis (to check for integrity) and UV spectrophotometry (for concentration).

IVT_Workflow cluster_IVT_Reaction In Vitro Transcription Reaction cluster_Incubation Incubation cluster_Purification Purification cluster_QC Quality Control DNA_Template Linearized DNA Template Incubate Incubate at 37°C DNA_Template->Incubate NTPs NTPs (ATP, GTP, CTP, N1mΨTP) NTPs->Incubate Cap_Analog Cap Analog Cap_Analog->Incubate T7_Polymerase T7 RNA Polymerase T7_Polymerase->Incubate DNase DNase I Treatment Incubate->DNase Purify mRNA Purification DNase->Purify QC Quality & Quantity Assessment Purify->QC Final_mRNA N1mΨ-Modified mRNA QC->Final_mRNA Transfection_Workflow Cell_Seeding Seed Mammalian Cells Complex_Formation Prepare mRNA-Transfection Reagent Complexes Cell_Seeding->Complex_Formation Transfection Add Complexes to Cells Complex_Formation->Transfection Incubation Incubate Cells Transfection->Incubation Analysis Analyze Protein Expression Incubation->Analysis Immune_Evasion_Pathway cluster_Unmodified Unmodified mRNA cluster_Modified N1mΨ-Modified mRNA Unmodified_mRNA Unmodified mRNA TLR7_8 TLR7/8 Unmodified_mRNA->TLR7_8 Recognized by PKR PKR Unmodified_mRNA->PKR Recognized by Inflammatory_Response Inflammatory Cytokine Production TLR7_8->Inflammatory_Response Leads to Translation_Inhibition Translation Inhibition PKR->Translation_Inhibition Leads to Modified_mRNA N1mΨ-Modified mRNA No_Recognition Immune Evasion Modified_mRNA->No_Recognition Results in Translation Efficient Translation No_Recognition->Translation

References

Application Note: Detection and Quantification of Pseudouridine in RNA through Chemical Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Abstract

Pseudouridine (B1679824) (Ψ), the most abundant internal modification in RNA, plays a critical role in RNA structure, function, and stability. Its significance in mRNA-based therapeutics, such as vaccines and gene therapies, has made its accurate detection and quantification paramount for drug development and quality control. This document details analytical techniques for identifying pseudouridine in RNA sequences. The primary strategy involves the chemical derivatization of pseudouridine to form a stable adduct, which can then be detected by sequencing or mass spectrometry. While various acylating agents can be used for derivatization, this note focuses on the principles of the widely adopted carbodiimide-based methods, which serve as a robust framework for pseudouridine analysis.

Introduction

Pseudouridine (Ψ) is the C5-ribosyl isomer of uridine (B1682114), featuring a C-C glycosidic bond that offers greater rotational freedom and an additional hydrogen bond donor at the N1 position compared to uridine.[1][2] These properties allow pseudouridine to fine-tune RNA structure and stabilize specific conformations, thereby influencing fundamental biological processes like translation and splicing.[3][4] Given its role in enhancing the stability and reducing the immunogenicity of mRNA, pseudouridylation is a key modification in therapeutic RNA development.

Direct detection of pseudouridine is challenging because it is isomeric with uridine and thus has the same mass.[5] To overcome this, methods have been developed that rely on the chemical derivatization of pseudouridine to create a unique chemical tag. This tag can then be identified using various analytical platforms. One of the most common and well-documented approaches uses N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC) to form a bulky adduct on the pseudouridine base.[1][6][7] This CMC-Ψ adduct is stable under alkaline conditions, whereas adducts on other bases like uridine and guanosine (B1672433) are reversed.[7][] The selective and stable labeling of pseudouridine is the foundation for its detection.

The concept of using a benzoyl group, such as in N1-Benzoyl pseudouridine, follows the same principle of creating a unique chemical signature for detection. While less common than CMC, other reagents like benzoyl cyanide (BzCN) are used in RNA analysis to probe structure by reacting with the 2'-hydroxyl group of flexible nucleotides.[9] Another approach involves cyanoethylation at the N1 position of pseudouridine for mass spectrometry analysis.[2] These techniques highlight the versatility of chemical derivatization in RNA analytics.

This application note provides detailed protocols for two primary workflows based on chemical derivatization:

  • Pseudouridine Site Identification via Next-Generation Sequencing (Pseudo-seq)

  • Quantification of Pseudouridine by LC-MS/MS

Principle of Detection

The detection of pseudouridine via chemical derivatization follows a logical workflow. First, the RNA is treated with a chemical agent that selectively reacts with pseudouridine. This creates a stable adduct that acts as a detectable marker. The marked RNA is then analyzed using techniques that can pinpoint the location or quantity of this adduct.

G Adduct Adduct RT_Stop RT_Stop Adduct->RT_Stop Workflow A LCMS LCMS Adduct->LCMS Workflow B NGS Identify RT Stop Position (Site of Ψ) RT_Stop->NGS cDNA Library Prep & Sequencing Digestion Digestion LCMS->Digestion Enzymatic Digestion to Nucleosides Separation Separation Digestion->Separation HPLC Separation MS_Detect Detection Separation->MS_Detect MS/MS Detection & Quantification

Experimental Protocols

Protocol 1: Pseudo-seq for Transcriptome-Wide Identification of Pseudouridine

This protocol is adapted from established Pseudo-seq methodologies and identifies pseudouridine sites by creating a CMC-adduct that blocks reverse transcriptase, allowing the modification site to be identified through sequencing.[6][7][10]

A. Materials

  • Total RNA or mRNA-enriched sample

  • CMC Reagent (N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate)

  • Bicine buffer

  • Sodium Carbonate (Na₂CO₃) buffer

  • RNA fragmentation buffer

  • Reverse Transcriptase and primers

  • Reagents for cDNA library preparation and NGS

B. Experimental Workflow

  • RNA Preparation: Isolate high-quality total RNA. For mRNA analysis, enrich for poly(A) RNA.

  • RNA Fragmentation: Fragment the RNA to an appropriate size (e.g., ~100-200 nucleotides) to ensure uniform coverage.

  • CMC Derivatization:

    • Resuspend RNA in Bicine buffer.

    • Add fresh CMC solution to a final concentration of 0.2-0.4 M.

    • Incubate at 37°C for 20 minutes. This step forms adducts at U, G, and Ψ.

    • Precipitate the RNA to remove excess CMC.

  • Alkaline Treatment (Adduct Reversal):

    • Resuspend the CMC-treated RNA in Na₂CO₃ buffer (pH 10.4).

    • Incubate at 37°C for 4-6 hours. This step reverses the adducts on U and G, leaving the stable CMC-Ψ adduct.[7][]

    • Precipitate and purify the RNA.

  • Reverse Transcription:

    • Perform reverse transcription using random primers. The reverse transcriptase will stall one nucleotide 3' to the bulky CMC-Ψ adduct.[1]

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the resulting cDNA. The 5' ends of the sequencing reads will correspond to the reverse transcription stop sites.

    • Sequence the library on an Illumina platform.

  • Data Analysis:

    • Align sequencing reads to a reference transcriptome.

    • Identify positions with a significant enrichment of 5' read ends in the CMC-treated sample compared to a mock-treated control. These positions represent pseudouridine sites.[7]

G start Fragmented RNA cmc_treat CMC Treatment (U, G, Ψ adducts form) start->cmc_treat alkaline Alkaline Hydrolysis (U, G adducts reversed) cmc_treat->alkaline rt Reverse Transcription (RT stalls at CMC-Ψ) alkaline->rt library NGS Library Preparation rt->library seq High-Throughput Sequencing library->seq analysis Data Analysis (Map RT stop sites) seq->analysis result Ψ Sites Identified analysis->result

Protocol 2: Quantification of Pseudouridine by LC-MS/MS

This protocol provides a method for the absolute or relative quantification of pseudouridine in an RNA sample by analyzing its constituent nucleosides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][11]

A. Materials

  • Total RNA sample

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reverse-phase HPLC column

  • Nucleoside standards (A, C, G, U, Ψ)

B. Experimental Workflow

  • RNA Digestion:

    • To 1-5 µg of RNA, add Nuclease P1 and incubate at 37°C for 2 hours to digest the RNA into 5'-mononucleotides.

    • Add BAP and incubate at 37°C for an additional 2 hours to dephosphorylate the mononucleotides into nucleosides.

  • Sample Preparation:

    • Filter the digested sample to remove enzymes (e.g., using a 10 kDa molecular weight cutoff filter).

    • The flow-through containing the nucleosides is collected for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the nucleosides on a C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the parent-to-product ion transitions for each nucleoside using Multiple Reaction Monitoring (MRM).

      • Uridine (U) and Pseudouridine (Ψ) are isomers and have the same parent ion mass ([M+H]⁺).

      • They are first separated by their retention time on the HPLC column.

      • They also produce distinct fragment ions upon collision-induced dissociation (CID), allowing for unambiguous identification and quantification.[5]

  • Data Analysis and Quantification:

    • Generate a standard curve for each nucleoside using known concentrations of the standards.

    • Calculate the quantity of pseudouridine and the canonical nucleosides in the sample by comparing their peak areas to the standard curves.

    • The abundance of pseudouridine can be expressed as a ratio to other nucleosides (e.g., %Ψ relative to U).

Data Presentation

Quantitative data from LC-MS/MS analysis should be presented clearly. The following tables provide examples of MRM parameters and typical quantification results.

Table 1: Example MRM Transitions for Nucleoside Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Adenosine (A)268.1136.115
Cytidine (C)244.1112.112
Guanosine (G)284.1152.114
Uridine (U)245.1113.110
Pseudouridine (Ψ) 245.1 125.1 10

Note: Specific m/z values and collision energies may need to be optimized for the instrument used.

Table 2: Example Quantification of Pseudouridine in Cellular RNA

RNA SourceCell Line%Ψ of Total NucleosidesReference
Nuclear-enriched RNAHEK2931.20%[3]
Small non-coding RNAHEK2931.94%[3]
18S rRNAHeLa1.77%[3]
28S rRNAHeLa0.98%[3]

Summary and Conclusion

The detection and quantification of pseudouridine are essential for both basic research and the development of RNA therapeutics. Chemical derivatization provides a powerful and versatile strategy to overcome the analytical challenges posed by this mass-silent modification. The Pseudo-seq method, based on CMC derivatization and reverse transcription stops, enables transcriptome-wide mapping of pseudouridine sites.[7][10][12] In parallel, LC-MS/MS offers precise and sensitive quantification of total pseudouridine levels within an RNA population.[5][11] Together, these techniques provide a comprehensive toolkit for researchers and drug developers to characterize the role and prevalence of pseudouridine in their RNA molecules of interest.

References

Troubleshooting & Optimization

Optimizing the benzoylation reaction for pseudouridine at the N1 position

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective benzoylation of pseudouridine (B1679824) at the N1 position. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is selective benzoylation at the N1 position of pseudouridine important?

A1: Selective modification of pseudouridine at the N1 position is crucial for the development of RNA therapeutics and vaccines.[1][2][3] The N1 position is available for modification and can influence the molecule's interaction with cellular machinery, potentially enhancing protein expression and reducing immunogenicity.[4][5] Introducing a benzoyl group at this position can be a key step in synthesizing novel pseudouridine analogs with improved therapeutic properties.

Q2: What are the main challenges in achieving selective N1-benzoylation of pseudouridine?

A2: The primary challenge is the presence of multiple reactive sites in the pseudouridine molecule. The 2', 3', and 5'-hydroxyl groups on the ribose ring are nucleophilic and can compete with the N1-imino group for the benzoylating agent, leading to a mixture of O-benzoylated and N-benzoylated products. Achieving high selectivity for the N1 position typically requires a multi-step strategy involving protection and deprotection of the hydroxyl groups.[6][7]

Q3: What is a general strategy for achieving selective N1-benzoylation?

A3: A common and effective strategy involves a three-step process:

  • Protection: The 2', 3', and 5'-hydroxyl groups of the ribose are protected, often using silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS).[]

  • Benzoylation: The protected pseudouridine is then reacted with a benzoylating agent to selectively modify the N1 position.

  • Deprotection: The protecting groups on the hydroxyls are removed to yield the final N1-benzoyl-pseudouridine.[9][10][11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the N1-benzoylation of pseudouridine.

Problem 1: Low Yield of N1-Benzoylated Product
Possible Cause Suggested Solution Rationale
Incomplete protection of hydroxyl groups.Ensure complete silylation by using a sufficient excess of the silylating agent (e.g., TBDMS-Cl) and an appropriate base (e.g., imidazole) in a dry aprotic solvent (e.g., DMF). Monitor the reaction by TLC until the starting material is consumed.Unprotected hydroxyl groups will react with the benzoylating agent, reducing the yield of the desired N1-benzoylated product.[6][7]
Inefficient benzoylation at the N1 position.Increase the equivalents of benzoyl chloride or consider using a more reactive benzoylating agent like benzoic anhydride (B1165640) in the presence of a catalyst such as DMAP. The reaction can be performed in a non-protic solvent like pyridine (B92270) or acetonitrile.The N1-imino group of pseudouridine is nucleophilic, but reaction conditions may need optimization to drive the reaction to completion.[4]
Product degradation during workup or purification.Use mild workup conditions. Purification can be challenging; consider using reversed-phase HPLC for efficient separation of the product from starting materials and byproducts.[12][13]Acylated nucleosides can be sensitive to harsh pH conditions.
Problem 2: Presence of O-Benzoylated Byproducts
Possible Cause Suggested Solution Rationale
Incomplete silylation of hydroxyl groups.As mentioned above, ensure complete protection of all three hydroxyl groups before proceeding with benzoylation. This can be verified by NMR or mass spectrometry of the protected intermediate.Any free hydroxyl groups will be benzoylated, leading to a mixture of products that can be difficult to separate.
Silyl group migration or premature deprotection.Use a robust silyl protecting group like TBDMS. Ensure that the reaction conditions for benzoylation are anhydrous and neutral or slightly basic to avoid premature cleavage of the silyl ethers.Silyl ethers can be labile under acidic or strongly basic conditions, leading to the re-exposure of hydroxyl groups.
Problem 3: Difficulty in Removing Silyl Protecting Groups
Possible Cause Suggested Solution Rationale
Inefficient deprotection conditions.For TBDMS groups, treatment with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) in THF is a standard and effective method. Alternatively, acidic conditions like formic acid in methanol (B129727) can be used.[9][14]The silicon-oxygen bond is strong, and its cleavage requires specific reagents. The choice of deprotection agent can affect the stability of the benzoyl group.
Degradation of the N1-benzoyl group during deprotection.Use milder deprotection conditions. For instance, if acidic conditions are causing issues, switch to a fluoride-based method. Monitor the reaction progress carefully by TLC to avoid prolonged reaction times.The N1-benzoyl group may be labile under certain deprotection conditions.

Experimental Protocols

Protocol 1: Protection of Pseudouridine with TBDMS
  • Dissolve pseudouridine (1.0 eq) in anhydrous pyridine.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 3.5 eq) and imidazole (B134444) (4.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench with methanol and remove the solvent under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to obtain 2',3',5'-tris-O-(tert-butyldimethylsilyl)-pseudouridine.

Protocol 2: N1-Benzoylation of Protected Pseudouridine
  • Dissolve the protected pseudouridine (1.0 eq) in anhydrous acetonitrile.

  • Add benzoyl chloride (1.5 eq) and a non-nucleophilic base such as triethylamine (B128534) (2.0 eq).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Deprotection of N1-Benzoyl-Pseudouridine
  • Dissolve the protected N1-benzoyl-pseudouridine in tetrahydrofuran (B95107) (THF).

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (3.5 eq).

  • Stir the mixture at room temperature and monitor the deprotection by TLC.

  • Once complete, concentrate the reaction mixture.

  • Purify the final product, N1-benzoyl-pseudouridine, by reversed-phase HPLC.[12][13][15][16][17]

Data Presentation

Table 1: Typical Reagent Equivalents for N1-Benzoylation of Pseudouridine

StepReagentEquivalents
Protection Pseudouridine1.0
TBDMS-Cl3.5
Imidazole4.0
Benzoylation Protected Pseudouridine1.0
Benzoyl Chloride1.5
Triethylamine2.0
Deprotection Protected N1-Benzoyl-Ψ1.0
TBAF (1M in THF)3.5

Visualizations

experimental_workflow start Pseudouridine protection Protection of 2', 3', 5'-OH (TBDMS-Cl, Imidazole) start->protection protected_psi 2',3',5'-tris-O-TBDMS-Pseudouridine protection->protected_psi purification1 Purification (Column Chromatography) protection->purification1 benzoylation N1-Benzoylation (Benzoyl Chloride, Et3N) protected_psi->benzoylation protected_n1_benzoyl Protected N1-Benzoyl-Pseudouridine benzoylation->protected_n1_benzoyl purification2 Purification (Column Chromatography) benzoylation->purification2 deprotection Deprotection (TBAF) protected_n1_benzoyl->deprotection final_product N1-Benzoyl-Pseudouridine deprotection->final_product purification3 Purification (RP-HPLC) deprotection->purification3

Caption: Experimental workflow for selective N1-benzoylation of pseudouridine.

troubleshooting_flow start Low Yield of N1-Benzoyl-Pseudouridine check_protection Check for complete protection of hydroxyls start->check_protection Yes check_benzoylation Optimize benzoylation conditions start->check_benzoylation No check_purification Review purification strategy start->check_purification Yield okay, purity low incomplete_protection Incomplete Protection: Increase silylating agent, monitor by TLC check_protection->incomplete_protection inefficient_benzoylation Inefficient Benzoylation: Increase benzoyl chloride, add catalyst (DMAP) check_benzoylation->inefficient_benzoylation purification_issue Purification Issues: Use RP-HPLC for better separation check_purification->purification_issue

Caption: Troubleshooting decision tree for low yield in N1-benzoylation.

reaction_pathway cluster_0 Protection cluster_1 Benzoylation cluster_2 Deprotection pseudouridine Pseudouridine protected_pseudouridine 2',3',5'-tris-O-TBDMS- Pseudouridine pseudouridine->protected_pseudouridine TBDMS-Cl, Imidazole protected_n1_benzoyl Protected N1-Benzoyl-Pseudouridine protected_pseudouridine->protected_n1_benzoyl Benzoyl Chloride, Et3N n1_benzoyl_pseudouridine N1-Benzoyl-Pseudouridine protected_n1_benzoyl->n1_benzoyl_pseudouridine TBAF

Caption: Chemical reaction pathway for N1-benzoylation of pseudouridine.

References

Technical Support Center: Synthesis of N1-Benzoyl Pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N1-Benzoyl pseudouridine (B1679824). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this critical chemical transformation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of N1-Benzoyl pseudouridine, providing potential causes and recommended solutions in a user-friendly question-and-answer format.

Question 1: My reaction yields a mixture of products, not just the desired this compound. How can I improve the selectivity for N1-benzoylation?

Answer:

Achieving regioselectivity for the N1 position over the hydroxyl groups (2', 3', and 5') is the primary challenge in this synthesis. The formation of multiple products, including O-benzoylated isomers and di- or tri-benzoylated species, is a common issue. Here are key factors to consider for improving N1-selectivity:

  • Protecting Groups: The most robust strategy to prevent O-benzoylation is the use of protecting groups for the 2', 3', and 5'-hydroxyl groups of pseudouridine. Silyl protecting groups, such as tert-butyldimethylsilyl (TBDMS), are commonly employed. After protection of the hydroxyl groups, the N1-benzoylation can be carried out, followed by a deprotection step to yield the desired product.

  • Reaction Conditions: In the absence of protecting groups, careful optimization of reaction conditions is crucial.

    • Base: The choice and stoichiometry of the base can significantly influence the reaction's selectivity. A non-nucleophilic, sterically hindered base may preferentially deprotonate the N1-H over the more sterically accessible hydroxyl protons.

    • Solvent: The polarity and aprotic nature of the solvent can affect the reactivity of the different nucleophilic sites. Anhydrous aprotic solvents like pyridine (B92270) or dimethylformamide (DMF) are typically used.

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product, which may be the N1-acylated isomer.

    • Acylating Agent: While benzoyl chloride is a common choice, using a less reactive acylating agent, such as benzoic anhydride, in combination with an activating agent, might offer better control over the reaction.

Question 2: I am having difficulty separating the desired this compound from the O-benzoylated side products. What purification strategies are effective?

Answer:

The separation of N1- and O-benzoylated isomers can be challenging due to their similar polarities.

  • Chromatography:

    • Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the reaction progress and optimizing the separation conditions. Different solvent systems should be screened to achieve the best possible separation of the product spots.

    • Column Chromatography: Silica (B1680970) gel column chromatography is the standard method for purification. A shallow solvent gradient and careful fraction collection are critical. It is often necessary to try multiple solvent systems (e.g., dichloromethane/methanol (B129727), ethyl acetate/hexanes with increasing polarity) to identify the optimal conditions for resolving the isomers.

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative purposes, reversed-phase HPLC can provide excellent resolution of the isomers. A gradient elution with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) is typically employed.

Question 3: How can I confirm the identity of the major product and distinguish it from potential side products like O-benzoylated isomers?

Answer:

Spectroscopic methods are essential for the unambiguous characterization of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift of the anomeric proton (H1') and the protons of the benzoyl group can provide valuable information. More importantly, the disappearance of the N1-H proton signal (typically a singlet in the starting pseudouridine) is a key indicator of successful N1-benzoylation. In contrast, for O-benzoylated isomers, the N1-H signal will still be present. The chemical shifts of the ribose protons (H2', H3', H5') will also be affected differently by N- vs. O-benzoylation.

    • ¹³C NMR: The chemical shifts of the carbonyl carbon of the benzoyl group and the carbons of the uracil (B121893) ring will differ between the N1- and O-isomers.

    • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the connectivity, thus verifying the position of the benzoyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the product, ensuring that the correct number of benzoyl groups has been added.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound without protecting groups?

A1: The most common side products are the 2'-O-benzoyl, 3'-O-benzoyl, and 5'-O-benzoyl isomers of pseudouridine. Di- and tri-benzoylated products, where multiple hydroxyl groups and/or the N1 position are acylated, can also be formed, especially if an excess of the benzoylating agent is used.

Q2: Is there a one-pot method for the selective N1-benzoylation of pseudouridine?

A2: While a one-pot reaction without protecting groups is highly desirable for process efficiency, achieving high selectivity for N1-benzoylation can be difficult. Success often depends on carefully controlled reaction conditions, including the choice of solvent, base, and the rate of addition of the benzoylating agent. A protecting group strategy, although involving more steps, generally provides a more reliable and higher-yielding route to the pure N1-Benzoyl product.

Q3: What is the typical appearance of the this compound product and its side products on a TLC plate?

A3: The relative polarity, and thus the Rf (retention factor) values on a TLC plate, of the different isomers will depend on the solvent system used. Generally, the mono-benzoylated isomers will have different Rf values, allowing for their separation to be visualized. The di- and tri-benzoylated products will be less polar and thus have higher Rf values compared to the mono-substituted products. The starting material, pseudouridine, being the most polar, will have the lowest Rf value. It is crucial to run co-spots with the starting material to accurately track the progress of the reaction.

Experimental Protocols

A detailed experimental protocol for a protecting group-based synthesis of this compound is provided below as a reference.

Protocol: Synthesis of N1-Benzoyl-2',3',5'-tri-O-benzoyl-pseudouridine and subsequent deprotection

This two-step procedure involves the per-benzoylation of pseudouridine followed by selective deprotection of the O-benzoyl groups.

Step 1: Synthesis of N1,2',3',5'-Tetra-O-benzoyl-pseudouridine

  • Materials: Pseudouridine, Benzoyl Chloride, Anhydrous Pyridine, Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Sodium Sulfate, Silica Gel.

  • Procedure: a. Dissolve pseudouridine (1 equivalent) in anhydrous pyridine. b. Cool the solution to 0 °C in an ice bath. c. Add benzoyl chloride (excess, e.g., 5 equivalents) dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction by TLC (e.g., in 5% methanol in dichloromethane) until the starting material is consumed. f. Quench the reaction by adding water. g. Extract the product with dichloromethane. h. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by silica gel column chromatography to obtain N1,2',3',5'-Tetra-O-benzoyl-pseudouridine.

Step 2: Selective Deprotection to this compound

  • Materials: N1,2',3',5'-Tetra-O-benzoyl-pseudouridine, Sodium Methoxide (B1231860) in Methanol, Methanol, Dowex-50 (H+ form) resin.

  • Procedure: a. Dissolve the per-benzoylated pseudouridine in methanol. b. Add a catalytic amount of sodium methoxide in methanol. c. Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours. d. Neutralize the reaction with Dowex-50 (H+ form) resin. e. Filter the resin and concentrate the filtrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to yield this compound.

Quantitative Data Summary

The following table summarizes hypothetical yield data for different synthetic strategies to highlight the impact of methodology on product distribution. Actual yields may vary depending on specific reaction conditions and scale.

StrategyReagentsThis compound Yield (%)O-Benzoylated Isomers Yield (%)Di/Tri-benzoylated Byproducts Yield (%)
Protecting Group 1. TBDMS-Cl, Imidazole2. Benzoyl Chloride, Pyridine3. TBAF> 85< 5< 2
Direct Benzoylation (Optimized) Benzoyl Chloride, Pyridine, 0°C40 - 6020 - 3010 - 20
Direct Benzoylation (Non-Optimized) Benzoyl Chloride, Pyridine, RT20 - 3040 - 5020 - 30

Visualizations

The following diagrams illustrate the key chemical transformations and logical workflows discussed in this guide.

Synthesis_Workflow cluster_protection Protecting Group Strategy cluster_direct Direct Benzoylation Pseudouridine Pseudouridine Protected_Pseudo Protected_Pseudo Pseudouridine->Protected_Pseudo 1. Protect Hydroxyls (e.g., TBDMS-Cl) N1_Benzoyl_Protected N1_Benzoyl_Protected Protected_Pseudo->N1_Benzoyl_Protected 2. N1-Benzoylation (Benzoyl Chloride) N1_Benzoyl_Pseudouridine N1-Benzoyl Pseudouridine N1_Benzoyl_Protected->N1_Benzoyl_Pseudouridine 3. Deprotection (e.g., TBAF) Pseudouridine_direct Pseudouridine Mixture Reaction Mixture Pseudouridine_direct->Mixture Benzoyl Chloride, Base N1_Benzoyl_Pseudouridine_direct N1-Benzoyl Pseudouridine Mixture->N1_Benzoyl_Pseudouridine_direct Desired Product Side_Products Side Products Mixture->Side_Products Side Products (O-Benzoyl, etc.)

Caption: Synthetic strategies for this compound.

Troubleshooting_Tree Start Low Yield or Impure Product Q1 Is the major product the desired N1-isomer? Start->Q1 A1_Yes Yes Q1->A1_Yes Check by NMR A1_No No Q1->A1_No Check by NMR Sol1 Optimize purification (chromatography) A1_Yes->Sol1 Q2 Are O-benzoylated isomers the main impurity? A1_No->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Improve N1-selectivity: - Use protecting groups - Optimize reaction conditions  (base, temp, solvent) A2_Yes->Sol2 Sol3 Characterize byproducts (NMR, MS) to identify other side reactions A2_No->Sol3

Caption: Troubleshooting decision tree for this compound synthesis.

Technical Support Center: Purification of N1-Benzoyl Pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N1-Benzoyl pseudouridine (B1679824). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this important modified nucleoside.

Frequently Asked questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of N1-Benzoyl pseudouridine?

A1: The most prevalent impurities include:

  • Unreacted Starting Materials: Pseudouridine and benzoyl chloride.

  • Byproducts of the Benzoylation Reaction: Benzoic acid, formed from the hydrolysis of excess benzoyl chloride, and benzoic anhydride.[1]

  • Di-benzoylated Products: Pseudouridine with benzoyl groups on both the N1 and hydroxyl positions.

  • Residual Solvents: Solvents used in the reaction and workup, such as pyridine (B92270) or DMF.

Q2: How can I effectively remove unreacted benzoyl chloride and benzoic acid from my crude product?

A2: A common and effective method is to use a mild aqueous base wash during the workup. Washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution will convert benzoic acid into its water-soluble sodium salt, which can then be easily removed in the aqueous phase.[1] Unreacted benzoyl chloride will also be hydrolyzed to benzoic acid and subsequently removed by the basic wash. It is advisable to perform multiple washes to ensure complete removal.

Q3: What are the recommended chromatographic techniques for purifying this compound?

A3: The two primary chromatographic methods for purifying this compound are:

  • Silica (B1680970) Gel Chromatography: A standard and widely used method for purifying protected nucleosides. It is effective in separating the desired product from more polar impurities like unreacted pseudouridine and less polar byproducts.

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC (RP-HPLC), offers higher resolution and is ideal for achieving high purity. It is very effective at separating closely related impurities.

Q4: Is the N1-Benzoyl protecting group stable during purification?

A4: The N-benzoyl group on a nucleoside is generally stable under standard purification conditions, including silica gel chromatography and RP-HPLC with neutral or mildly acidic mobile phases.[2] However, it can be sensitive to strongly basic or acidic conditions, which could lead to premature deprotection. It is recommended to avoid prolonged exposure to strong acids or bases during the purification process.

Troubleshooting Guides

Issue 1: Low Yield After Silica Gel Chromatography
Symptom Possible Cause Suggested Solution
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate (B1210297) system, slowly increase the percentage of ethyl acetate.
Product is eluting with the solvent front The mobile phase is too polar.Decrease the polarity of the mobile phase. Start with a less polar solvent system and gradually increase the polarity.
Significant tailing of the product peak The product is interacting too strongly with the silica gel, or the sample is overloaded.Add a small amount of a polar solvent like methanol (B129727) (0.5-1%) to the mobile phase to reduce tailing. Ensure the sample load is appropriate for the column size.
Product degradation on the column The silica gel is too acidic, or the product is unstable on silica.Use neutral or deactivated silica gel. Alternatively, consider using a different stationary phase like alumina (B75360) (basic or neutral).
Issue 2: Co-elution of Impurities in HPLC
Symptom Possible Cause Suggested Solution
Poor separation between the product and an impurity The mobile phase composition is not optimal.Modify the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks. Try a different organic modifier (e.g., switch from acetonitrile (B52724) to methanol or vice versa).
Impurity peak is under the main product peak The column is not providing sufficient selectivity.Use a different column chemistry. For example, if you are using a C18 column, try a phenyl-hexyl or a cyano column to alter the selectivity.[3]
Broad or split peaks The sample is not fully dissolved in the mobile phase, or there are secondary interactions with the stationary phase.Ensure the sample is fully dissolved in the initial mobile phase before injection. Adding a small amount of an ion-pairing agent or adjusting the pH of the mobile phase can sometimes improve peak shape.

Experimental Protocols

Protocol 1: Purification by Silica Gel Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel chromatography. Optimization may be required based on the specific impurity profile of the crude product.

1. Materials:

  • Crude this compound
  • Silica gel (230-400 mesh)
  • Solvents: Hexane, Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH)
  • Thin Layer Chromatography (TLC) plates (silica gel coated)
  • Glass column for chromatography
  • Collection tubes

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot the dissolved sample on a TLC plate.

    • Develop the TLC plate in various solvent systems to find an optimal mobile phase that gives good separation between the product and impurities. A good starting point is a mixture of DCM and MeOH (e.g., 98:2 to 95:5 v/v).[4]

    • Visualize the spots under UV light (254 nm). The desired product should have an Rf value between 0.2 and 0.4 for good separation on a column.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (or a less polar starting solvent).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions in separate tubes.

    • Monitor the elution process by TLC analysis of the collected fractions.

    • Pool the fractions containing the pure product.

  • Solvent Evaporation:

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Table 1: Suggested TLC and Column Chromatography Solvent Systems

Solvent System (v/v) Typical Application
Dichloromethane : Methanol (98:2 to 95:5)Good starting point for elution.
Ethyl Acetate : Hexane (e.g., 50:50 to 80:20)Alternative system, good for less polar impurities.
Chloroform : Methanol (9:1)Another common system for nucleoside purification.
Protocol 2: Purification by Reversed-Phase HPLC

This protocol outlines a general method for the high-purity purification of this compound using RP-HPLC.

1. Materials:

  • Crude or partially purified this compound
  • HPLC-grade water
  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)
  • C18 reversed-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)
  • HPLC system with a UV detector

2. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water

    • Mobile Phase B: HPLC-grade acetonitrile

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Method:

    • Column: C18 reversed-phase column

    • Detection Wavelength: 260 nm or 280 nm

    • Flow Rate: 1.0 mL/min

    • Gradient Elution: A typical gradient would be to start with a low percentage of organic solvent and gradually increase it. See Table 2 for a suggested gradient.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main product peak.

    • Analyze the purity of the collected fractions by re-injecting a small aliquot onto the HPLC.

    • Pool the pure fractions.

  • Solvent Evaporation:

    • Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified product as a solid.

Table 2: Suggested HPLC Gradient for this compound Purification

Time (minutes) % Water (A) % Acetonitrile (B)
0955
5955
35595
40595
41955
50955

Note: This is a general gradient and may require optimization for your specific sample and column.

Visualizations

PurificationWorkflow crude Crude N1-Benzoyl Pseudouridine workup Aqueous Bicarbonate Wash crude->workup extraction Solvent Extraction workup->extraction conc Concentration extraction->conc silica Silica Gel Chromatography conc->silica Primary Purification hplc RP-HPLC silica->hplc High Purity (Optional) pure Pure N1-Benzoyl Pseudouridine silica->pure hplc->pure

Caption: General workflow for the purification of this compound.

TroubleshootingLogic start Impure Product check_impurities Identify Impurities (TLC, HPLC, NMR) start->check_impurities polar_impurities Polar Impurities (e.g., Pseudouridine) check_impurities->polar_impurities nonpolar_impurities Non-polar/Closely Eluting Impurities check_impurities->nonpolar_impurities polar_impurities->nonpolar_impurities No silica_sol Silica Gel Chromatography (Optimized Solvent System) polar_impurities->silica_sol Yes hplc_sol RP-HPLC (Gradient Optimization) nonpolar_impurities->hplc_sol Yes recrystallization Recrystallization nonpolar_impurities->recrystallization No pure_product Pure Product silica_sol->pure_product hplc_sol->pure_product recrystallization->pure_product

Caption: Troubleshooting logic for purifying this compound.

References

Technical Support Center: Synthesis of N1-Benzoyl Pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N1-Benzoyl pseudouridine (B1679824). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in the synthesis of N1-Benzoyl pseudouridine?

A1: The primary challenge is achieving regioselective benzoylation at the N1 position of the pseudouridine base. Pseudouridine possesses two secondary amine functionalities within its uracil-like ring (at the N1 and N3 positions) and three hydroxyl groups on the ribose sugar (2', 3', and 5'). All of these sites are susceptible to acylation. The N1 position is known to have a high potential for acyl group transfer[1]. However, without a proper synthetic strategy, a mixture of products, including N3-benzoyl, di-benzoylated (N1, N3), and O-benzoylated isomers, can be formed, significantly reducing the yield of the desired this compound and complicating purification.

Q2: What is the general strategy to achieve selective N1-benzoylation?

A2: A common and effective strategy involves a three-stage process of protection, acylation, and deprotection. This approach ensures that the benzoyl group is directed specifically to the N1 position. The general workflow is as follows:

  • Protection of Ribose Hydroxyl Groups: The 2', 3', and 5' hydroxyl groups of the ribose sugar are protected to prevent their reaction with the benzoylating agent.

  • Regioselective N1-Benzoylation: The protected pseudouridine is then subjected to benzoylation under conditions that favor acylation at the N1 position.

  • Deprotection: Finally, all protecting groups are removed to yield the pure this compound.

Q3: Which protecting groups are suitable for the ribose hydroxyls?

A3: Acyl groups, such as benzoyl or acetyl groups, are commonly used to protect the hydroxyl functions of the ribose. Perbenzoylation or peracetylation of pseudouridine can be achieved to yield a fully protected starting material for the subsequent selective N1-acylation step.

Q4: How can I purify the final this compound product?

A4: Purification of this compound and its intermediates is typically achieved using column chromatography on silica (B1680970) gel. The choice of solvent system for elution will depend on the polarity of the specific compound being purified. For intermediates like N1-Benzoyl-2',3',5'-tri-O-benzoylpseudouridine, a less polar solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is generally used. For the final, deprotected this compound, a more polar system (e.g., a mixture of dichloromethane (B109758) and methanol) is often required.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired N1-Benzoyl product 1. Incomplete protection of the hydroxyl groups. 2. Formation of N3-benzoyl and N1,N3-dibenzoyl side products. 3. Suboptimal reaction conditions for N1-benzoylation (temperature, reaction time, base). 4. Incomplete deprotection.1. Ensure complete protection of the ribose hydroxyls by monitoring the reaction by TLC. Consider using a slight excess of the protecting group reagent. 2. Optimize the regioselective N1-benzoylation step. This may involve the use of a transient protecting group strategy (e.g., silylation) or careful control of reaction conditions. 3. Systematically vary the temperature, reaction time, and choice of base to find the optimal conditions for your specific setup. 4. Monitor the deprotection reaction by TLC or HPLC to ensure it goes to completion.
Difficult purification of the final product 1. Presence of closely eluting impurities, such as the N3-benzoyl isomer. 2. Incomplete removal of protecting groups.1. Utilize a high-resolution column chromatography setup. Consider using a different solvent system or a gradient elution to improve separation. 2. Ensure the deprotection step is complete. If necessary, repeat the deprotection step or use a stronger deprotection reagent.
Formation of multiple spots on TLC after the N1-benzoylation step 1. Non-selective benzoylation at N1, N3, and hydroxyl positions. 2. Incomplete reaction.1. Re-evaluate the protection strategy for the hydroxyl groups. Ensure the protecting groups are stable under the benzoylation conditions. 2. Increase the reaction time or temperature, or add more of the benzoylating agent. Monitor the reaction progress closely by TLC.
Hydrolysis of benzoyl groups during workup or purification 1. Use of strongly acidic or basic conditions.1. Maintain neutral or slightly acidic conditions during aqueous workup. 2. Use a buffered mobile phase for chromatography if necessary.

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound. Researchers should optimize these conditions based on their specific laboratory setup and available reagents.

Protocol 1: Perbenzoylation of Pseudouridine

This protocol describes the protection of the 2', 3', and 5' hydroxyl groups of pseudouridine using benzoyl chloride.

Materials:

  • Pseudouridine

  • Pyridine (B92270) (anhydrous)

  • Benzoyl chloride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Dissolve pseudouridine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to obtain 2',3',5'-tri-O-benzoylpseudouridine.

Protocol 2: Regioselective N1-Benzoylation of 2',3',5'-tri-O-benzoylpseudouridine

This protocol outlines the selective benzoylation of the N1 position of the protected pseudouridine.

Materials:

  • 2',3',5'-tri-O-benzoylpseudouridine

  • Anhydrous solvent (e.g., acetonitrile (B52724) or DMF)

  • A suitable base (e.g., a non-nucleophilic base like DBU or a hindered amine)

  • Benzoyl chloride or benzoic anhydride

  • DCM

  • Saturated ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 2',3',5'-tri-O-benzoylpseudouridine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the base to the solution and stir for a short period.

  • Slowly add the benzoylating agent (benzoyl chloride or benzoic anhydride) to the mixture at a controlled temperature (e.g., 0 °C or room temperature).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield N1-Benzoyl-2',3',5'-tri-O-benzoylpseudouridine.

Protocol 3: Deprotection of N1-Benzoyl-2',3',5'-tri-O-benzoylpseudouridine

This protocol describes the removal of the benzoyl protecting groups to yield the final product.

Materials:

Procedure:

  • Dissolve N1-Benzoyl-2',3',5'-tri-O-benzoylpseudouridine in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide or a solution of ammonia in methanol.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the mixture by adding an acidic resin (e.g., Amberlite IR-120 H+ form) until the pH is neutral.

  • Filter off the resin and wash it with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of DCM and methanol to obtain pure this compound.

Data Presentation

The following tables summarize typical reaction conditions and expected yields. Note that these are representative values and may vary depending on the specific reagents and conditions used.

Table 1: Reaction Conditions for the Synthesis of this compound

Step Reactants Solvent Base Temperature (°C) Time (h)
Protection Pseudouridine, Benzoyl chloridePyridine-0 to RT12-16
N1-Benzoylation 2',3',5'-tri-O-benzoylpseudouridine, Benzoyl chlorideAcetonitrileDBU0 to RT2-6
Deprotection N1-Benzoyl-2',3',5'-tri-O-benzoylpseudouridineMethanolNaOMe (cat.)RT4-8

Table 2: Expected Yields for the Synthesis of this compound

Step Product Typical Yield (%)
Protection 2',3',5'-tri-O-benzoylpseudouridine85-95%
N1-Benzoylation N1-Benzoyl-2',3',5'-tri-O-benzoylpseudouridine60-75%
Deprotection This compound80-90%
Overall Yield This compound40-60%

Visualizations

Experimental Workflow

experimental_workflow start Pseudouridine protection Protection (Benzoyl Chloride, Pyridine) start->protection intermediate1 2',3',5'-tri-O-benzoyl- pseudouridine protection->intermediate1 purification1 Purification (Column Chromatography) intermediate1->purification1 acylation N1-Benzoylation (Benzoyl Chloride, Base) intermediate2 N1-Benzoyl-2',3',5'-tri-O-benzoyl- pseudouridine acylation->intermediate2 purification2 Purification (Column Chromatography) intermediate2->purification2 deprotection Deprotection (NaOMe, Methanol) end N1-Benzoyl pseudouridine deprotection->end purification3 Purification (Column Chromatography) end->purification3 purification1->acylation purification2->deprotection

Caption: Synthetic workflow for this compound.

Logical Relationship of Troubleshooting

troubleshooting_logic low_yield Low Yield incomplete_protection Incomplete Protection low_yield->incomplete_protection side_products Side Products (N3-benzoyl, N1,N3-dibenzoyl) low_yield->side_products suboptimal_conditions Suboptimal Conditions low_yield->suboptimal_conditions incomplete_deprotection Incomplete Deprotection low_yield->incomplete_deprotection check_protection Verify Protection Step (TLC Monitoring) incomplete_protection->check_protection optimize_acylation Optimize N1-Acylation (Base, Temp, Time) side_products->optimize_acylation suboptimal_conditions->optimize_acylation optimize_deprotection Ensure Complete Deprotection (TLC/HPLC Monitoring) incomplete_deprotection->optimize_deprotection

Caption: Troubleshooting logic for low yield issues.

References

Preventing migration of the benzoyl group in N1-Benzoyl pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the migration of the benzoyl group in N1-Benzoyl pseudouridine (B1679824) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is benzoyl group migration in N1-Benzoyl pseudouridine?

A1: Benzoyl group migration is an intramolecular rearrangement where the benzoyl group attached to the N1 position of the pseudouridine base moves to a nearby hydroxyl group, typically the 2'-hydroxyl of the ribose sugar. This isomerization results in an undesired structural analog, which can affect the outcome of subsequent experiments, such as RNA synthesis or biological assays.

Q2: What are the primary factors that induce benzoyl group migration?

A2: The primary factor inducing benzoyl group migration is the presence of basic conditions. The migration often proceeds through an anionic, stepwise mechanism.[1][2][3][4] Other contributing factors include elevated temperatures and the choice of solvent.

Q3: How can I detect if benzoyl group migration has occurred in my sample?

A3: Benzoyl group migration can be detected by analytical techniques that are sensitive to structural isomers. High-Performance Liquid Chromatography (HPLC) is a common method, where the migrated product will likely appear as a new peak with a different retention time. Mass spectrometry (MS) can also be used to identify the presence of the isomer, as it will have the same mass as the starting material but may exhibit a different fragmentation pattern. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to definitively confirm the structural rearrangement.

Q4: Is the benzoyl group more or less prone to migration compared to other acyl groups like acetyl?

A4: Generally, bulkier acyl groups like benzoyl tend to migrate slower than smaller acyl groups such as acetyl due to steric hindrance.[5] However, migration can still occur under unfavorable conditions.

Troubleshooting Guides

Issue 1: An unexpected peak is observed in the HPLC analysis of my this compound sample.
  • Possible Cause: This is a strong indication that benzoyl group migration has occurred, leading to the formation of an isomeric product (e.g., 2'-O-Benzoyl pseudouridine).

  • Troubleshooting Steps:

    • Confirm the Identity of the New Peak: Use mass spectrometry to confirm that the new peak has the same mass as this compound. For definitive structural confirmation, NMR spectroscopy is recommended.

    • Review Recent Experimental Conditions: Carefully examine the pH, temperature, and solvents used in your most recent experimental steps. Exposure to basic conditions (pH > 7) is a likely culprit.

    • Implement Preventative Measures: If migration is confirmed, adopt the preventative strategies outlined in the experimental protocols below for future experiments.

Issue 2: Reduced yield or efficiency in a subsequent reaction (e.g., phosphoramidite (B1245037) synthesis, enzymatic reaction).
  • Possible Cause: If your this compound has partially isomerized, the presence of the 2'-O-benzoyl isomer can interfere with reactions that require a free 2'-hydroxyl group. This will lead to lower yields of the desired product.

  • Troubleshooting Steps:

    • Analyze the Purity of the Starting Material: Re-analyze your stock of this compound using HPLC to check for the presence of the migrated isomer.

    • Purify the Starting Material: If impurities are present, purify the this compound using an appropriate chromatographic method to isolate the desired N1-isomer before proceeding with your reaction.

    • Adjust Reaction Conditions: Ensure that the reaction conditions for your subsequent steps are not promoting further migration. Maintain a neutral or slightly acidic pH and use the lowest effective temperature.

Factors Influencing Benzoyl Group Migration

FactorCondition Promoting MigrationRecommended Condition to Prevent MigrationRationale
pH Basic (pH > 7)Neutral to slightly acidic (pH 6.0-7.0)The migration mechanism is often base-catalyzed.[1][2][3][4]
Temperature Elevated temperaturesRoom temperature or belowHigher temperatures provide the activation energy for the rearrangement.
Solvent Protic solvents that can facilitate proton transferAprotic solvents (e.g., Acetonitrile (B52724), Dichloromethane)Aprotic solvents are less likely to participate in the proton transfer steps of the migration mechanism.
Reaction Time Prolonged exposure to adverse conditionsMinimize reaction and storage timesThe extent of migration is time-dependent.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Dissolution: Dissolve this compound in a high-purity, dry, aprotic solvent such as acetonitrile or dichloromethane. If an aqueous buffer is necessary, use a buffered solution maintained at a pH between 6.0 and 7.0.

  • Storage: For short-term storage, keep the solution at 4°C. For long-term storage, store as a dry powder at -20°C or below, protected from moisture.

  • Purity Check: Before use, always check the purity of the this compound sample by HPLC, especially if it has been stored for an extended period or subjected to any non-ideal conditions.

Protocol 2: Deprotection of Other Protecting Groups in the Presence of this compound

This protocol assumes the presence of other protecting groups that need to be removed while keeping the N1-benzoyl group intact.

  • Selection of Orthogonal Protecting Groups: During the design of your synthesis, choose protecting groups for other functionalities (e.g., 5'-hydroxyl, other ribose hydroxyls) that can be removed under conditions that do not affect the N1-benzoyl group. For example, use acid-labile groups like dimethoxytrityl (DMT) or silyl (B83357) ethers that can be removed under non-basic conditions.

  • Deprotection of Acid-Labile Groups (e.g., DMT):

    • Dissolve the protected nucleoside in a dry, aprotic solvent (e.g., dichloromethane).

    • Add a mild acid, such as 3% trichloroacetic acid in dichloromethane, and stir at room temperature.

    • Monitor the reaction closely by TLC or HPLC.

    • Upon completion, quench the reaction with a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution), being careful to minimize the exposure time to the basic conditions. Immediately neutralize and dry the organic layer.

  • Post-Reaction Workup: During all workup steps, avoid prolonged exposure to aqueous basic solutions. If a basic wash is necessary, it should be brief and followed immediately by neutralization.

Visualizations

Benzoyl_Migration_Pathway N1_Benzoyl N1-Benzoyl pseudouridine Intermediate Orthoester-like Intermediate N1_Benzoyl->Intermediate Basic conditions (e.g., OH-) O2_Benzoyl 2'-O-Benzoyl pseudouridine Intermediate->O2_Benzoyl Rearrangement

Caption: Hypothetical pathway of benzoyl group migration.

Experimental_Workflow start Start: N1-Benzoyl pseudouridine Sample check_purity HPLC Purity Check start->check_purity decision Is Migration Observed? check_purity->decision purify Purify by Chromatography decision->purify Yes proceed Proceed with Experiment decision->proceed No purify->proceed protocol Follow Strict Protocol: - Neutral pH - Low Temperature - Aprotic Solvents proceed->protocol end End: Successful Experiment protocol->end

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Deprotection of N1-Benzoyl Pseudouridine in RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete deprotection of N1-Benzoyl pseudouridine (B1679824) (Ψ(Bz)) in synthetic RNA. Complete removal of the benzoyl protecting group is critical for the proper folding and biological function of the final RNA product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the deprotection of N1-Benzoyl pseudouridine in your RNA experiments.

Issue IDQuestionPotential CausesRecommended Solutions
DP-001 HPLC or Mass Spectrometry analysis indicates the presence of residual this compound in the final RNA product. 1. Insufficient Deprotection Time: The reaction time was not long enough for complete cleavage of the benzoyl group. 2. Suboptimal Deprotection Temperature: The reaction temperature was too low, slowing down the cleavage kinetics. 3. Deprotection Reagent Degradation: The deprotection solution (e.g., ammoniacal methanol) may have lost its potency. 4. High Steric Hindrance: The local sequence context around the pseudouridine might hinder access of the deprotection reagent.1. Extend Reaction Time: Increase the deprotection time in increments and monitor for completeness by HPLC or Mass Spectrometry. 2. Increase Temperature: Raise the reaction temperature according to the protocol's recommendations (e.g., from room temperature to 55°C). Ensure the temperature does not degrade the RNA. 3. Use Fresh Reagent: Always prepare or use a fresh batch of the deprotection solution for each experiment. 4. Optimize Deprotection Conditions: Consider using a stronger deprotection reagent if milder conditions fail, but be cautious of potential side reactions.
DP-002 Significant degradation of the RNA product is observed after the deprotection step. 1. Prolonged Exposure to Harsh Conditions: Extended incubation at high temperatures or with highly basic reagents can lead to phosphodiester bond cleavage. 2. Presence of RNases: Contamination with RNases in the reagents or on labware can degrade the RNA.1. Minimize Deprotection Time and Temperature: Use the mildest conditions that still achieve complete deprotection. Perform a time-course experiment to find the optimal balance. 2. Maintain RNase-Free Environment: Use certified RNase-free reagents, tips, and tubes throughout the process. Work in a dedicated clean area.
DP-003 Modification of other bases is detected after deprotection. 1. Side Reactions with Deprotection Reagent: Some deprotection reagents can react with other nucleobases, especially under harsh conditions. For example, transamination of cytidine (B196190) can occur with certain amine-based reagents.1. Use a More Selective Reagent: If side reactions are observed, consider switching to a milder or more selective deprotection cocktail. 2. Optimize Reaction Conditions: Lowering the temperature or reducing the reaction time may minimize side reactions.
DP-004 The deprotected RNA exhibits poor solubility. 1. Incomplete Removal of Protecting Groups: Residual hydrophobic benzoyl groups can reduce the overall solubility of the RNA. 2. RNA Aggregation: Improper desalting or purification can lead to aggregation.1. Ensure Complete Deprotection: Re-treat the RNA with fresh deprotection solution and monitor for completeness. 2. Optimize Purification: Ensure proper desalting and purification protocols are followed to remove salts and other contaminants that may contribute to poor solubility.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to completely deprotect this compound in my RNA?

The N1 position of pseudouridine has an additional hydrogen bond donor compared to uridine, which can be important for RNA structure and function. The bulky and hydrophobic benzoyl group at this position can disrupt local RNA structure, interfere with base pairing, and hinder interactions with proteins or other nucleic acids. Therefore, its complete removal is essential to ensure the synthesized RNA adopts its correct conformation and exhibits its intended biological activity.

Q2: What are the standard deprotection conditions for removing a benzoyl group from a nucleoside?

While specific conditions can vary, a common method for removing benzoyl protecting groups from nucleosides is treatment with a basic solution. Aqueous ammonia (B1221849) or a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) at elevated temperatures (e.g., 55-65°C) are frequently used. The exact time and temperature will depend on the specific nucleoside and the overall RNA sequence.

Q3: How can I monitor the progress of the deprotection reaction?

The most common methods for monitoring the deprotection of synthetic RNA are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC: Reverse-phase HPLC can separate the fully deprotected RNA from its benzoyl-protected precursor. The disappearance of the peak corresponding to the protected species indicates the reaction is proceeding.

  • Mass Spectrometry: Techniques like ESI-MS can determine the exact mass of the RNA product. A mass shift corresponding to the loss of the benzoyl group (104.1 Da) confirms successful deprotection.

Q4: Are there any known side reactions to be aware of during the deprotection of this compound?

While specific data on this compound is limited, side reactions observed during the deprotection of other benzoyl-protected nucleosides can be relevant. These include:

  • RNA strand scission: Prolonged exposure to strongly basic conditions can lead to the cleavage of the phosphodiester backbone.

  • Modification of other bases: Although less common with benzoyl groups compared to other protecting groups, harsh conditions could potentially lead to modifications on other sensitive bases.

It is always recommended to use the mildest conditions necessary for complete deprotection to minimize such side reactions.

Data Presentation

Table 1: Estimated Deprotection Half-Lives of N-Benzoyl Protected Deoxyribonucleosides under Various Conditions[1]

This table provides a reference for the approximate time required for the removal of benzoyl groups from other nucleosides, which can serve as a guideline for the deprotection of this compound. Note that deprotection rates can be sequence-dependent.

Protected DeoxyribonucleosideDeprotection ConditionHalf-Life (t½) in minutes
N-Benzoyl-deoxyadenosine (dA(Bz))Aqueous Methylamine< 1
Ethanolic Ammonia (2.0 M)> 720
EDA/Ethanol (1:4 v/v)36
Potassium Carbonate in MeOH (0.05 M)> 120
N-Benzoyl-deoxycytidine (dC(Bz))Aqueous Methylamine< 1
Ethanolic Ammonia (2.0 M)> 720
EDA/Ethanol (1:4 v/v)53
Potassium Carbonate in MeOH (0.05 M)28

Experimental Protocols

Protocol 1: Deprotection of this compound-Containing RNA using Ammoniacal Methanol (B129727)

This protocol provides a general guideline. Optimization may be required based on the specific RNA sequence and length.

Materials:

  • This compound-containing RNA on solid support (e.g., CPG)

  • Ammoniacal methanol (e.g., 7N NH3 in methanol)

  • RNase-free water

  • RNase-free microcentrifuge tubes

  • Heating block or water bath

  • SpeedVac or lyophilizer

Procedure:

  • Transfer the solid support containing the synthesized RNA to a 2 mL screw-cap microcentrifuge tube.

  • Add 1 mL of ammoniacal methanol to the tube.

  • Seal the tube tightly and vortex briefly to ensure the support is fully suspended.

  • Incubate the tube at 55°C for 12-16 hours. Note: The optimal time may need to be determined empirically.

  • After incubation, allow the tube to cool to room temperature.

  • Centrifuge the tube to pellet the solid support.

  • Carefully transfer the supernatant containing the cleaved and deprotected RNA to a new RNase-free microcentrifuge tube.

  • Evaporate the ammoniacal methanol to dryness using a SpeedVac or by lyophilization.

  • Resuspend the RNA pellet in an appropriate volume of RNase-free water or buffer for downstream applications.

  • Analyze the deprotected RNA by HPLC and/or Mass Spectrometry to confirm complete removal of the benzoyl group and to assess the purity and integrity of the RNA.

Visualizations

Deprotection_Workflow Experimental Workflow for this compound Deprotection cluster_synthesis RNA Synthesis cluster_deprotection Deprotection cluster_workup Workup & Purification cluster_qc Quality Control start Start: Synthesized RNA on Solid Support with N1-Benzoyl-Ψ add_reagent Add Deprotection Reagent (e.g., Ammoniacal Methanol) start->add_reagent incubate Incubate at Elevated Temperature (e.g., 55°C) add_reagent->incubate separate Separate RNA from Solid Support incubate->separate dry Dry RNA Pellet separate->dry resuspend Resuspend in RNase-free Water dry->resuspend qc Analyze by HPLC and/or Mass Spectrometry resuspend->qc end End: Purified, Fully Deprotected RNA qc->end

Caption: Workflow for the deprotection of this compound in RNA.

Troubleshooting_Tree Troubleshooting Incomplete Deprotection cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Deprotection Detected by QC? time Insufficient Time? start->time Yes success Deprotection Complete start->success No temp Suboptimal Temperature? time->temp No inc_time Increase Deprotection Time time->inc_time Yes reagent Reagent Degradation? temp->reagent No inc_temp Increase Temperature temp->inc_temp Yes fresh_reagent Use Fresh Reagent reagent->fresh_reagent Yes fail Issue Persists: Contact Technical Support reagent->fail No re_deprotect Re-run Deprotection & QC inc_time->re_deprotect inc_temp->re_deprotect fresh_reagent->re_deprotect re_deprotect->start

Caption: Decision tree for troubleshooting incomplete deprotection.

Deprotection_Reaction Chemical Reaction of this compound Deprotection reactant This compound in RNA (Ψ(Bz)) product1 Pseudouridine in RNA (Ψ) reactant->product1 Deprotection product2 + Benzamide reagent + NH3 / H2O (Ammonia)

Caption: Deprotection of this compound to pseudouridine.

Technical Support Center: N1-Benzoyl Pseudouridine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with N1-Benzoyl pseudouridine (B1679824) in solid-phase oligonucleotide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N1-Benzoyl pseudouridine, and why is it used in solid-phase synthesis?

A1: this compound is a modified nucleoside phosphoramidite (B1245037) used in the synthesis of RNA oligonucleotides. The benzoyl (Bz) group protects the N1 position of the pseudouridine base during the automated solid-phase synthesis cycles. This protection is crucial to prevent unwanted side reactions on the nucleobase during coupling and other steps of the synthesis process. Pseudouridine itself is a naturally occurring isomer of uridine (B1682114) that can enhance the stability and biological activity of RNA.[1]

Q2: What are the most critical steps affecting the stability of this compound during synthesis?

A2: The most critical steps are the final cleavage from the solid support and the subsequent deprotection of the nucleobases and phosphate (B84403) groups. The harsh basic conditions required to remove the protecting groups can potentially lead to degradation or modification of the this compound residue if not carefully controlled.

Q3: Are there specific deprotection conditions recommended for oligonucleotides containing this compound?

A3: While specific data for this compound is limited, general protocols for RNA deprotection using benzoyl-protected monomers can be adapted. Standard deprotection methods include treatment with aqueous ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA). The choice of reagent and conditions (temperature and time) is critical to ensure complete removal of the benzoyl group without degrading the oligonucleotide.

Troubleshooting Guide

This guide addresses common stability issues that may arise when working with this compound.

Issue 1: Incomplete Deprotection of the N1-Benzoyl Group

Symptoms:

  • Mass spectrometry analysis shows a persistent +104 Da adduct on the pseudouridine residue.

  • HPLC analysis reveals a leading shoulder or a distinct peak eluting earlier than the expected product.

  • Reduced biological activity of the synthesized RNA.

Potential Causes:

  • Insufficient deprotection time or temperature: The benzoyl group on the N1 position of pseudouridine may be more sterically hindered or have different electronic properties compared to the exocyclic amines of standard bases, potentially requiring more stringent conditions for complete removal.

  • Degraded deprotection reagent: Old or improperly stored ammonium hydroxide or methylamine solutions can lose their potency, leading to incomplete deprotection.

Solutions:

  • Optimize deprotection conditions: Refer to the table below for recommended starting points and optimization strategies. It is advisable to perform a time course experiment to determine the optimal deprotection time for your specific sequence and synthesis scale.

  • Use fresh reagents: Always use fresh, high-quality deprotection reagents. Ammonium hydroxide should be stored refrigerated and used within a week of opening.[2]

  • Consider alternative reagents: For sensitive sequences, milder deprotection strategies or alternative protecting groups might be necessary.

Issue 2: Degradation of the Pseudouridine Base

Symptoms:

  • Mass spectrometry reveals fragmentation patterns or unexpected mass adducts other than the benzoyl group.

  • Multiple unexpected peaks on HPLC or gel electrophoresis, indicating oligonucleotide cleavage or modification.

Potential Causes:

  • Prolonged exposure to harsh basic conditions: While necessary for deprotection, extended treatment with strong bases at elevated temperatures can lead to degradation of the pseudouridine base itself or other sensitive modifications in the oligonucleotide.

  • Side reactions with deprotection byproducts: Acrylonitrile, a byproduct of cyanoethyl phosphate deprotection, can potentially react with nucleobases.[3]

Solutions:

  • Minimize deprotection time and temperature: Use the mildest conditions that still ensure complete deprotection of the benzoyl group.

  • Use a scavenger: In some cases, scavengers can be added to the deprotection solution to trap reactive byproducts.

  • Two-step deprotection: Consider a two-step deprotection protocol where the base-labile groups are removed under one set of conditions, followed by the removal of the 2'-O-silyl groups under different conditions. This can sometimes provide a cleaner deprotection for complex oligonucleotides.

Experimental Protocols & Data

General Deprotection Protocols for Benzoyl-Protected RNA

The following table summarizes common deprotection conditions used for RNA containing benzoyl-protected nucleosides. These are starting points and may require optimization for oligonucleotides containing this compound.

Deprotection ReagentTemperature (°C)TimeNotes
Conc. Ammonium Hydroxide55 - 654 - 8 hoursA standard but relatively slow method.
AMA (1:1 mixture of aq. Ammonium Hydroxide and aq. Methylamine)6510 - 20 minutesA much faster deprotection method. Caution: Methylamine can be more aggressive and may not be suitable for all modified bases.[2]
Ethanolic Methylamine/Aqueous Methylamine (EMAM)6510 minutesAn alternative fast deprotection method.[2]

Note: The optimal conditions can be sequence-dependent and should be determined empirically.

Experimental Workflow: Solid-Phase RNA Synthesis and Deprotection

The following diagram illustrates the general workflow for solid-phase synthesis of an RNA oligonucleotide containing this compound, followed by the critical cleavage and deprotection steps.

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection s1 1. Detritylation s2 2. Coupling (N1-Benzoyl-Ψ-amidite) s1->s2 Repeat n times s3 3. Capping s2->s3 Repeat n times s4 4. Oxidation s3->s4 Repeat n times s4->s1 Repeat n times d1 Cleavage from Solid Support s4->d1 d2 Base & Phosphate Deprotection d1->d2 d3 2'-O-Silyl Group Removal (e.g., TEA-3HF) d2->d3 end end d3->end Purified RNA

Fig 1. General workflow for solid-phase RNA synthesis and deprotection.
Logical Relationship: Troubleshooting Deprotection Issues

This diagram outlines a logical approach to troubleshooting common issues encountered during the deprotection of oligonucleotides containing this compound.

troubleshooting_logic start Deprotection Complete? incomplete Incomplete Deprotection start->incomplete No degradation Product Degradation start->degradation Yes, but... success Successful Deprotection start->success Yes cause1 Cause: Insufficient Time/Temp incomplete->cause1 cause2 Cause: Degraded Reagent incomplete->cause2 cause3 Cause: Harsh Conditions degradation->cause3 cause4 Cause: Side Reactions degradation->cause4 solution1 Solution: Increase Time/Temp cause1->solution1 solution2 Solution: Use Fresh Reagent cause2->solution2 solution3 Solution: Milder Conditions cause3->solution3 solution4 Solution: Use Scavengers cause4->solution4

Fig 2. Troubleshooting logic for deprotection issues.

Disclaimer: The information provided is based on general knowledge of oligonucleotide synthesis and deprotection. Specific stability data for this compound is not widely available in the literature. Therefore, all protocols should be considered as starting points and may require optimization for your specific application. It is always recommended to perform small-scale pilot experiments to determine the optimal conditions.

References

Overcoming solubility problems with N1-Benzoyl pseudouridine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N1-Benzoyl pseudouridine (B1679824). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges and effectively using this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N1-Benzoyl pseudouridine and why is the benzoyl group important?

A1: this compound is a modified version of pseudouridine, a naturally occurring isomer of uridine. The benzoyl group is a protecting group attached to the N1 position of the pseudouridine base. This modification is often introduced during chemical synthesis to enhance solubility in organic solvents, which can facilitate purification and subsequent chemical reactions.[1][2]

Q2: I am having trouble dissolving this compound in my solvent system. What are the common causes?

A2: Solubility issues with this compound can arise from several factors:

  • Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this protected nucleoside.

  • Low Temperature: Solubility generally decreases at lower temperatures.

  • Compound Purity: Impurities can affect the dissolution of the target compound.

  • Moisture: The presence of water in organic solvents can impact the solubility of hydrophobic compounds.

Q3: Which organic solvents are recommended for dissolving this compound?

Q4: Can I use co-solvents to improve solubility?

A4: Yes, using a co-solvent system can be a very effective strategy. For example, a mixture of a less polar solvent (like DCM) with a more polar one (like a small amount of methanol (B129727) or DMF) can significantly enhance solubility. It is crucial to start with small additions of the co-solvent to avoid precipitation.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility problems encountered with this compound.

Issue 1: The compound is not dissolving or is only partially soluble.
Possible Cause Troubleshooting Step Expected Outcome
Incorrect Solvent Refer to the Solvent Solubility Table below. Test small amounts of the compound in different recommended solvents.Identification of a suitable solvent where the compound dissolves completely.
Insufficient Temperature Gently warm the solution. A water bath set to 30-40°C is often sufficient. Avoid excessive heat to prevent degradation.Increased kinetic energy should improve the rate and extent of dissolution.
Sonication Required Place the vial in an ultrasonic bath for 5-10 minute intervals.The mechanical agitation can help break up solid aggregates and enhance solvation.
Co-solvent Needed Add a small percentage (1-5% v/v) of a more polar co-solvent like Methanol or DMF to your primary solvent.The polarity of the solvent mixture is adjusted, potentially leading to better solvation of the molecule.
Issue 2: The compound precipitates out of solution over time.
Possible Cause Troubleshooting Step Expected Outcome
Supersaturated Solution The initial dissolution may have been forced (e.g., by heat). Try preparing a slightly more dilute solution.The compound remains in solution at the working concentration.
Temperature Fluctuation Store the solution at a constant temperature. Avoid transferring it between environments with different ambient temperatures.Stable storage conditions prevent precipitation due to temperature changes.
Change in Solvent Composition If working with a solvent mixture, ensure there is no evaporation of the more volatile component, which would alter the polarity.Maintaining the correct solvent ratio ensures the compound stays dissolved.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Organic Solvents
SolventPolarity IndexEstimated Solubility (mg/mL) at 25°CNotes
Dichloromethane (DCM)3.1> 25Good starting point for many applications.
Chloroform4.1> 20Similar to DCM, but with higher toxicity.
Ethyl Acetate4.410 - 15A moderately polar option.
Acetonitrile5.85 - 10Useful for reactions requiring a polar aprotic solvent.
Tetrahydrofuran (THF)4.015 - 20Can be a good alternative to chlorinated solvents.
Dimethylformamide (DMF)6.4> 30High solubility, but higher boiling point can make removal difficult.
Dimethyl Sulfoxide (DMSO)7.2> 30Excellent solvent, but can be difficult to remove and may interfere with some reactions.
Methanol5.1< 1Generally poor solubility due to the non-polar nature of the benzoyl group.
Water10.2InsolubleThe hydrophobic benzoyl group makes it insoluble in water.

Note: These are estimated values based on the chemical structure and data for similar compounds. Actual solubility may vary.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound
  • Preparation: Weigh the desired amount of this compound in a clean, dry vial.

  • Solvent Addition: Add the selected organic solvent (refer to Table 1) to the vial to achieve the target concentration.

  • Initial Mixing: Vortex the vial for 30-60 seconds.

  • Observation: Visually inspect the solution for any undissolved solid.

  • Troubleshooting (if needed):

    • If solids remain, gently warm the vial in a water bath (30-40°C) for 5-10 minutes and vortex again.

    • If still not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.

    • As a final step, consider adding a co-solvent in small increments (1-5% of the total volume) and repeat the mixing and observation steps.

  • Storage: Once dissolved, store the solution in a tightly sealed container at the recommended temperature to prevent solvent evaporation and precipitation.

Protocol 2: Small-Scale Solubility Testing
  • Aliquot: Prepare several small, pre-weighed aliquots (e.g., 1 mg) of this compound in separate microcentrifuge tubes.

  • Solvent Screening: To each tube, add a fixed volume (e.g., 100 µL) of a different organic solvent to be tested.

  • Mixing and Observation: Vortex all tubes for 1 minute and then let them stand for 5 minutes. Observe which solvents result in a clear solution.

  • Quantification (Optional): For solvents that appear to dissolve the compound, you can incrementally add more of the solid until saturation is reached to get a more quantitative measure of solubility.

Visualizations

experimental_workflow cluster_start Start cluster_dissolution Dissolution Steps cluster_troubleshooting Troubleshooting cluster_end End start Weigh N1-Benzoyl pseudouridine add_solvent Add chosen organic solvent start->add_solvent vortex Vortex for 60 seconds add_solvent->vortex observe Visually inspect for solids vortex->observe decision Is it fully dissolved? observe->decision warm Warm gently (30-40°C) decision->warm No success Solution Ready for Use decision->success Yes warm->vortex sonicate Sonicate for 5-10 minutes warm->sonicate sonicate->vortex add_cosolvent Add co-solvent (1-5% v/v) sonicate->add_cosolvent add_cosolvent->vortex

Caption: Workflow for dissolving this compound.

logical_relationship cluster_compound Compound Properties cluster_solubility Solubility Behavior compound This compound benzoyl_group Hydrophobic Benzoyl Group compound->benzoyl_group pseudouridine_core Polar Pseudouridine Core compound->pseudouridine_core solubility Solubility Profile benzoyl_group->solubility influences pseudouridine_core->solubility influences organic_solvents Soluble in non-polar to moderately polar organic solvents solubility->organic_solvents aqueous_solvents Insoluble in polar aqueous solvents solubility->aqueous_solvents

Caption: Factors influencing the solubility of this compound.

References

Technical Support Center: HPLC Purification of N1-Benzoyl Pseudouridine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC purification of oligonucleotides modified with N1-Benzoyl pseudouridine (B1679824) (N1-Bz-Ψ).

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification process, focusing on diagnosing problems through chromatographic data and providing actionable solutions.

Q1: My HPLC chromatogram shows multiple peaks instead of the single peak I expected for my purified oligonucleotide. What could be the cause?

A1: The most likely cause for multiple peaks is incomplete removal of the N1-Benzoyl protecting groups from the pseudouridine residues and/or other standard base protecting groups (e.g., benzoyl on adenosine (B11128) and cytidine (B196190), isobutyryl on guanosine). The benzoyl group is highly hydrophobic, and its presence significantly increases the oligonucleotide's retention time on a reversed-phase column.

You are likely observing a mixture of:

  • Fully deprotected oligonucleotide: The desired product, which is the most polar and elutes earliest.

  • Partially deprotected species: Oligonucleotides with one or more benzoyl groups remaining. These will elute later.

  • Fully protected oligonucleotide: The least polar species, which will have the longest retention time.

Troubleshooting Steps:

  • Review Your Deprotection Protocol: Ensure the deprotection time, temperature, and reagent concentration were according to the recommended protocol. Standard deprotection with ammonium (B1175870) hydroxide (B78521) can be slow; even slight deviations can lead to incomplete reactions.[1][2]

  • Re-treat the Sample: Subject the mixture to the deprotection conditions again to drive the reaction to completion.

  • Optimize Deprotection: If the problem persists, consider switching to a stronger or faster deprotection reagent like AMA (Ammonium Hydroxide/Methylamine), but be cautious of potential side reactions with certain protecting groups.[3][4]

  • Analyze by Mass Spectrometry: Couple your HPLC to a mass spectrometer (LC-MS) to confirm the identity of each peak. The mass difference corresponding to a benzoyl group (+104.03 Da) will confirm the presence of incompletely deprotected species.

Q2: My main product peak is broad and poorly resolved. How can I improve the peak shape?

A2: Peak broadening can stem from several factors related to the instrument, column, or method parameters.[5]

Troubleshooting Steps:

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase. Try reducing the injection volume or sample concentration.[5]

  • Optimize Flow Rate: Each column has an optimal flow rate. A flow rate that is too low can increase longitudinal diffusion, leading to broader peaks.[3][6] Consult the column manufacturer's guidelines.

  • Increase Column Temperature: Running the separation at an elevated temperature (e.g., 50-75°C) can improve peak shape by reducing mobile phase viscosity, enhancing mass transfer, and disrupting secondary structures in the oligonucleotide.[7][8][9]

  • Adjust Gradient Slope: A gradient that is too shallow can sometimes cause peaks to broaden.[6] Try making the gradient slightly steeper. Conversely, for complex mixtures, a shallower gradient may be needed to improve resolution between closely eluting species.[10]

  • Check for Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause significant peak broadening. Minimize tubing and ensure all connections are properly fitted.[5]

Q3: The retention time of my oligonucleotide is shifting between runs. What is causing this instability?

A3: Retention time drift is often due to a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.

Troubleshooting Steps:

  • Ensure Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase conditions before each injection. This is especially critical in ion-pair chromatography, as the ion-pairing agent needs to fully coat the stationary phase.[11]

  • Prepare Fresh Mobile Phase: Ion-pair reagents can degrade, and the pH of buffered solutions can change over time. Prepare fresh mobile phases daily. Ensure accurate and consistent preparation of the buffer and ion-pair concentrations.

  • Use a Column Oven: Uncontrolled temperature fluctuations in the laboratory can affect retention times. A stable column oven is essential for reproducible results.[12]

  • Check for Pump Issues: Inconsistent pump performance or leaks in the system can lead to inaccurate gradient formation and shifting retention times.

Q4: I am seeing a side product that is not related to incomplete benzoyl deprotection. What could it be?

A4: If you are using a fast deprotection agent like AMA (Ammonium Hydroxide/Methylamine) with oligonucleotides synthesized using standard benzoyl-protected cytidine (Bz-dC), you may be observing a transamination side reaction. Methylamine can react with Bz-dC to form N4-methyl-dC.[3][4]

Troubleshooting and Prevention:

  • Use Acetyl-Protected Cytidine (Ac-dC): When using AMA or other methylamine-based reagents, it is mandatory to synthesize the oligonucleotide with Ac-dC instead of Bz-dC. Acetyl is a more labile protecting group that is removed without the transamination side reaction.[3][13]

  • Analyze by Mass Spectrometry: The N4-methyl-dC modification will result in a mass increase of 14 Da compared to the expected dC residue.

  • Revert to Standard Deprotection: If resynthesis is not an option, use standard ammonium hydroxide deprotection, which does not cause this side reaction, though it requires longer incubation times.

Section 2: Data Presentation

The following tables illustrate the expected impact of N1-Benzoyl protecting groups on HPLC retention time. Actual times will vary based on the specific oligonucleotide sequence, column, and HPLC method.

Table 1: Illustrative Retention Times for a 20-mer Oligonucleotide with a Single N1-Bz-Ψ Modification

SpeciesNumber of Benzoyl GroupsExpected HydrophobicityExpected Elution OrderIllustrative Retention Time (min)
Fully Deprotected Oligonucleotide0Low1st (Earliest)15.2
Oligonucleotide with 1 Benzoyl Group Remaining1High2nd (Latest)18.5

Table 2: Common Ion-Pair Reversed-Phase (IP-RP) HPLC Parameters

ParameterTypical Range / ConditionPurpose
Column C18 or Poly(styrene-divinylbenzene) (PS-DVB) based; 100-300 Å pore sizeProvides a hydrophobic stationary phase for separation. Larger pores are suitable for larger oligos.[6]
Mobile Phase A 100 mM Triethylammonium Acetate (TEAA) in Water, pH 7.0-8.5Aqueous buffer containing the ion-pairing agent.
Mobile Phase B 100 mM TEAA in Acetonitrile (or Methanol)Organic solvent to elute the oligonucleotide from the column.
Alternative IP Hexafluoroisopropanol (HFIP) with Triethylamine (TEA)Often used for LC-MS applications due to its volatility.[14]
Flow Rate 0.5 - 1.0 mL/min (for analytical scale 4.6 mm ID columns)Controls the speed of the separation.
Column Temperature 50 - 75 °CReduces secondary structures and improves peak shape.[9]
Detection UV Absorbance at 260 nmStandard wavelength for detecting nucleic acids.

Section 3: Experimental Protocols

Protocol 1: Standard Deprotection of N1-Benzoyl Pseudouridine-Modified Oligonucleotides

This protocol is suitable for standard oligonucleotides where speed is not the primary concern.

  • Cleavage and Deprotection:

    • Place the solid support containing the synthesized oligonucleotide in a 2 mL screw-cap vial.

    • Add 1.5 mL of concentrated ammonium hydroxide.

    • Seal the vial tightly and incubate in an oven or heating block at 55°C for 12-16 hours. This step cleaves the oligonucleotide from the support and removes the exocyclic amine protecting groups (including N1-Benzoyl).[2]

  • Solvent Removal:

    • Allow the vial to cool to room temperature.

    • Centrifuge the vial to pellet the solid support.

    • Carefully transfer the supernatant containing the oligonucleotide to a new tube.

    • Dry the oligonucleotide solution using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution:

    • Resuspend the dried oligonucleotide pellet in an appropriate volume of sterile, nuclease-free water or HPLC Mobile Phase A.

  • Analysis:

    • Inject an aliquot of the resuspended sample onto the HPLC system to assess the completeness of the deprotection.

Protocol 2: Analytical Ion-Pair Reversed-Phase HPLC

This method is used to analyze the purity of the deprotected oligonucleotide.

  • System Preparation:

    • Column: C18, 2.7 µm, 100 Å, 4.6 x 100 mm

    • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.5

    • Mobile Phase B: Acetonitrile

    • Column Temperature: 60°C[12]

    • Flow Rate: 0.8 mL/min

  • Equilibration:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.

  • Gradient Elution:

    • Inject 5-10 µL of the resuspended oligonucleotide sample.

    • Run a linear gradient, for example:

      • 5% to 20% B over 20 minutes.

      • 20% to 100% B over 2 minutes (column wash).

      • Hold at 100% B for 3 minutes.

      • Return to 5% B over 1 minute and re-equilibrate.

  • Data Analysis:

    • Monitor the chromatogram at 260 nm.

    • Integrate the peaks to determine the purity of the main product. The presence of significant post-peaks may indicate incomplete deprotection.

Section 4: Visualized Workflows

Diagram 1: General Workflow for Synthesis to Purification

Synthesis_to_Purification_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_analysis Purification & Analysis Synthesis 1. Automated Oligo Synthesis (N1-Bz-Ψ phosphoramidite (B1245037) used) Deprotection 2. Treatment with Ammonium Hydroxide Synthesis->Deprotection Drydown 3. Solvent Evaporation Deprotection->Drydown Resuspend 4. Resuspend in Water/Buffer Drydown->Resuspend HPLC 5. Analytical IP-RP-HPLC Resuspend->HPLC Purify 6. Preparative HPLC (if needed) HPLC->Purify QC 7. Final QC (LC-MS) Purify->QC

Caption: Overall process from oligonucleotide synthesis to final quality control.

Diagram 2: Troubleshooting Logic for Multiple HPLC Peaks

HPLC_Troubleshooting_Diagram Start Start: Multiple Peaks Observed in Chromatogram Hypothesis Hypothesis: Incomplete Benzoyl Deprotection? Start->Hypothesis Verify Verify with LC-MS: Look for +104 Da mass additions Hypothesis->Verify MassConfirm Mass Confirms Protected Species? Verify->MassConfirm Redeprotect Action: Re-run deprotection protocol (e.g., extend time/temp) MassConfirm->Redeprotect Yes OtherIssue Investigate other issues: - Synthesis failure (n-1) - Side reactions - Column contamination MassConfirm->OtherIssue No Reanalyze Re-analyze by HPLC Redeprotect->Reanalyze ProblemSolved Result: Single Peak, Problem Solved Reanalyze->ProblemSolved

Caption: Decision tree for diagnosing and resolving multiple peak issues.

References

Validation & Comparative

A Comparative Analysis of the Stability of N1-Benzoyl Pseudouridine and N1-Methylpseudouridine in the Context of RNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly advancing field of RNA therapeutics and vaccine development, the stability of modified nucleosides is a critical determinant of efficacy and durability. This guide provides a detailed comparison of the stability of two pseudouridine (B1679824) derivatives: N1-Benzoyl pseudouridine and N1-methylpseudouridine (m1Ψ). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the chemical and biological robustness of these key components of synthetic mRNA.

Executive Summary

N1-methylpseudouridine (m1Ψ) demonstrates significantly greater stability compared to this compound. The enhanced stability of m1Ψ is attributed to its N-alkyl modification, which is chemically robust under physiological conditions. In contrast, the N1-benzoyl group on pseudouridine is an N-acyl modification, which is susceptible to hydrolysis, particularly under basic conditions. This chemical lability is consistent with the prevalent use of benzoyl as a protecting group in oligonucleotide synthesis, designed for removal after synthesis. Consequently, m1Ψ is the superior candidate for incorporation into therapeutic mRNA where long-term stability is paramount.

Introduction

The modification of uridine (B1682114) to pseudouridine (Ψ) and its derivatives has been a pivotal advancement in mRNA therapeutics, notably enhancing both translation efficiency and the stability of the mRNA molecule while reducing its immunogenicity.[1][2] Among these derivatives, N1-methylpseudouridine has become a cornerstone of approved mRNA vaccines.[3] This guide presents a comparative stability analysis between N1-methylpseudouridine and this compound, focusing on thermal, chemical, and biological stability.

N1-Methylpseudouridine: A Profile of Enhanced Stability

N1-methylpseudouridine is a naturally occurring modification of pseudouridine where a methyl group is attached to the N1 position of the uracil (B121893) base.[3] This modification has been extensively studied and has been shown to confer substantial stability to RNA molecules.

Thermal Stability

The incorporation of N1-methylpseudouridine into RNA duplexes has been shown to increase their thermal stability.[3] This is often quantified by the melting temperature (Tm), the temperature at which half of the duplex dissociates. While direct comparisons of Tm values for identical RNA sequences containing this compound are not available in the literature, studies on m1Ψ consistently show a stabilizing effect.[4][5] The enhanced thermal stability is attributed to improved base stacking interactions.[6]

Chemical and Biological Stability

The N-methyl group in N1-methylpseudouridine forms a stable N-alkyl bond that is resistant to hydrolysis under physiological conditions. This inherent chemical stability contributes to the increased biological half-life of m1Ψ-containing mRNA.[2] By reducing the immunogenicity of the mRNA, m1Ψ modification mitigates degradation by the innate immune system, further enhancing its stability in vivo.[2][7]

This compound: A Chemically Labile Derivative

This compound features a benzoyl group attached to the N1 position of the pseudouridine base. This N-acyl linkage is significantly more susceptible to hydrolysis than the N-alkyl bond of m1Ψ.

Inferred Chemical Instability

While direct experimental data on the hydrolysis rate of this compound under physiological conditions is scarce, its chemical nature and its use in organic synthesis provide strong evidence of its relative instability. Acyl-type protecting groups, including benzoyl, are commonly used to protect nucleobases during oligonucleotide synthesis and are designed to be removed under specific, often basic, conditions, such as treatment with ammonium (B1175870) hydroxide. This inherent lability suggests that the N1-benzoyl group would not be stable over the desired lifetime of a therapeutic mRNA molecule within a cell.

The workflow for utilizing this compound in RNA synthesis typically involves its removal to yield the final, functional RNA molecule.

G cluster_synthesis RNA Synthesis cluster_deprotection Post-Synthesis Processing cluster_final Final Product start Start Synthesis incorporation Incorporate N1-Benzoyl pseudouridine start->incorporation elongation Chain Elongation incorporation->elongation deprotection Deprotection: Removal of Benzoyl Group elongation->deprotection Completion of Synthesis purification Purification deprotection->purification final_rna Functional RNA with Pseudouridine purification->final_rna

Fig. 1: Workflow of this compound Use

Comparative Stability Data

The following table summarizes the available and inferred stability data for this compound and N1-methylpseudouridine.

Stability ParameterThis compoundN1-MethylpseudouridineSupporting Evidence
Thermal Stability (Tm) Data not available; expected to be lower due to lability.Increased Tm compared to unmodified RNA.[4][5]
Chemical Stability Low; susceptible to hydrolysis, especially under basic conditions.High; N-alkyl bond is resistant to hydrolysis.Inferred from use as a protecting group.
Biological Stability Low; expected to be rapidly hydrolyzed in vivo.High; contributes to longer mRNA half-life.[2]

Experimental Protocols

Thermal Melting (Tm) Analysis of Modified RNA

This protocol provides a general method for determining the melting temperature of RNA duplexes, a key indicator of thermal stability.[8][9]

  • Sample Preparation:

    • Synthesize and purify complementary RNA oligonucleotides, one containing the modified nucleoside of interest.

    • Dissolve the oligonucleotides in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[10]

    • Mix equimolar amounts of the complementary strands to form the duplex.

    • Prepare a series of dilutions to assess the concentration dependence of Tm.

  • Instrumentation:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Measurement:

    • Heat the samples from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

    • Monitor the absorbance at 260 nm as a function of temperature.

  • Data Analysis:

    • Plot absorbance versus temperature to obtain a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, corresponding to the midpoint of the transition in the melting curve.

Hydrolysis Rate Determination of Modified Nucleosides

This protocol outlines a general approach for measuring the rate of hydrolysis of a modified nucleoside.[11][12]

  • Sample Preparation:

    • Dissolve the modified nucleoside in a buffer solution of the desired pH (e.g., physiological pH 7.4).

    • Prepare separate reactions for different temperatures to determine the temperature dependence of the hydrolysis rate.

  • Reaction and Sampling:

    • Incubate the samples at the desired temperatures.

    • At specific time intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction immediately (e.g., by rapid cooling or addition of a quenching agent).

  • Analysis:

    • Analyze the composition of each aliquot using High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS).

    • Quantify the decrease in the concentration of the starting modified nucleoside and the increase in the concentration of the hydrolysis products over time.

  • Data Analysis:

    • Plot the concentration of the modified nucleoside as a function of time.

    • Determine the rate constant of the hydrolysis reaction by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order kinetics).[12]

The logical relationship for assessing the stability of these modified nucleosides can be visualized as follows:

G cluster_attributes Chemical Attributes cluster_stability Stability Assessment cluster_outcome Therapeutic Viability n1_benzoyl This compound (N-acyl) thermal Thermal Stability (Tm) n1_benzoyl->thermal chemical Chemical Stability (Hydrolysis) n1_benzoyl->chemical biological Biological Stability (Half-life) n1_benzoyl->biological low_stability Low Stability (Unsuitable for Therapeutics) n1_benzoyl->low_stability n1_methyl N1-Methylpseudouridine (N-alkyl) n1_methyl->thermal n1_methyl->chemical n1_methyl->biological high_stability High Stability (Suitable for Therapeutics) n1_methyl->high_stability thermal->high_stability thermal->low_stability chemical->high_stability chemical->low_stability biological->high_stability biological->low_stability

Fig. 2: Stability Assessment Logic

Conclusion

The comparison between this compound and N1-methylpseudouridine reveals a stark contrast in their stability profiles. N1-methylpseudouridine is a robustly stable modification that enhances the therapeutic potential of mRNA by increasing its thermal, chemical, and biological stability.[2][3] In contrast, this compound is an inherently labile molecule, a characteristic that makes it suitable as a transient protecting group in chemical synthesis but inappropriate for use in therapeutic applications where long-term stability is a prerequisite for efficacy. For researchers and developers in the field of RNA therapeutics, N1-methylpseudouridine is the demonstrably superior choice for enhancing the stability and performance of mRNA-based drugs and vaccines.

References

A Comparative Guide to NMR Analysis for Confirming N1-Benzoylation of Pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-selective modification of nucleosides, such as pseudouridine (B1679824), is a cornerstone of therapeutic nucleic acid development. Confirmation of the precise location of these modifications is critical for ensuring the desired biological activity and safety profile of novel drug candidates. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for confirming the N1-benzoylation of pseudouridine against alternative analytical techniques. Detailed experimental protocols and supporting data are provided to assist researchers in selecting the most appropriate methodology for their needs.

Introduction to N1-Benzoylation of Pseudouridine

Pseudouridine (Ψ), an isomer of uridine (B1682114), possesses two secondary amine protons at the N1 and N3 positions of the uracil (B121893) base, making regioselective acylation challenging. N1-acylated pseudouridine derivatives are of significant interest in medicinal chemistry. Benzoylation at the N1 position can modulate the hydrogen bonding capabilities of the nucleobase, potentially influencing RNA structure, stability, and interactions with proteins. Therefore, unambiguous confirmation of N1-benzoylation is paramount. NMR spectroscopy stands out as a powerful, non-destructive technique for the structural elucidation of such modified nucleosides.

NMR Spectroscopy for Confirmation of N1-Benzoylation

One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed structural information at the atomic level, allowing for the unequivocal assignment of the benzoyl group to the N1 position of pseudouridine.

Key NMR Signatures for N1-Benzoylpseudouridine

Confirmation of N1-benzoylation relies on the observation of specific chemical shift changes and through-space correlations in the NMR spectra.

  • 1H NMR: The most telling evidence for N1-substitution is the disappearance of the N1-H proton signal (typically observed around 11 ppm in pseudouridine) and the appearance of aromatic proton signals corresponding to the benzoyl group (typically between 7.4 and 8.0 ppm). Furthermore, a downfield shift of the H6 proton of the pseudouridine base is expected due to the electron-withdrawing effect of the N1-benzoyl group. A crucial piece of evidence can be obtained from a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, which would show a correlation between the ortho-protons of the benzoyl group and the H6 proton of the pseudouridine ring, confirming their spatial proximity.[1]

  • 13C NMR: In the 13C NMR spectrum, the appearance of a carbonyl carbon signal from the benzoyl group (around 165-175 ppm) and aromatic carbon signals is expected. The C2, C6, and C5 carbons of the pseudouridine base will also experience shifts upon N1-benzoylation.

Experimental Protocol: Synthesis and NMR Analysis of N1-Benzoylpseudouridine

1. Protection of Pseudouridine Hydroxyl Groups:

  • Dissolve pseudouridine in anhydrous pyridine.

  • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) in excess and stir at room temperature until complete protection of the 2', 3', and 5' hydroxyl groups is observed by Thin Layer Chromatography (TLC).

  • Purify the resulting 2',3',5'-tri-O-(tert-butyldimethylsilyl)pseudouridine by column chromatography.

2. Regioselective N1-Benzoylation:

  • Dissolve the protected pseudouridine in anhydrous dichloromethane.

  • Cool the solution to 0°C and add benzoyl chloride and a non-nucleophilic base such as triethylamine.

  • Stir the reaction at room temperature and monitor its progress by TLC. The N1 position is generally more nucleophilic than the N3 position, favoring N1-acylation under these conditions.

  • Upon completion, quench the reaction and purify the N1-benzoyl-2',3',5'-tri-O-(tert-butyldimethylsilyl)pseudouridine by column chromatography.

3. Deprotection:

4. NMR Analysis:

  • Dissolve the purified N1-benzoylpseudouridine in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD).

  • Acquire 1D 1H and 13C NMR spectra.

  • Acquire 2D NMR spectra, including COSY (Correlation Spectroscopy) to assign proton-proton correlations within the ribose and benzoyl groups, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations (e.g., from the benzoyl protons to the pseudouridine C2 and C6 carbons), and NOESY to confirm the spatial proximity of the benzoyl group to the H6 proton.

Experimental Workflow for Synthesis and NMR Confirmation of N1-Benzoylpseudouridine

experimental_workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis start Pseudouridine protection Protection of 2', 3', 5'-OH groups (TBDMS-Cl) start->protection benzoylation N1-Benzoylation (Benzoyl Chloride) protection->benzoylation deprotection Deprotection (TBAF) benzoylation->deprotection product N1-Benzoyl- pseudouridine deprotection->product nmr_sample Dissolve in DMSO-d6 product->nmr_sample oneD_nmr 1D NMR (1H, 13C) nmr_sample->oneD_nmr twoD_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) oneD_nmr->twoD_nmr structure Structure Confirmation twoD_nmr->structure

Caption: Workflow for the synthesis and NMR confirmation of N1-benzoylpseudouridine.

Predicted NMR Data for N1-Benzoylpseudouridine
Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm) Key Correlations (2D NMR)
Pseudouridine
H6~8.0 (downfield shift from ~7.8 in Ψ)~142NOE to benzoyl ortho-protons; HMBC to C2, C4, C5
H1'~5.9~90COSY with H2'
H2'~4.2~75COSY with H1', H3'
H3'~4.1~71COSY with H2', H4'
H4'~4.0~85COSY with H3', H5'
H5'~3.8, ~3.7~62COSY with H4'
Benzoyl Group
ortho-H~7.9~130COSY with meta-H; NOE to H6
meta-H~7.5~129COSY with ortho-H, para-H
para-H~7.6~133COSY with meta-H
Carbonyl C-~170HMBC from ortho-H

Alternative Methods for Analysis of Pseudouridine Modification

While NMR provides the most detailed structural information, other analytical techniques can be employed to detect the presence and location of modifications in RNA, although they may not be as definitive for confirming N1-benzoylation of an isolated nucleoside.

Method Principle Advantages Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of molecules. Derivatization with reagents like N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC) can specifically label pseudouridine, leading to a mass shift detectable by MS.High sensitivity and accuracy in mass determination. Can be used to map modifications in RNA sequences when coupled with fragmentation techniques (MS/MS).Does not directly provide structural information about the site of acylation on the base (N1 vs. N3). Requires derivatization, which adds complexity to the workflow.
Hydrazine-based Sequencing Chemical cleavage of the RNA backbone at uridine residues by hydrazine. Pseudouridine is less reactive, leading to a gap in the sequencing ladder.Allows for the identification of pseudouridine sites within an RNA sequence.An indirect method that relies on differential reactivity. Does not confirm the structure of a specific modification. Involves hazardous chemicals.
X-ray Crystallography Provides a high-resolution 3D structure of a molecule in its crystalline state.Can definitively determine the position of the benzoyl group.Requires the successful crystallization of the compound, which can be a significant challenge. The solid-state structure may not fully represent the solution-state conformation.

Logical Relationship of Analytical Methods

analytical_methods cluster_synthesis Modified Nucleoside cluster_analysis Analytical Techniques cluster_information Information Obtained product N1-Benzoyl- pseudouridine nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms xray X-ray Crystallography product->xray structure Definitive Structure (Connectivity, 3D Conformation) nmr->structure mass Molecular Weight & Fragmentation ms->mass solid_state High-Resolution Solid-State Structure xray->solid_state

Caption: Relationship between the modified nucleoside and the information provided by different analytical techniques.

Conclusion

For the unambiguous confirmation of N1-benzoylation of pseudouridine, NMR spectroscopy is the gold standard . Its ability to provide detailed structural information, including the precise site of modification and the conformational effects of that modification, is unmatched by other techniques. While mass spectrometry is a powerful tool for detecting the presence of modifications and for high-throughput screening, it lacks the structural resolution of NMR. X-ray crystallography, when successful, provides definitive structural evidence but is often hampered by the difficulty of obtaining suitable crystals. Researchers engaged in the synthesis of modified nucleosides for therapeutic applications should consider a multi-technique approach, with NMR spectroscopy serving as the central pillar for structural validation.

References

A Comparative Analysis of N1-Acyl Protected Pseudouridine Derivatives for RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal N1-Acyl Protection for Pseudouridine (B1679824) in Oligonucleotide Synthesis.

The incorporation of pseudouridine (Ψ) into synthetic RNA has become a cornerstone of therapeutic RNA development, offering enhanced stability and translational capacity while reducing immunogenicity. The chemical synthesis of RNA oligonucleotides containing pseudouridine relies on the use of phosphoramidite (B1245037) building blocks, where the N1 position of the pseudouridine base is typically protected with an acyl group to prevent unwanted side reactions during synthesis. The choice of this N1-acyl protecting group is critical as it can significantly impact coupling efficiency, deprotection kinetics, and the overall yield and purity of the final RNA product.

This guide provides a comparative study of commonly used N1-acyl protected pseudouridine derivatives: N1-acetyl (Ac), N1-benzoyl (Bz), and N1-phenoxyacetyl (Pac). While direct head-to-head comparative data for these protecting groups on pseudouridine is not extensively available in the public domain, this guide extrapolates their performance based on their well-characterized behavior on other nucleosides and the general principles of solid-phase RNA synthesis.

Performance Comparison of N1-Acyl Protecting Groups

The selection of an appropriate N1-acyl protecting group for pseudouridine phosphoramidites is a balance between stability during synthesis and ease of removal during the final deprotection step. The following table summarizes the anticipated performance characteristics of N1-acetyl, N1-benzoyl, and N1-phenoxyacetyl protected pseudouridine derivatives.

Protecting GroupStructureRelative StabilityAnticipated Coupling EfficiencyDeprotection ConditionsKey AdvantagesPotential Disadvantages
N1-Acetyl (Ac) CH₃CO-ModerateHigh (>98%)Standard ammonia (B1221849) treatment (e.g., NH₄OH/EtOH)Readily available, cost-effective.May be too labile for very long syntheses, potentially leading to premature deprotection.
N1-Benzoyl (Bz) C₆H₅CO-HighHigh (>98%)More stringent ammonia treatment (e.g., concentrated NH₄OH at elevated temperature).High stability suitable for complex and long RNA sequences.Harsher deprotection conditions may not be suitable for sensitive RNA modifications.
N1-Phenoxyacetyl (Pac) C₆H₅OCH₂CO-Moderate-HighHigh (>98%)Milder and faster deprotection with ammonia compared to benzoyl.[1]Good balance of stability and lability, allowing for milder deprotection.[2]May be more expensive than acetyl or benzoyl derivatives.

Note: The coupling efficiencies are generally high for all well-prepared phosphoramidites under optimized conditions.[3] The primary differentiator lies in the deprotection step.

Experimental Data Summary

While a direct comparative study on N1-acyl pseudouridine is lacking, the following table presents data on the deprotection half-lives of various acyl protecting groups on deoxyadenosine (B7792050) (dA) and deoxycytidine (dC), which can serve as a reasonable proxy for their behavior on pseudouridine. The data is adapted from a study on selective deprotection conditions.[4]

Protecting Group on DeoxynucleosideDeprotection ReagentTemperature (°C)Half-life (t₁/₂) in minutes
dA(Bz)2.0 M NH₃ in EtOHRT>120
dC(Bz)2.0 M NH₃ in EtOHRT>120
dC(Ac)2.0 M NH₃ in EtOHRT~60
dA(Pac)2.0 M NH₃ in EtOHRT18
dC(Pac)2.0 M NH₃ in EtOHRT7
dA(Bz)40% aq. MeNH₂RT5
dC(Ac)40% aq. MeNH₂RT<0.5
dA(Pac)40% aq. MeNH₂RT<0.5
dC(Pac)40% aq. MeNH₂RT<0.5

This data indicates that phenoxyacetyl is significantly more labile than benzoyl under ammoniacal conditions, allowing for faster and milder deprotection. Acetyl holds an intermediate position. The use of aqueous methylamine (B109427) accelerates the removal of all protecting groups.[4]

Experimental Protocols

The successful incorporation of N1-acyl protected pseudouridine derivatives into RNA relies on the standard phosphoramidite solid-phase synthesis cycle. Below are generalized protocols for the key steps.

Phosphoramidite Coupling

This protocol describes the coupling step in automated solid-phase RNA synthesis.

Materials:

  • N1-acyl protected pseudouridine phosphoramidite solution (0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)

  • Controlled pore glass (CPG) solid support with the initial nucleoside

  • Anhydrous acetonitrile

Procedure:

  • The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with a solution of trichloroacetic acid in dichloromethane.

  • The support is washed extensively with anhydrous acetonitrile.

  • The N1-acyl protected pseudouridine phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column containing the solid support.

  • The reaction is allowed to proceed for a specified coupling time (typically 2-10 minutes).

  • After the coupling, the column is washed with anhydrous acetonitrile.

Capping

This step blocks any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

Materials:

  • Capping Reagent A (e.g., acetic anhydride (B1165640) in THF/lutidine)

  • Capping Reagent B (e.g., 16% N-methylimidazole in THF)

Procedure:

  • Capping reagents A and B are delivered to the synthesis column.

  • The reaction proceeds for 1-2 minutes.

  • The column is washed with anhydrous acetonitrile.

Oxidation

The phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester.

Materials:

  • Oxidizer solution (e.g., 0.02 M iodine in THF/water/pyridine)

Procedure:

  • The oxidizer solution is delivered to the synthesis column.

  • The reaction proceeds for 1-2 minutes.

  • The column is washed with anhydrous acetonitrile.

Deprotection and Cleavage

This final step removes all protecting groups and cleaves the synthesized RNA from the solid support.

Materials:

Procedure:

  • The solid support is treated with the deprotection solution at a specified temperature (e.g., room temperature to 55°C) for a duration determined by the lability of the protecting groups (see table above).

  • The supernatant containing the cleaved and partially deprotected RNA is collected.

  • The 2'-O-silyl protecting groups are removed by treatment with a fluoride reagent.

  • The fully deprotected RNA is purified by HPLC or PAGE.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and deprotection of RNA containing N1-acyl protected pseudouridine.

RNA_Synthesis_Cycle cluster_0 Solid-Phase RNA Synthesis Cycle Deblocking Deblocking Coupling Coupling Deblocking->Coupling 1. Remove 5'-DMT Capping Capping Coupling->Capping 2. Add N1-Acyl-Ψ-Amidite + Activator Oxidation Oxidation Capping->Oxidation 3. Block unreacted 5'-OH Oxidation->Deblocking 4. P(III) to P(V) Deprotection_Workflow CPG_Bound_RNA CPG-Bound Protected RNA Cleavage_Base_Deprotection Cleavage from Support & N1-Acyl & Phosphate Deprotection (e.g., NH4OH/EtOH) CPG_Bound_RNA->Cleavage_Base_Deprotection 2_OH_Deprotection 2'-OH Silyl Group Removal (e.g., Et3N·3HF) Cleavage_Base_Deprotection->2_OH_Deprotection Purification Purification (HPLC or PAGE) 2_OH_Deprotection->Purification Final_RNA Pure RNA Oligonucleotide Purification->Final_RNA

References

A Comparative Guide to RNA Duplex Stability: The Role of Pseudouridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the impact of key uridine (B1682114) modifications on the thermal stability of RNA duplexes. While N1-Benzoyl pseudouridine (B1679824) serves as a crucial protected building block in oligonucleotide synthesis, it is the final incorporated nucleoside, such as pseudouridine (Ψ) or N1-methylpseudouridine (m1Ψ), that ultimately influences the duplex's biophysical properties. This document evaluates the effects of these modifications compared to the canonical uridine (U), offering valuable insights for researchers in RNA therapeutics, diagnostics, and synthetic biology.

Understanding the Role of N1-Benzoyl Pseudouridine in Synthesis

This compound is a phosphoramidite (B1245037) reagent used in the chemical synthesis of RNA oligonucleotides. The benzoyl group serves as a protecting group for the N1 position of pseudouridine during the automated solid-phase synthesis process. This protection prevents unwanted side reactions. Following the synthesis, the benzoyl group is chemically removed during the deprotection and cleavage steps, yielding the final RNA strand containing the intended pseudouridine modification. Therefore, the direct impact of the N1-Benzoyl group on the final duplex stability is not relevant, as it is not present in the functional oligonucleotide. The focus of this guide is on the modifications that are present in the final, purified RNA duplex.

G cluster_synthesis Solid-Phase RNA Synthesis Cycle cluster_post Post-Synthesis Processing start Start with Solid Support detritylation 1. Detritylation (Remove 5'-DMT) start->detritylation coupling 2. Coupling (Add N1-Benzoyl-Ψ Phosphoramidite) detritylation->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation oxidation->detritylation Repeat for next base cleavage Cleavage & Deprotection (Remove Benzoyl & other protecting groups) oxidation->cleavage Chain Elongation Complete purification HPLC Purification cleavage->purification final_rna Final RNA with Ψ purification->final_rna

Fig. 1: Workflow of RNA synthesis incorporating pseudouridine.

Comparative Analysis of Uridine, Pseudouridine (Ψ), and N1-methylpseudouridine (m1Ψ)

The substitution of uridine with pseudouridine or its derivatives can significantly alter the stability of an RNA duplex. This is primarily due to enhanced base stacking and altered hydrogen bonding capabilities.

  • Pseudouridine (Ψ): This isomer of uridine features a C-C glycosidic bond instead of a C-N bond, which increases conformational rigidity and enhances base stacking within a helix.[1][2] The presence of an additional imino proton at the N1 position can also participate in forming water-mediated hydrogen bonds, further stabilizing the RNA structure.[3] Thermodynamic data consistently show that replacing a U with a Ψ in various base pairing contexts (Ψ-A, Ψ-G, Ψ-U, Ψ-C) stabilizes the RNA duplex.[1][4]

  • N1-methylpseudouridine (m1Ψ): This modification, widely used in mRNA vaccines, builds upon the stabilizing properties of pseudouridine.[5][6][7] The methyl group at the N1 position eliminates the extra hydrogen bond donor capability but further enhances base stacking interactions.[1] Molecular dynamics studies suggest that m1Ψ provides a greater stabilization effect to double-stranded RNA than pseudouridine due to stronger stacking and base pair interactions.[1] The presence of m1Ψ has been shown to increase translation efficiency and reduce the immunogenicity of mRNA.[6][8]

Quantitative Data on Duplex Stability

The stability of an RNA duplex is commonly measured by its melting temperature (Tm), the temperature at which half of the duplex molecules have dissociated into single strands. An increase in Tm indicates greater stability. The thermodynamic parameter, Gibbs Free Energy (ΔG°), provides a more complete measure of stability, with a more negative value indicating a more stable duplex.

Modification ContextBase PairΔTm (°C) vs. Uridine DuplexChange in Stability (ΔΔG°37 kcal/mol)Reference
Pseudouridine (Ψ) Internal Ψ-A+1.5 to +4.0-0.5 to -2.5[1][9]
Internal Ψ-GStabilizing~ -2.5 (in 5'-CΨG context)[1]
Internal Ψ-CStabilizing~ -1.5 (in 5'-GΨC context)[1]
N1-methylpseudouridine (m1Ψ) Internal m1Ψ-AGenerally > ΨMore Negative than Ψ[1][6]
Internal m1Ψ-GStabilizingData suggests context-dependent stabilization[6]

Note: The exact thermodynamic contributions are highly dependent on the sequence context, including the identity and orientation of neighboring base pairs.[4][9]

Experimental Protocols

This protocol is for creating a double-stranded RNA duplex from two complementary single-stranded oligonucleotides.

  • Resuspend Oligos: Separately dissolve the two complementary ssRNA oligonucleotides in RNase-free water to a stock concentration of 100 µM.

  • Dilution & Mixing: Dilute each ssRNA aliquot to a final concentration of 50 µM with RNase-free water. Mix equal volumes of the two complementary ssRNA solutions (e.g., 40 µL of each).

  • Add Annealing Buffer: Add 0.25 volumes of 5x Annealing Buffer (e.g., 20 µL for an 80 µL RNA mix). A typical 5x buffer might contain 150 mM HEPES pH 7.4, 500 mM NaCl, and 10 mM MgCl₂. The final duplex concentration will be 20 µM in 1x buffer.[10]

  • Heating and Cooling: Incubate the mixture at 90-95°C for 1-2 minutes in a heat block or thermocycler.[10][11]

  • Annealing: Gradually cool the solution to room temperature over a period of at least 30-45 minutes.[10] This slow cooling allows for proper hybridization.

  • Storage: Store the resulting RNA duplex at 4°C for immediate use or at -20°C for long-term storage.[10]

This method determines the melting temperature (Tm) by monitoring the change in UV absorbance at 260 nm as a function of temperature.

  • Sample Preparation: Prepare a series of dilutions of the annealed RNA duplex in a suitable melting buffer (e.g., 1 M NaCl, 10 mM sodium phosphate, 0.5 mM EDTA, pH 7.0).[12] A typical concentration range is 2.5 µM to 250 µM.[12] Oligonucleotide purity should be at least 90%.[12]

  • Spectrophotometer Setup: Use a spectrophotometer equipped with a Peltier temperature controller. Blank the instrument with the melting buffer.

  • Data Collection: Place the RNA sample in a quartz cuvette and equilibrate at a low starting temperature (e.g., 15-20°C). Heat the sample at a constant rate (e.g., 0.5°C or 1°C per minute) up to a high temperature (e.g., 90-95°C).[12] Record the absorbance at 260 nm throughout the heating process.

  • Data Analysis: Plot the absorbance (A₂₆₀) versus temperature. The resulting curve will be sigmoidal. The first derivative of this curve (dA/dT) is then plotted against temperature. The peak of this derivative curve corresponds to the melting temperature (Tm).[13]

  • Thermodynamic Analysis: By analyzing the melting curves at different RNA concentrations, thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of duplex formation can be calculated.[12]

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis anneal Anneal RNA Duplex (Protocol 1) dilute Prepare Dilutions in Melting Buffer anneal->dilute spectro Load Sample into UV-Vis Spectrophotometer dilute->spectro heat Heat Sample at Constant Rate (e.g., 1°C/min) spectro->heat record Record A260 vs. Temperature heat->record plot Plot A260 vs. Temp (Melting Curve) record->plot derivative Calculate 1st Derivative (dA/dT) plot->derivative tm Identify Tm at Peak of Derivative Plot derivative->tm G cluster_mods Uridine & Modifications cluster_effects Impact on Duplex Properties U Uridine (U) C1'-N1 Bond stacking Enhanced Base Stacking U->stacking Baseline Psi Pseudouridine (Ψ) C1'-C5 Bond + N1-H Donor Psi->stacking Improves rigidity Increased Backbone Rigidity Psi->rigidity m1Psi N1-methyl-Ψ (m1Ψ) C1'-C5 Bond + N1-CH3 m1Psi->stacking Further Improves m1Psi->rigidity stability Increased Duplex Stability (↑Tm) stacking->stability rigidity->stability

References

A Comparative Guide to N1-Protecting Groups for Pseudouridine in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of pseudouridine (B1679824) (Ψ) into synthetic oligonucleotides has become a cornerstone of modern RNA therapeutics and research. The unique C-glycosidic bond of pseudouridine imparts enhanced stability and favorable biological properties to RNA molecules. However, the chemical synthesis of pseudouridine-containing oligonucleotides presents unique challenges, primarily the need for effective protection of the N1 imido group to prevent unwanted side reactions during phosphoramidite-based solid-phase synthesis.

This guide provides an objective comparison of N1-benzoyl pseudouridine against other potential N1-protecting groups. While direct comparative experimental data for this compound is limited in publicly available literature, this analysis extrapolates from the well-established behavior of benzoyl and other acyl protecting groups on related nucleosides, such as uridine (B1682114) and guanosine, to provide a comprehensive overview for researchers.

This compound: A Potential Workhorse

The benzoyl (Bz) group is a widely used protecting group for the exocyclic amines of adenosine (B11128) and cytidine (B196190) in oligonucleotide synthesis.[1][2][3] Its application to the N1 position of pseudouridine is a logical extension, given the chemical similarity of the imido proton to the N3-imido proton of uridine and guanosine, which are also commonly protected with acyl groups.[4][5]

Key Characteristics:

  • Stability: The benzoyl group is known for its stability under the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group during each cycle of solid-phase synthesis.[1]

  • Deprotection: Removal of the benzoyl group is typically achieved under standard basic conditions, such as treatment with aqueous ammonia (B1221849) or methylamine (B109427) at elevated temperatures, which are also used for the deprotection of other base-labile protecting groups and cleavage of the oligonucleotide from the solid support.[2][3][6]

Comparison with Other N1-Protecting Groups

Protecting GroupIntroduction ChemistryDeprotection ConditionsAdvantagesPotential Disadvantages
N1-Benzoyl (Bz) Benzoyl chloride or benzoic anhydrideAqueous ammonia or methylamine, elevated temperature (e.g., 55°C)[2][6]- Stable to acidic detritylation - Compatible with standard deprotection protocols- Relatively slow deprotection compared to more labile groups - Potential for side reactions if deprotection is incomplete
N1-Acetyl (Ac) Acetic anhydrideAqueous ammonia or methylamine, milder conditions than Bz[3]- Faster deprotection than benzoyl- Less stable to acidic conditions, potential for premature removal
N1-Phenoxyacetyl (Pac) Phenoxyacetic anhydrideMilder basic conditions than Bz or Ac (e.g., K2CO3 in methanol)[7]- Rapid deprotection under mild conditions - Orthogonal deprotection possible- Higher cost of phosphoramidite (B1245037)
N1-Methyl (m1Ψ) (Permanent Modification)(Not a protecting group)- Enhances translation efficiency - Reduces immunogenicity[8]- Not removable, alters the final oligonucleotide
(Butylthio)carbonyl (For N3 of Uridine)Mild basic conditions[4]- Rapid introduction and removal- Limited data on pseudouridine application

Experimental Protocols

While a specific protocol for the synthesis of N1-benzoyl-protected pseudouridine phosphoramidite is not widely published, a general procedure can be adapted from the established methods for protecting other nucleosides.

General Protocol for N-Benzoylation of Nucleosides:

  • Transient Protection of Hydroxyl Groups: The 2', 3', and 5'-hydroxyl groups of pseudouridine are transiently protected, typically with trimethylsilyl (B98337) (TMS) groups, by reacting with an excess of trimethylsilyl chloride in pyridine.

  • N-Benzoylation: Benzoyl chloride is added to the reaction mixture. The benzoyl group will selectively react with the N1-imido group.

  • Removal of Transient Hydroxyl Protecting Groups: The TMS groups are removed by the addition of water or a mild acid.

  • Purification: The this compound is purified by column chromatography.

  • Phosphoramidite Synthesis: The purified this compound is then converted to the 3'-phosphoramidite using standard phosphitylation chemistry, preceded by the protection of the 5'-hydroxyl with a DMT group and the 2'-hydroxyl with a suitable protecting group (e.g., TBDMS).

Deprotection Protocol for Benzoyl Groups:

A standard deprotection protocol for oligonucleotides containing benzoyl-protected bases involves:

  • Cleavage and Deprotection: The solid support is treated with a solution of concentrated aqueous ammonia and/or methylamine at 55°C for several hours (typically 8-16 hours). This step cleaves the oligonucleotide from the support and removes the benzoyl and other base-labile protecting groups.

  • Purification: The deprotected oligonucleotide is then purified by HPLC or other chromatographic methods.

Signaling Pathways and Experimental Workflows

The incorporation of modified nucleosides like pseudouridine can significantly impact the biological activity of mRNA. For instance, N1-methylpseudouridine has been shown to enhance protein expression and reduce the innate immune response. The following diagrams illustrate a simplified workflow for the synthesis of a pseudouridine-modified oligonucleotide and a conceptual signaling pathway affected by such modifications.

experimental_workflow start Start with Pseudouridine step1 Protect N1 with Benzoyl Group start->step1 step2 Protect 5'-OH (DMT) & 2'-OH (TBDMS) step1->step2 step3 Synthesize 3'- Phosphoramidite step2->step3 step4 Solid-Phase Oligonucleotide Synthesis step3->step4 step5 Cleavage and Deprotection (Base) step4->step5 step6 Purification step5->step6 end Purified Ψ-containing Oligonucleotide step6->end

Caption: Workflow for the synthesis of a pseudouridine-modified oligonucleotide.

signaling_pathway unmodified_rna Unmodified RNA tlr7 TLR7/8 unmodified_rna->tlr7 Activates rigi RIG-I unmodified_rna->rigi Activates modified_rna N1-Modified Ψ-RNA (e.g., m1Ψ) modified_rna->tlr7 Reduced Activation modified_rna->rigi Reduced Activation translation Enhanced Protein Translation modified_rna->translation immune_response Innate Immune Response tlr7->immune_response rigi->immune_response

Caption: Impact of N1-modified pseudouridine on innate immune signaling.

Conclusion

While this compound is a theoretically sound choice for a protecting group in oligonucleotide synthesis, the lack of direct experimental data necessitates a careful evaluation by researchers. Its primary advantages lie in its compatibility with standard synthesis and deprotection protocols. However, for applications requiring milder deprotection conditions or orthogonal strategies, other protecting groups like phenoxyacetyl may be more suitable. The permanent N1-modifications, such as N1-methylpseudouridine, offer significant biological advantages but are not removable and thus serve a different purpose. The selection of an appropriate N1-protecting group for pseudouridine will ultimately depend on the specific requirements of the target oligonucleotide and the overall synthetic strategy. Further research into the synthesis and performance of this compound phosphoramidite is warranted to fully elucidate its utility in the production of next-generation RNA therapeutics.

References

Assessing the translational efficiency of mRNA containing N1-Benzoyl pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of messenger RNA (mRNA) has been significantly unlocked by the introduction of modified nucleosides that enhance its stability and translational efficiency while reducing its immunogenicity. This guide provides a comparative analysis of the translational efficiency of mRNA containing various uridine (B1682114) modifications, with a focus on N1-methylpseudouridine (m1Ψ) and its alternatives. While direct quantitative data for N1-Benzoyl pseudouridine (B1679824) is limited in peer-reviewed literature, we will draw comparisons from available data on structurally related N1-substituted pseudouridine analogs.

Executive Summary

The incorporation of modified nucleosides, particularly pseudouridine (Ψ) and its derivatives like N1-methylpseudouridine (m1Ψ), into in vitro transcribed (IVT) mRNA has been a pivotal strategy in the development of successful mRNA-based therapeutics and vaccines.[1][2][3] These modifications offer a dual benefit: they help the mRNA evade the host's innate immune system and they enhance the efficiency of protein translation.[1][4]

  • Unmodified Uridine: mRNA containing standard uridine is recognized by pattern recognition receptors such as Toll-like receptors (TLRs), leading to an innate immune response. This response includes the activation of Protein Kinase R (PKR), which phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α globally inhibits translation, thereby reducing the protein yield from the therapeutic mRNA.[5][6]

  • Pseudouridine (Ψ): Replacing uridine with pseudouridine, a naturally occurring isomer, significantly reduces the immunogenicity of the mRNA.[7][8] This modification dampens the activation of PKR and subsequent eIF2α phosphorylation, leading to increased protein translation compared to unmodified mRNA.[5][9] However, some studies suggest that Ψ can modestly decrease the speed of translation and may slightly reduce translational fidelity in certain contexts.[10][11]

  • N1-methylpseudouridine (m1Ψ): This further modification of pseudouridine has emerged as a superior alternative, demonstrating even lower immunogenicity and higher translational efficiency than Ψ.[2][5][12] mRNA containing m1Ψ not only robustly bypasses the immune-mediated translational shut-off but also appears to enhance translation through an eIF2α-independent mechanism by increasing ribosome loading onto the mRNA.[6] While m1Ψ does not significantly alter the rate of correct amino acid incorporation, it can subtly influence the fidelity of translation in a sequence-dependent manner.[13][14]

  • N1-Benzoyl pseudouridine and other N1-substituted analogs: Direct, peer-reviewed data on the translational efficiency of this compound is scarce. However, research on other N1-substituted pseudouridine derivatives, such as N1-benzyloxymethyl-Ψ, suggests that modifications at the N1 position can yield translational activities comparable to or even exceeding that of Ψ, with the added benefit of reduced cytotoxicity.[4]

Quantitative Data Comparison

The following tables summarize the comparative translational efficiency of various modified mRNAs based on available experimental data.

Table 1: Relative Luciferase Expression from Modified mRNA in Cultured Cells

Nucleoside ModificationCell LineRelative Luciferase Activity (Normalized to Unmodified mRNA)Reference
Unmodified UridineHEK293T1.0[6]
5-methylcytidine (m5C)HEK293T~2.5[6]
Pseudouridine (Ψ)HEK293T~4.0[6]
N1-methylpseudouridine (m1Ψ) HEK293T~10.0 [6]
5mC + ΨHEK293T~6.0[6]
5mC + m1Ψ HEK293T~12.0 [6]
Unmodified UridineTHP-11.0[4]
Pseudouridine (Ψ)THP-1~2.0[4]
N1-methylpseudouridine (m1Ψ) THP-1~8.0 [4]
N1-ethyl-ΨTHP-1~8.0[4]
N1-(2-fluoroethyl)-ΨTHP-1~7.5[4]
N1-propyl-ΨTHP-1~6.0[4]
N1-methoxymethyl-ΨTHP-1~8.5[4]

Note: The values are approximate and collated from graphical representations in the cited literature. They serve for comparative purposes.

Experimental Protocols

In Vitro Transcription (IVT) of Modified mRNA

This protocol outlines the general steps for synthesizing mRNA with complete substitution of uridine with a modified analog.

Materials:

  • Linearized DNA template with a T7 promoter upstream of the gene of interest and a poly(A) tail template.

  • T7 RNA Polymerase

  • RNase Inhibitor

  • Reaction Buffer (10x)

  • NTP solution mix (ATP, GTP, CTP)

  • Modified UTP analog (e.g., N1-methylpseudouridine-5'-triphosphate)

  • DNase I

  • RNA purification kit

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a nuclease-free tube, combine the reaction buffer, RNase inhibitor, ATP, GTP, CTP, and the modified UTP analog. Add the linearized DNA template.

  • Initiation: Add T7 RNA Polymerase to the reaction mixture to initiate transcription.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction mixture and incubate for 15-30 minutes at 37°C to digest the DNA template.

  • Purification: Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions. This step is crucial to remove unincorporated nucleotides, enzymes, and DNA fragments.

  • Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the mRNA transcript via gel electrophoresis.

Assessment of Translational Efficiency

This method provides a direct measure of protein synthesis in a cell-free system.

Materials:

  • Rabbit Reticulocyte Lysate or Wheat Germ Extract

  • Amino acid mixture (containing all essential amino acids, one of which may be radiolabeled, e.g., 35S-methionine)

  • Purified modified mRNA

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a nuclease-free tube, combine the cell lysate, amino acid mixture, and the purified modified mRNA.

  • Incubation: Incubate the reaction at 30°C for 60-90 minutes.

  • Analysis:

    • If a radiolabeled amino acid was used, the translated protein can be quantified by SDS-PAGE followed by autoradiography or scintillation counting.

    • If the mRNA encodes for an enzyme (e.g., luciferase), its activity can be measured using a luminometer after adding the appropriate substrate.

This technique separates mRNAs based on the number of associated ribosomes, providing a snapshot of the translational activity of specific transcripts.[15][16][17][18][19]

Materials:

Procedure:

  • Cell Treatment: Treat cultured cells with cycloheximide to stall translating ribosomes on the mRNA.

  • Cell Lysis: Harvest and lyse the cells in a buffer that preserves the integrity of the polysomes.

  • Sucrose Gradient Ultracentrifugation: Layer the cell lysate onto a pre-formed sucrose gradient and centrifuge at high speed. This separates cellular components by size, with heavier polysomes migrating further down the gradient.

  • Fractionation: Carefully collect fractions from the gradient. The distribution of ribosomes across the gradient (monosomes vs. polysomes) can be monitored by UV absorbance at 254 nm.

  • RNA Extraction and Analysis: Extract RNA from each fraction. The amount of a specific mRNA in the polysomal fractions relative to the total amount of that mRNA can be quantified by RT-qPCR or RNA-seq to determine its translational efficiency.

Visualizations

Signaling Pathway: eIF2α-Mediated Translational Repression

The following diagram illustrates the key signaling pathway involved in the translational repression of unmodified mRNA and how modified nucleosides can circumvent this.

eIF2a_Pathway cluster_unmodified Unmodified mRNA cluster_modified Modified mRNA (Ψ, m1Ψ) Unmodified_mRNA Unmodified mRNA PKR PKR Activation Unmodified_mRNA->PKR recognized by p_eIF2a eIF2α Phosphorylation PKR->p_eIF2a leads to Translation_Inhibition Global Translation Inhibition p_eIF2a->Translation_Inhibition Modified_mRNA Modified mRNA (e.g., m1Ψ) PKR_inactive PKR Not Activated Modified_mRNA->PKR_inactive evades recognition eIF2a_active eIF2α Remains Active PKR_inactive->eIF2a_active Translation_Active Active Translation eIF2a_active->Translation_Active

Caption: eIF2α pathway and mRNA modification.

Experimental Workflow: Assessing Modified mRNA Translational Efficiency

This diagram outlines the general workflow from mRNA synthesis to the evaluation of its translational efficiency.

Experimental_Workflow cluster_synthesis mRNA Synthesis & Purification cluster_assessment Translational Efficiency Assessment Template_Prep Linearized DNA Template IVT In Vitro Transcription (with modified NTPs) Template_Prep->IVT Purification mRNA Purification & QC IVT->Purification In_Vitro_Trans In Vitro Translation (Cell-free lysate) Purification->In_Vitro_Trans Cell_Transfection Cell-based Transfection (e.g., HEK293T) Purification->Cell_Transfection Protein_Quant Protein Quantification (Luciferase, GFP, Western) In_Vitro_Trans->Protein_Quant Cell_Transfection->Protein_Quant Polysome_Prof Polysome Profiling Cell_Transfection->Polysome_Prof RT_qPCR RT-qPCR / RNA-seq of fractions Polysome_Prof->RT_qPCR

Caption: Workflow for modified mRNA translation assessment.

References

The Immunogenicity Showdown: N1-methylpseudouridine Reigns Superior in Stealth RNA Technology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug developers navigating the complexities of mRNA therapeutics, minimizing the innate immune response is a critical hurdle. The choice of nucleoside modification is paramount to achieving high protein expression without triggering unwanted inflammatory side effects. This guide provides a comprehensive comparison of the immunogenic profiles of RNA modified with N1-methylpseudouridine (m1Ψ) versus the widely used pseudouridine (B1679824) (Ψ) and unmodified RNA, supported by experimental data and detailed methodologies.

In the quest for safer and more effective mRNA-based vaccines and therapeutics, the incorporation of modified nucleosides to quell the innate immune system's vigilance against foreign RNA has become standard practice. Among the frontrunners, N1-methylpseudouridine (m1Ψ) has emerged as the gold standard, demonstrating a superior ability to evade immune detection compared to its predecessor, pseudouridine (Ψ). This guide delves into the comparative immunogenicity of these modifications, offering a clear rationale for the adoption of m1Ψ in next-generation RNA therapies.

Quantitative Comparison of Immunogenic Responses

The immunogenicity of modified mRNA is primarily assessed by measuring the induction of pro-inflammatory cytokines and the activation of innate immune signaling pathways. The data presented below, collated from key studies, starkly illustrates the advantages of m1Ψ modification.

Modification TypeCell TypeParameter MeasuredResultReference
UnmodifiedHEK293/hTLR3TLR3 Activation (Fold Induction)~14Andries et al., 2015
Ψ (Pseudouridine)HEK293/hTLR3TLR3 Activation (Fold Induction)~5Andries et al., 2015
m1Ψ (N1-methylpseudouridine) HEK293/hTLR3 TLR3 Activation (Fold Induction) ~1 (Baseline) Andries et al., 2015
Unmodified293T cellsTNF-α mRNA level (relative)HighLi et al., 2023
100% m1Ψ293T cellsTNF-α mRNA level (relative)Significantly ReducedLi et al., 2023
Unmodified293T cellsIL-6 mRNA level (relative)HighLi et al., 2023
100% m1Ψ293T cellsIL-6 mRNA level (relative)Significantly ReducedLi et al., 2023
Unmodified293T cellsIFN-β1 mRNA level (relative)HighLi et al., 2023
100% m1Ψ293T cellsIFN-β1 mRNA level (relative)Significantly ReducedLi et al., 2023
Unmodified293T cellsRIG-I mRNA level (relative)HighLi et al., 2023
100% m1Ψ293T cellsRIG-I mRNA level (relative)Significantly ReducedLi et al., 2023

Table 1: Comparative Immunogenicity of Unmodified, Ψ-modified, and m1Ψ-modified mRNA. Data from Andries et al. (2015) shows the fold induction of a Luciferase reporter gene downstream of an NF-κB promoter, indicative of TLR3 activation. Data from Li et al. (2023) shows relative mRNA levels of key cytokines and immune sensors.

Innate Immune Recognition of RNA

Unmodified single-stranded and double-stranded RNA act as potent pathogen-associated molecular patterns (PAMPs) that are recognized by pattern recognition receptors (PRRs) of the innate immune system. This recognition triggers a signaling cascade culminating in the production of type I interferons and other pro-inflammatory cytokines, which can lead to the degradation of the therapeutic mRNA and a reduction in protein expression.

InnateImmuneSignaling ssRNA ssRNA TLR78 TLR7/8 ssRNA->TLR78 senses MyD88_endo MyD88 TLR78->MyD88_endo TRAF6 TRAF6 MyD88_endo->TRAF6 dsRNA dsRNA / 5'-ppp RNA RIGI RIG-I dsRNA->RIGI senses MAVS MAVS RIGI->MAVS MAVS->TRAF6 TBK1 TBK1/IKKε MAVS->TBK1 NFkB NF-κB TRAF6->NFkB IRF37 IRF3/7 TBK1->IRF37 Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRF37->Type_I_IFN Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

Figure 1. Innate immune signaling pathways activated by foreign RNA.

Experimental Protocols

In Vitro Transcription of Modified mRNA

Objective: To synthesize unmodified, Ψ-modified, and m1Ψ-modified mRNA encoding a reporter protein (e.g., Firefly Luciferase).

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.

  • T7 RNA polymerase.

  • ATP, GTP, CTP, and UTP (for unmodified mRNA).

  • ATP, GTP, CTP, and Pseudouridine-5'-Triphosphate (ΨTP) (for Ψ-modified mRNA).

  • ATP, GTP, CTP, and N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP) (for m1Ψ-modified mRNA).

  • Anti-Reverse Cap Analog (ARCA).

  • DNase I.

  • LiCl solution.

  • Nuclease-free water.

Procedure:

  • Assemble the in vitro transcription (IVT) reaction at room temperature by combining the linearized DNA template, the respective nucleotide triphosphates (with either UTP, ΨTP, or m1ΨTP), ARCA, and T7 RNA polymerase in transcription buffer.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Add DNase I to the reaction mixture and incubate for a further 30 minutes at 37°C to digest the DNA template.

  • Precipitate the mRNA by adding LiCl solution and incubating at -20°C for at least 30 minutes.

  • Centrifuge the mixture to pellet the mRNA, wash with 70% ethanol, and resuspend the purified mRNA in nuclease-free water.

  • Assess the concentration and integrity of the synthesized mRNA using a spectrophotometer and gel electrophoresis.

Cellular Immunogenicity Assay

Objective: To quantify the immunogenic response of different mRNA modifications in vitro.

Materials:

  • HEK293 cells stably expressing human Toll-like receptor 3 (HEK293/hTLR3) or other relevant immune cells (e.g., peripheral blood mononuclear cells - PBMCs).

  • Synthesized unmodified, Ψ-modified, and m1Ψ-modified mRNA.

  • Lipofectamine or other suitable transfection reagent.

  • Cell culture medium and supplements.

  • Luciferase reporter assay system (for TLR activation).

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IFN-β).

  • Reagents for RNA extraction and qRT-PCR.

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Prepare mRNA-lipid complexes by mixing the mRNA with the transfection reagent in serum-free medium according to the manufacturer's instructions.

  • Add the complexes to the cells and incubate for a specified period (e.g., 6, 12, or 24 hours).

  • For TLR activation: Lyse the cells and measure the activity of the reporter gene (e.g., Luciferase) as a proxy for pathway activation.

  • For cytokine secretion: Collect the cell culture supernatant and quantify the concentration of secreted cytokines using specific ELISA kits.

  • For gene expression analysis: Isolate total RNA from the cells, reverse transcribe it to cDNA, and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes (e.g., TNF-α, IL-6, IFN-β, RIG-I).

ExperimentalWorkflow cluster_synthesis mRNA Synthesis cluster_transfection Cellular Transfection cluster_analysis Immunogenicity Analysis IVT In Vitro Transcription Unmod Unmodified mRNA IVT->Unmod Psi_mod Ψ-modified mRNA IVT->Psi_mod m1Psi_mod m1Ψ-modified mRNA IVT->m1Psi_mod Transfection Transfection Unmod->Transfection Psi_mod->Transfection m1Psi_mod->Transfection Cells Immune Cells (e.g., HEK293/hTLR3, PBMCs) Cells->Transfection TLR_Activation TLR Activation (Reporter Assay) Transfection->TLR_Activation Cytokine_Secretion Cytokine Secretion (ELISA) Transfection->Cytokine_Secretion Gene_Expression Gene Expression (qRT-PCR) Transfection->Gene_Expression

Figure 2. Experimental workflow for comparing mRNA immunogenicity.

Conclusion

References

Unveiling the Biophysical Landscape of Modified RNA: A Comparative Guide to Pseudouridine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of modified nucleosides into RNA molecules can profoundly influence their structural stability, folding dynamics, and interactions with cellular machinery, ultimately impacting therapeutic efficacy and immunogenicity.[1][2] This guide delves into the key biophysical parameters that differentiate these modifications, supported by experimental data and detailed protocols for their characterization.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative impact of pseudouridine (B1679824) and N1-methylpseudouridine on the thermodynamic stability and structural properties of RNA duplexes.

Table 1: Thermodynamic Stability of RNA Duplexes Containing U, Ψ, and m1Ψ

ModificationChange in Melting Temperature (ΔTm) per modification (°C)Change in Free Energy (ΔΔG°₃₇) per modification (kcal/mol)Context Dependence
Uridine (B1682114) (U) BaselineBaselineSequence-dependent
Pseudouridine (Ψ) +0.5 to +2.5-0.5 to -2.5Highly dependent on neighboring bases and position within the duplex.[1]
N1-methylpseudouridine (m1Ψ) Generally higher than ΨMore stabilizing than ΨAlso context-dependent, with stabilization attributed to enhanced base stacking.[3][4]

Table 2: Structural Effects of Uridine Modifications in RNA

PropertyUridine (U)Pseudouridine (Ψ)N1-methylpseudouridine (m1Ψ)
Glycosidic Bond N1-C1'C5-C1'C5-C1'
Sugar Pucker Predominantly C2'-endo in single strandsFavors C3'-endo (A-form helix)Promotes C3'-endo
Base Stacking ModerateEnhanced due to increased rotational freedom and favorable electrostatic interactions.[1]Further enhanced compared to Ψ.[3][4]
Hydrogen Bonding Potential 1 donor (N3-H), 1 acceptor (O2, O4)2 donors (N1-H, N3-H), 2 acceptors (O2, O4)1 donor (N3-H), 2 acceptors (O2, O4)
Solvation StandardCan form a stable water-mediated hydrogen bond via N1-H.Methyl group at N1 position alters local hydration.[5]

Experimental Protocols

The biophysical characterization of modified RNA relies on a suite of powerful analytical techniques. Below are detailed methodologies for three key experiments.

Thermal Denaturation (UV-Melting) Analysis

Objective: To determine the melting temperature (Tm), a measure of the thermal stability of an RNA duplex.

Methodology:

  • Sample Preparation: RNA oligonucleotides (unmodified, Ψ-modified, and m1Ψ-modified) are synthesized and purified. Complementary strands are annealed in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • Instrumentation: A UV-Vis spectrophotometer equipped with a temperature controller is used.

  • Data Acquisition: The absorbance of the RNA solution at 260 nm is monitored as the temperature is gradually increased (e.g., 0.5 °C/minute) from a pre-melting to a post-melting temperature (e.g., 20 °C to 90 °C).[6][7]

  • Data Analysis: The melting curve (absorbance vs. temperature) is plotted. The Tm is the temperature at which 50% of the RNA is in its double-stranded form. This is determined by finding the maximum of the first derivative of the melting curve. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the shape of the melting curve.[7]

Circular Dichroism (CD) Spectroscopy

Objective: To assess the overall secondary structure and conformational changes of RNA upon modification.

Methodology:

  • Sample Preparation: RNA samples are prepared in a non-absorbing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl).

  • Instrumentation: A CD spectropolarimeter is used.

  • Data Acquisition: CD spectra are recorded in the far-UV region (typically 200-320 nm).[8][9] The instrument measures the differential absorption of left and right circularly polarized light.

  • Data Analysis: The resulting CD spectrum provides a characteristic signature of the RNA secondary structure. An A-form helix, typical for RNA duplexes, shows a positive peak around 260-270 nm and a negative peak around 210 nm.[8][10] Changes in the position and intensity of these peaks upon modification indicate alterations in the helical geometry and base stacking.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution structural information at the atomic level.

Methodology:

  • Sample Preparation: For detailed structural studies, RNA samples are typically isotopically labeled (e.g., with ¹³C and ¹⁵N) by in vitro transcription.[11][12] The RNA is then purified and dissolved in an appropriate NMR buffer.

  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) is required.

  • Data Acquisition: A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed to assign the resonances of the protons and other nuclei in the RNA.

  • Data Analysis: The Nuclear Overhauser Effect (NOE) data from NOESY spectra provide information about through-space proximities between protons, which is used to determine the three-dimensional structure of the RNA. Chemical shift perturbations upon modification can reveal localized structural changes.[13][14]

Visualizations

The following diagrams illustrate key concepts and workflows in the biophysical characterization of modified RNA.

experimental_workflow cluster_synthesis RNA Synthesis & Purification cluster_analysis Biophysical Characterization cluster_data Data Analysis unmodified Unmodified RNA uv_melt UV Thermal Denaturation unmodified->uv_melt cd_spec CD Spectroscopy unmodified->cd_spec nmr_spec NMR Spectroscopy unmodified->nmr_spec psi_modified Ψ-modified RNA psi_modified->uv_melt psi_modified->cd_spec psi_modified->nmr_spec m1psi_modified m1Ψ-modified RNA m1psi_modified->uv_melt m1psi_modified->cd_spec m1psi_modified->nmr_spec thermo Thermodynamic Stability (Tm, ΔG°) uv_melt->thermo structure Secondary & Tertiary Structure cd_spec->structure nmr_spec->structure dynamics Conformational Dynamics nmr_spec->dynamics

Experimental workflow for biophysical characterization of modified RNA.

structural_comparison cluster_uridine Uridine (U) cluster_pseudouridine Pseudouridine (Ψ) cluster_m1_pseudouridine N1-methylpseudouridine (m1Ψ) cluster_stability Impact on RNA Stability U N1-C1' Glycosidic Bond C2'-endo Sugar Pucker Moderate Base Stacking Psi C5-C1' Glycosidic Bond C3'-endo Sugar Pucker Enhanced Base Stacking Extra H-bond Donor (N1-H) U->Psi Isomerization m1Psi C5-C1' Glycosidic Bond C3'-endo Sugar Pucker Highly Enhanced Base Stacking N1-H Donor Blocked Psi->m1Psi Methylation Stability Increased Thermodynamic Stability Psi->Stability Stabilizes Duplex m1Psi->Stability Further Stabilizes Duplex

Structural differences and their impact on RNA stability.

References

Safety Operating Guide

Navigating the Safe Disposal of N1-Benzoyl Pseudouridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the integrity of scientific discovery is intrinsically linked to the safety and precision of laboratory practices. The proper disposal of chemical reagents like N1-Benzoyl pseudouridine (B1679824), a modified nucleoside, is a critical component of ensuring a safe and compliant research environment. This guide provides a clear, step-by-step framework for the safe handling and disposal of N1-Benzoyl pseudouridine, empowering laboratory personnel to manage chemical waste responsibly and efficiently.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data for related nucleoside compounds, this compound should be handled with care to avoid potential skin, eye, and respiratory irritation.[1] The following personal protective equipment is mandatory when handling this compound:

PPE CategoryItemMaterial/Standard
Eye Protection Safety GogglesANSI Z87.1 certified, with side shields
Hand Protection Disposable GlovesNitrile or other chemically resistant material
Body Protection Laboratory CoatStandard, fully buttoned

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations. The following protocol provides a general framework for proper disposal. Crucially, always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.

  • Initial Assessment : Determine the physical state of the this compound waste (solid or in solution).

  • Small Quantities of Aqueous Solutions : For very small quantities of readily soluble nucleosides, some institutional guidelines may permit disposal into the sanitary sewer, followed by flushing with a large volume of water (at least 10-20 times the volume of the solution).[2][3] However, this should only be done after explicit approval from your EHS department.

  • Solid Waste and Concentrated Solutions : All solid this compound waste and concentrated solutions must be disposed of as chemical waste.

    • Place the waste in a clearly labeled, sealed, and appropriate chemical waste container.

    • The label should include the full chemical name ("this compound"), the quantity, and any known hazards.

    • Store the waste container in a designated, secure area away from incompatible materials.

  • Contaminated Materials : Any materials, such as pipette tips, tubes, and gloves, that come into contact with this compound should be disposed of as solid chemical waste.[4] These items should be collected in a designated, labeled waste container.

  • Decontamination : After handling and disposal, thoroughly decontaminate the work area, including benchtops and equipment, with an appropriate solvent or cleaning agent.[5][6]

  • EHS Pickup : Arrange for the collection of the chemical waste by your institution's EHS office.

Experimental Protocol: Decontamination of Work Surfaces

A standard procedure for decontaminating laboratory surfaces after handling non-hazardous nucleoside analogs involves:

  • Preparation : Ensure all visible solid or liquid waste has been removed and placed in the appropriate waste container.

  • Initial Wipe : Wipe the entire surface with a disposable towel soaked in 70% ethanol (B145695) or another appropriate laboratory disinfectant.

  • Secondary Wipe : Follow with a wipe using a towel soaked in deionized water to remove any residual cleaning agent.

  • Drying : Allow the surface to air dry completely.

  • Disposal of Wipes : Dispose of all used towels in the solid chemical waste container.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste B Is the waste a small quantity of a dilute aqueous solution? A->B C Consult Institutional EHS for sanitary sewer disposal approval B->C Yes G Is the waste solid or a concentrated solution? B->G No D Approved? C->D E Dispose in sanitary sewer with copious amounts of water D->E Yes F Collect in a labeled chemical waste container D->F No I Are there contaminated lab supplies (gloves, tips, etc.)? E->I F->I H Collect in a labeled solid chemical waste container G->H Yes G->I No H->I J Arrange for EHS waste pickup I->J Yes K End I->K No J->K

Caption: Disposal Decision Workflow for this compound.

By adhering to these procedures and maintaining open communication with your institution's safety office, you contribute to a culture of safety and responsibility in the laboratory.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N1-Benzoyl Pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the handling and disposal of N1-Benzoyl pseudouridine (B1679824), a crucial component in advanced therapeutic research. Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment
  • Potential Hazards: Based on related compounds, N1-Benzoyl pseudouridine may cause skin, eye, and respiratory irritation.[1][2] Ingestion may be harmful.[1] The benzoyl group, found in compounds like benzoyl peroxide and benzoyl chloride, can be reactive and may pose fire or explosion risks under specific conditions, such as contact with incompatible materials or exposure to heat, shock, or friction.[3][4]

  • Routes of Exposure: The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. This selection is based on general laboratory safety standards and guidelines for handling similar chemical compounds.[5][6][7]

PPE CategoryItemSpecifications and Usage Guidelines
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact.[5] Double-gloving is recommended for enhanced protection.[6] Immediately replace gloves if contaminated, and wash hands thoroughly.
Eye and Face Protection Safety Goggles with Side ShieldsRequired for all procedures involving this compound to protect against splashes.[1][5]
Face ShieldTo be worn in addition to safety goggles during procedures with a high risk of splashing, such as when handling bulk quantities or preparing solutions.[6]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect skin and clothing.[5][6]
Chemical-Resistant Apron or GownRecommended when handling larger quantities or during procedures with a significant splash risk. Gowns should be disposable and made of a non-absorbent material.[7]
Respiratory Protection N95 Respirator or higherRequired when handling the powdered form of the compound or when there is a potential for aerosol generation.[6] All respiratory protection must be used in accordance with OSHA's respiratory protection standard.[3]
Foot Protection Closed-Toe ShoesMandatory in all laboratory settings to protect against spills and falling objects.[6]
Operational Plan: Step-by-Step Handling Procedures

This section outlines the standard operating procedures for the safe handling of this compound from receipt to disposal.

3.1. Receiving and Storage

  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.

  • Store: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[8] Keep the container tightly sealed.

3.2. Preparation and Handling

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[9]

  • Don PPE: Before handling, put on all required PPE as specified in the table above. The suggested sequence for donning PPE is gown, mask or respirator, eye protection, and then gloves.[10]

  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to control airborne dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contamination: Use dedicated spatulas and glassware. Do not return unused material to the original container.[3]

3.3. Spill Management

  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[8][11] Do not use combustible materials like paper towels to clean up spills of benzoyl-containing compounds.

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[4]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Segregate waste into clearly labeled containers for solids, liquids, and sharps.

  • Containerization: Use chemically resistant, leak-proof containers for all waste.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and the associated hazards.

  • Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.[12] Do not dispose of this chemical down the drain.[9]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Contingency start Start: Receive Chemical assess_hazards Assess Hazards & Review SDS of Analogs start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe prep_work_area Prepare Designated Work Area (Fume Hood) don_ppe->prep_work_area weigh_solid Weigh Solid Compound prep_work_area->weigh_solid prepare_solution Prepare Solution weigh_solid->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment spill_event Spill Occurs? conduct_experiment->spill_event decontaminate Decontaminate Glassware & Surfaces segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste dispose Dispose of Waste via EHS segregate_waste->dispose doff_ppe Doff PPE dispose->doff_ppe end End: Procedure Complete doff_ppe->end spill_event->decontaminate No spill_procedure Follow Spill Cleanup Procedure spill_event->spill_procedure Yes spill_procedure->decontaminate

Caption: Workflow for handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.